Product packaging for 6-Formylnicotinonitrile(Cat. No.:CAS No. 206201-64-1)

6-Formylnicotinonitrile

Cat. No.: B112262
CAS No.: 206201-64-1
M. Wt: 132.12 g/mol
InChI Key: DMDMMMFMXWZSLM-UHFFFAOYSA-N
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Description

6-Formylnicotinonitrile is a valuable chemical synthon in medicinal chemistry and drug discovery, primarily serving as a versatile precursor for the construction of complex nitrogen-containing heterocycles . Its molecular structure, featuring both an aldehyde and a nitrile group on a pyridine ring, allows it to undergo diverse chemical transformations, making it instrumental in the synthesis of various organic compounds, including pyridine and pyrimidine derivatives . Researchers have utilized this compound in the development of various pharmaceuticals, such as potential anti-cancer, anti-inflammatory, and anti-viral agents . The nitrile group is a privileged motif in approved drugs and clinical candidates, often contributing to target binding through hydrogen bonding or acting as a bioisostere for carbonyl groups . Furthermore, this compound has been employed as a tool in biochemical research to study the mechanism of action of enzymes like cytochrome P450 . Its reactivity and role in facilitating the exploration of structure-activity relationships underscore its importance in advancing scientific innovation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N2O B112262 6-Formylnicotinonitrile CAS No. 206201-64-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-formylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O/c8-3-6-1-2-7(5-10)9-4-6/h1-2,4-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDMMMFMXWZSLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50612738
Record name 6-Formylpyridine-3-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206201-64-1
Record name 6-Formylpyridine-3-carbonitrile
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Record name 6-formylpyridine-3-carbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 6-Formylnicotinonitrile (CAS 206201-64-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and potential applications of 6-Formylnicotinonitrile, a key heterocyclic building block in medicinal chemistry and materials science.

Core Properties and Data

This compound, with the CAS number 206201-64-1, is a solid, trifunctional pyridine derivative featuring a nitrile, an aldehyde, and a pyridine ring system. These functional groups provide a versatile platform for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and predicted spectroscopic properties of this compound.

Identifier Value
CAS Number 206201-64-1[1]
Molecular Formula C₇H₄N₂O[1]
Molecular Weight 132.12 g/mol [1]
IUPAC Name 6-formylpyridine-3-carbonitrile[1]
Synonyms 6-Formyl-3-pyridinecarbonitrile, 6-cyanopyridine-2-carboxaldehyde
InChI Key DMDMMMFMXWZSLM-UHFFFAOYSA-N[1]
SMILES O=Cc1ccc(C#N)cn1
Property Value Source
Physical Form Solid[2]
Melting Point 250-251 °CAmerican Elements
Boiling Point Not available
Density Not available
Solubility Soluble in common organic solvents like DMSO and DMF.Inferred from typical properties of similar organic compounds.
Predicted Spectroscopic Data

While experimental spectra for this compound are not widely published, the following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of structurally similar compounds.

¹H NMR (Predicted) Chemical Shift (ppm) Multiplicity Assignment
Aldehydic Proton~10.1s-CHO
Pyridine H-2~9.2dProton adjacent to N and CHO
Pyridine H-4~8.4ddProton between CN and CHO
Pyridine H-5~8.0dProton adjacent to CN
¹³C NMR (Predicted) Chemical Shift (ppm) Assignment
Aldehyde Carbonyl~192-CHO
Pyridine C-6~153Carbon attached to CHO
Pyridine C-2~151Carbon adjacent to N
Pyridine C-4~139Carbon between CN and CHO
Pyridine C-5~128Carbon adjacent to CN
Pyridine C-3~118Carbon attached to CN
Nitrile Carbon~116-C≡N

These are predicted values and may vary depending on the solvent and experimental conditions.

Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of this compound is the oxidation of the corresponding alcohol, 6-(hydroxymethyl)nicotinonitrile. This precursor can be synthesized from commercially available starting materials.

Hypothetical Synthesis Workflow

G A 6-Methylnicotinonitrile B 6-(Bromomethyl)nicotinonitrile A->B NBS, AIBN C 6-(Hydroxymethyl)nicotinonitrile B->C Hydrolysis (e.g., aq. NaHCO3) D This compound C->D Oxidation (e.g., MnO2, PCC)

Caption: Hypothetical synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-(Hydroxymethyl)nicotinonitrile

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-methylnicotinonitrile (1.0 eq) in a suitable solvent such as carbon tetrachloride.

  • Initiation: Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. The filtrate containing 6-(bromomethyl)nicotinonitrile is then carefully subjected to hydrolysis with a mild base like aqueous sodium bicarbonate to yield 6-(hydroxymethyl)nicotinonitrile.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Oxidation to this compound

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized 6-(hydroxymethyl)nicotinonitrile (1.0 eq) in a suitable solvent like dichloromethane or chloroform.

  • Oxidation: Add an oxidizing agent such as manganese dioxide (MnO₂, 5-10 eq) or pyridinium chlorochromate (PCC, 1.5 eq).

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the oxidizing agent and its byproducts.

  • Purification: The filtrate is concentrated under reduced pressure, and the resulting crude this compound can be purified by recrystallization or column chromatography.

Chemical Reactivity and Potential Applications

The presence of three reactive functional groups—aldehyde, nitrile, and the pyridine nitrogen—makes this compound a highly versatile building block for creating diverse molecular architectures.

Reactivity Profile

G cluster_0 This compound cluster_1 Potential Reactions A Aldehyde (-CHO) D Wittig Reaction A->D E Reductive Amination A->E F Grignard Reaction A->F B Nitrile (-C≡N) G Hydrolysis to Carboxylic Acid B->G H Reduction to Amine B->H C Pyridine Ring I Suzuki Coupling (via halogenation) C->I Halogenation then coupling

Caption: Reactivity of this compound's functional groups.

  • Aldehyde Group: The aldehyde functionality is a key site for carbon-carbon and carbon-heteroatom bond formation. It can readily undergo:

    • Wittig reaction to form alkenes.

    • Reductive amination to introduce substituted amine moieties.

    • Grignard and organolithium additions to generate secondary alcohols.

    • Oxidation to a carboxylic acid.

    • Reduction to a primary alcohol.

  • Nitrile Group: The nitrile group can be transformed into other important functional groups:

    • Hydrolysis to a carboxylic acid or an amide.

    • Reduction to a primary amine.

    • Addition of Grignard reagents to form ketones after hydrolysis.

  • Pyridine Ring: The pyridine ring can be functionalized through electrophilic or nucleophilic substitution, although the electron-withdrawing nature of the nitrile and formyl groups deactivates the ring towards electrophilic attack. However, it can be a substrate for transition-metal catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, after appropriate halogenation.

Applications in Drug Discovery and Materials Science

While specific biological activity for this compound itself is not widely reported, its structural motifs are present in many biologically active compounds. Nicotinonitrile derivatives are known to exhibit a range of pharmacological activities, including as inhibitors of various enzymes. The formyl group provides a handle for the introduction of diverse substituents, making this compound an ideal starting point for the generation of compound libraries for high-throughput screening.

Potential applications include:

  • Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors.

  • Synthesis of Novel Heterocycles: It can be used as a precursor for the synthesis of more complex fused heterocyclic systems.

  • Development of Bioactive Probes: The aldehyde group allows for conjugation to other molecules for the development of chemical probes.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

Safety Information Details
GHS Pictograms GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

This safety information is a summary. Always refer to the full Safety Data Sheet (SDS) before handling the compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug discovery. Its trifunctional nature allows for a wide array of chemical modifications, providing access to a diverse range of complex molecules. Further exploration of the reactivity and biological activity of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents and functional materials.

References

6-Formylpyridine-3-carbonitrile: A Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 6-formylpyridine-3-carbonitrile[1]

Synonyms: 6-Formylnicotinonitrile, 6-FORMYL-3-PYRIDINECARBONITRILE[1]

This technical guide provides a comprehensive overview of 6-formylpyridine-3-carbonitrile, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document outlines its chemical structure, properties, and the broader context of its potential applications based on the activities of related pyridine-carbonitrile scaffolds.

Chemical Structure and Properties

6-formylpyridine-3-carbonitrile is a pyridine derivative characterized by the presence of a formyl group at the 6-position and a nitrile group at the 3-position.

Chemical Structure:

Chemical structure of 6-formylpyridine-3-carbonitrile

Table 1: Physicochemical Properties of 6-Formylpyridine-3-carbonitrile

PropertyValueSource
Molecular Formula C₇H₄N₂OPubChem[1]
Molecular Weight 132.12 g/mol PubChem[1]
IUPAC Name 6-formylpyridine-3-carbonitrilePubChem[1]
CAS Number 206201-64-1PubChem[1]
Canonical SMILES C1=CC(=NC=C1C#N)C=OPubChem[1]
InChI Key DMDMMMFMXWZSLM-UHFFFAOYSA-NPubChem[1]
Computed XLogP3 0.4PubChem[1]
Exact Mass 132.032362755PubChem[1]

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of 6-formylpyridine-3-carbonitrile is not extensively documented in publicly accessible literature. However, general synthetic strategies for related pyridine-carbonitrile derivatives often involve multi-component reactions or the modification of existing pyridine rings. For instance, the synthesis of various pyridine-carbonitrile derivatives has been achieved through combinatorial approaches.[2][3]

A hypothetical synthetic workflow for a substituted pyridine-carbonitrile is outlined below. This diagram illustrates a general process and is not specific to 6-formylpyridine-3-carbonitrile.

G Hypothetical Synthesis Workflow for a Pyridine-Carbonitrile Derivative A Starting Materials (e.g., Aldehyde, Malononitrile, etc.) B One-Pot Reaction (with catalyst and solvent) A->B C Reaction Mixture B->C D Work-up (e.g., Extraction, Washing) C->D E Crude Product D->E F Purification (e.g., Column Chromatography, Recrystallization) E->F G Pure Pyridine-Carbonitrile Derivative F->G H Characterization (NMR, IR, MS) G->H

Caption: A generalized workflow for the synthesis and characterization of pyridine-carbonitrile derivatives.

Potential Applications in Drug Discovery and Development

While specific biological activities for 6-formylpyridine-3-carbonitrile have not been extensively reported, the broader class of pyridine and pyridine-carbonitrile derivatives is a well-established scaffold in medicinal chemistry with a wide range of therapeutic applications.

Anticancer Activity: Numerous studies have highlighted the potential of pyridine-carbonitrile derivatives as anticancer agents.[2][3] For example, certain 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles have demonstrated potent inhibition of colon tumor cell growth.[2][3] The pyridine scaffold is a key component in various kinase inhibitors and other targeted cancer therapies.[4]

Enzyme Inhibition: The pyridine-carbonitrile motif is found in inhibitors of various enzymes. Derivatives have been synthesized and evaluated as inhibitors of phosphodiesterase 3 (PDE3), which has implications for both cardiovascular diseases and cancer.[2][3][5] The development of inhibitors for enzymes like telomerase, containing a 6-formyl-pyridine core, has also been explored.[6]

Signaling Pathways: Given the prevalence of pyridine-based compounds as kinase inhibitors, it is plausible that 6-formylpyridine-3-carbonitrile or its derivatives could interact with various signaling pathways crucial for cell proliferation, survival, and differentiation. However, without specific experimental data, any proposed mechanism of action or signaling pathway involvement remains speculative.

The diagram below illustrates a generalized signaling pathway that is often targeted by kinase inhibitors, a class of drugs to which pyridine derivatives frequently belong.

G Generalized Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Downstream Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) Receptor->Downstream Nucleus Nucleus Downstream->Nucleus Response Cellular Response (Proliferation, Survival) Nucleus->Response Inhibitor Potential Pyridine-Based Kinase Inhibitor Inhibitor->Receptor

Caption: A simplified diagram of a receptor tyrosine kinase pathway often targeted in cancer therapy.

Conclusion

6-formylpyridine-3-carbonitrile represents a chemical entity with potential for further investigation in the field of medicinal chemistry. Its structural similarity to other biologically active pyridine-carbonitrile derivatives suggests that it could serve as a valuable building block for the synthesis of novel therapeutic agents. Further research is warranted to elucidate its synthesis, full physicochemical characterization, and to explore its biological activity profile.

References

An In-depth Technical Guide to the Molecular Formula C7H4N2O: Benzimidazol-2-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of compounds with the molecular formula C7H4N2O, focusing on the core structure of benzimidazol-2-one. This document details the physicochemical properties, synthesis methodologies, and significant biological activities of benzimidazol-2-one and its derivatives, making it a valuable resource for professionals in the fields of chemical research and drug development.

Core Compound and Isomers

The molecular formula C7H4N2O is most prominently represented by the heterocyclic compound Benzimidazol-2-one . It is a bicyclic structure resulting from the fusion of a benzene ring and an imidazole ring, with a carbonyl group at the 2-position of the imidazole ring. While other isomers with the same molecular formula exist, benzimidazol-2-one and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.

Quantitative Data Summary

The following table summarizes the key quantitative data for Benzimidazol-2-one.

PropertyValueSource
Molecular Formula C7H4N2OPubChem
Molecular Weight 132.12 g/mol PubChem[1], ChemicalBook[2]
Exact Mass 132.0324 g/mol PubChem[1]
CAS Number 43135-91-7ChemicalBook[2]
Melting Point 300-303 °CChemicalBook[2]
Boiling Point (Predicted) 249.3 ± 23.0 °CChemicalBook[2]
Density (Predicted) 1.39 ± 0.1 g/cm³ChemicalBook[2]
pKa (Predicted) -0.89 ± 0.20ChemicalBook[2]

Biological Activity and Therapeutic Relevance

Benzimidazole and its derivatives, including benzimidazol-2-ones, are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. This structural motif is present in several FDA-approved drugs and is a focal point for the development of new therapeutic agents.

The biological activities of benzimidazolone derivatives are extensive and include:

  • Anticancer: Certain derivatives have shown cytotoxic activity against various cancer cell lines.

  • Antimicrobial: The scaffold is a key component in compounds with antibacterial and antifungal properties.

  • Anti-inflammatory: Benzimidazole derivatives have been investigated for their potential to modulate inflammatory pathways.

  • Antiviral: Research has demonstrated the antiviral efficacy of some benzimidazolone compounds.

A notable example of a benzimidazole derivative in clinical use is Crenolanib , which acts as a potent inhibitor of class III receptor tyrosine kinases (RTKs) like FLT3 and PDGFR. These kinases are often mutated and constitutively active in various cancers, including acute myeloid leukemia (AML). Crenolanib's mechanism involves binding to the active, phosphorylated form of these kinases, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[3]

Signaling Pathway Visualization

The following diagram illustrates the simplified signaling pathway of FMS-like Tyrosine Kinase 3 (FLT3) and the inhibitory action of benzimidazole derivatives like Crenolanib.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Crenolanib Crenolanib (Benzimidazole Derivative) Crenolanib->FLT3 Inhibition Drug_Discovery_Workflow A Scaffold Identification (Benzimidazolone) B Library Synthesis (Derivative Generation) A->B C High-Throughput Screening (In Vitro Assays) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship) D->E F In Vivo Testing (Animal Models) E->F G Preclinical Development F->G H Clinical Trials G->H

References

An In-depth Technical Guide on the Physical Properties of 6-Formylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Formylnicotinonitrile, also known as 6-formylpyridine-3-carbonitrile, is a heterocyclic organic compound with the chemical formula C₇H₄N₂O.[1] Its structure, featuring a pyridine ring substituted with both a formyl (aldehyde) and a cyano (nitrile) group, makes it a valuable building block in medicinal chemistry and materials science. The precise physical and chemical properties of this compound are crucial for its application in synthesis, purification, and formulation. This guide provides a detailed overview of the core physical properties of this compound, along with standardized experimental protocols for their determination and a plausible synthetic workflow.

Core Physical Properties

A summary of the key physical properties of this compound is presented in the table below. It is important to note that while some properties are readily available from chemical suppliers and databases, others, such as a definitive melting and boiling point, are not consistently reported in publicly available literature. The provided data represents the most commonly cited information.

PropertyValueSource
CAS Number 206201-64-1[1]
Molecular Formula C₇H₄N₂O[1]
Molecular Weight 132.12 g/mol [1]
Physical Form Solid
Storage Temperature 2-8°C in an inert atmosphere
Melting Point Data not consistently available
Boiling Point Data not consistently available
Solubility Data not consistently available

Experimental Protocols for Physical Property Determination

Detailed and standardized experimental procedures are essential for obtaining reliable and reproducible data. The following sections outline the methodologies for determining the key physical properties of solid organic compounds like this compound.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For a pure substance, the melting point is a sharp, well-defined temperature, whereas impurities will typically broaden the melting range and depress the melting point.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or an integrated digital temperature sensor.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (1-2 °C per minute) as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This range represents the melting point of the substance.

Determination of Boiling Point

While this compound is a solid at room temperature, its boiling point at a given pressure is a fundamental physical constant. For non-volatile solids, boiling point determination often requires specialized equipment to handle higher temperatures and prevent decomposition.

Methodology (for a sublimable or high-melting solid):

  • Apparatus: A small-scale distillation apparatus or a Thiele tube can be adapted for boiling point determination of small quantities.

  • Procedure: A small amount of the sample is placed in a small test tube along with a sealed capillary tube (open end down) to act as a nucleation point for boiling. The test tube is heated in a controlled manner using a heating bath.

  • Observation: The temperature is slowly increased until a steady stream of bubbles emerges from the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

Understanding the solubility of this compound in various solvents is crucial for its use in reactions, purification (e.g., recrystallization), and formulation.

Methodology (Qualitative):

  • Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed in a series of test tubes.

  • Solvent Addition: A measured volume of a selected solvent (e.g., 1 mL of water, ethanol, acetone, dichloromethane, etc.) is added to each test tube.

  • Observation: The mixture is agitated or sonicated to facilitate dissolution. The solubility is observed and categorized as soluble, partially soluble, or insoluble at a given temperature (typically room temperature).

Methodology (Quantitative):

  • Saturated Solution Preparation: An excess of this compound is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed.

  • Analysis: A known volume of the clear, saturated supernatant is carefully removed and the solvent is evaporated to dryness. The mass of the remaining solid is determined, from which the solubility can be calculated in terms of g/100 mL or mol/L.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the pyridine ring. The aldehyde proton should appear as a distinct singlet further downfield (typically 9.5-10.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show signals for the six aromatic carbons, with the carbon of the nitrile group appearing in the 115-125 ppm range and the carbonyl carbon of the aldehyde appearing significantly downfield (typically 190-200 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present:

  • C≡N Stretch: A sharp, medium-intensity absorption band is expected in the region of 2220-2260 cm⁻¹ for the nitrile group.

  • C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group should be observed around 1690-1740 cm⁻¹.

  • C-H Stretch (Aromatic and Aldehydic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aldehydic C-H stretch often shows one or two weaker bands in the 2700-2850 cm⁻¹ region.

  • C=C and C=N Stretch (Aromatic Ring): Multiple bands of varying intensity are expected in the 1400-1600 cm⁻¹ region due to the vibrations of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 132).

  • Fragmentation: Common fragmentation patterns may include the loss of the formyl group (M-29) or the cyano group (M-26).

Plausible Synthetic Workflow

G cluster_start Starting Material cluster_reaction Oxidation Reaction cluster_product Final Product 6-(Hydroxymethyl)nicotinonitrile 6-(Hydroxymethyl)nicotinonitrile Oxidizing_Agent Oxidizing Agent (e.g., PCC, MnO2) 6-(Hydroxymethyl)nicotinonitrile->Oxidizing_Agent Reacts with This compound This compound Oxidizing_Agent->this compound Yields Solvent Solvent (e.g., Dichloromethane)

References

Technical Guide to the Solubility of 6-Formylnicotinonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Formylnicotinonitrile is a key intermediate in medicinal chemistry and drug discovery, valued for its role in the synthesis of a diverse range of heterocyclic compounds. A thorough understanding of its solubility in organic solvents is critical for reaction optimization, purification, formulation, and analytical method development. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on its molecular structure, alongside detailed experimental protocols for its quantitative determination. Due to the limited availability of public quantitative solubility data for this specific compound, this guide focuses on providing the necessary theoretical framework and practical methodologies for researchers to determine its solubility in their specific applications.

Introduction to this compound

This compound, with the chemical structure C₇H₄N₂O, is a solid organic compound featuring a pyridine ring substituted with a formyl (aldehyde) group and a nitrile group.[1] This unique combination of functional groups makes it a versatile building block in organic synthesis. The polarity imparted by the nitrogen atom in the pyridine ring, the carbonyl group of the aldehyde, and the cyano group significantly influences its physical properties, including its solubility.

Predicted Solubility Profile

While specific quantitative data is not widely published, a qualitative assessment of the solubility of this compound can be made based on the principle of "like dissolves like."[2][3] The molecule possesses both polar and non-polar characteristics. The pyridine ring, aldehyde, and nitrile groups are polar, capable of dipole-dipole interactions.[4][5] The aromatic ring also contributes to non-polar interactions.

Based on these structural features, the following solubility profile is predicted:

Solvent Class Predicted Solubility Rationale
Polar Aprotic Solvents HighThe strong dipole moments of solvents like DMSO, DMF, and acetonitrile should effectively solvate the polar functional groups of this compound.[3]
Polar Protic Solvents Moderate to HighSolvents such as methanol, ethanol, and isopropanol are expected to be effective due to their ability to engage in dipole-dipole interactions.[3]
Chlorinated Solvents ModerateSolvents like dichloromethane and chloroform, with moderate polarity, are likely to dissolve this compound to a reasonable extent.
Ethers Low to ModerateSolvents such as diethyl ether and tetrahydrofuran (THF) may show some solvating power, but likely less than more polar options.
Non-Polar Aromatic Solvents LowSolvents like toluene and benzene may have some interaction with the pyridine ring but are less likely to effectively solvate the polar aldehyde and nitrile groups.
Non-Polar Aliphatic Solvents Very LowSolvents such as hexanes and cyclohexane are not expected to be effective solvents due to the significant polarity of this compound.[2]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for concentration analysis.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Sample Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Develop a suitable HPLC method to separate and quantify this compound. This includes selecting an appropriate mobile phase, column, flow rate, and detector wavelength.

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).[6]

    • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G A Start: Prepare Materials B Add excess this compound to solvent in vial A->B F Prepare calibration standards A->F C Equilibrate in thermostatically controlled shaker (24-48h) B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E G Analyze standards and sample by HPLC E->G F->G H Generate calibration curve G->H I Calculate solubility from sample concentration and dilution factor H->I J End: Report Solubility Data I->J

Caption: Workflow for Solubility Determination.

Conclusion

While readily available quantitative solubility data for this compound in organic solvents is scarce, a qualitative understanding based on its molecular structure provides valuable guidance for solvent selection. For precise applications in research and development, the experimental protocol detailed in this guide offers a robust method for determining its solubility. The successful application of this protocol will enable researchers to optimize reaction conditions, improve purification processes, and develop suitable formulations, thereby advancing the use of this important synthetic intermediate.

References

6-Formylnicotinonitrile: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 206201-64-1 Molecular Formula: C₇H₄N₂O Molecular Weight: 132.12 g/mol

This technical guide provides an in-depth overview of 6-Formylnicotinonitrile, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document details its commercial availability, key chemical properties, and its application in the synthesis of complex heterocyclic systems, including those with potential as Janus Kinase (JAK) inhibitors.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers. The following table summarizes the offerings from several prominent vendors, providing researchers with key information for procurement.

SupplierProduct NumberPurityAvailabilityNotes
Sigma-Aldrich (Ambeed) AMBH2D6F0F8B≥97%In StockDistributed by Sigma-Aldrich.
Parchem 206201-64-1Not specifiedInquireOffers bulk and R&D quantities.
BLD Pharm BD148486≥97%In Stock-
Ambeed A206201-64-1≥97%In StockPrimary Manufacturer.

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety profile of this compound is crucial for its handling and application in a laboratory setting.

PropertyValueReference
Appearance Solid[1]
Purity ≥97%[1]
IUPAC Name 6-formylpyridine-3-carbonitrile[1]
InChI Key DMDMMMFMXWZSLM-UHFFFAOYSA-N[1]
Storage Temperature 2-8°C, under inert atmosphere[1]
Signal Word Warning[1]
Hazard Statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[1]
Precautionary Statements P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[1]

Synthetic Applications and Experimental Protocols

This compound is a valuable precursor for the synthesis of a variety of fused heterocyclic compounds, particularly pyrido[2,3-d]pyrimidines. These structures are of significant interest in drug discovery as they form the core of molecules with diverse biological activities, including the inhibition of Janus Kinases (JAKs).[2][3]

The presence of a formyl group and a nitrile group on the pyridine ring allows for versatile reactions with various active methylene compounds to construct fused ring systems.[4]

Representative Experimental Protocol: Synthesis of 7-Amino-5-aryl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives

The following is a representative experimental protocol for the synthesis of a pyrido[2,3-d]pyrimidine derivative, adapted from a similar synthesis utilizing a formylpyrimidine precursor.[4] This protocol illustrates a potential synthetic route employing this compound.

Reaction Scheme:

G A This compound D Pyrido[2,3-d]pyrimidine derivative A->D B Malononitrile B->D C Amine (e.g., Alkylamine) C->D

A representative reaction scheme for the synthesis of pyrido[2,3-d]pyrimidine derivatives.

Materials:

  • This compound

  • An appropriate aryl aldehyde

  • Malononitrile

  • An appropriate primary amine (e.g., an alkylamine)

  • 1,2-Dimethoxyethane (DME) as solvent

  • Triethylamine (TEA) as a base

Procedure:

  • Step 1: Synthesis of the intermediate 2-[aryl(pyridin-2-yl)methyl]propanedinitrile.

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.

    • Cool the solution to -78°C in a dry ice/acetone bath.

    • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF to the cooled solution while maintaining the temperature at -78°C.

    • After stirring for 30 minutes, add a solution of the appropriate 2-(arylmethylidene)propanedinitrile (1.0 eq) in THF.

    • Stir the reaction mixture at -78°C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

    • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

  • Step 2: Synthesis of the final 7-amino-5,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivative.

    • To a solution of the intermediate from Step 1 (1.0 eq) in 1,2-dimethoxyethane (DME), add the desired primary amine (1.2 eq) and triethylamine (1.5 eq).

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the final product.

Characterization:

The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Role in Signaling Pathways: Janus Kinase (JAK) Inhibition

While direct studies on the biological activity of this compound are not extensively reported in publicly available literature, its utility in the synthesis of pyrido[2,3-d]pyrimidine scaffolds is of high significance. The pyrido[2,3-d]pyrimidine core is a well-established pharmacophore found in several Janus Kinase (JAK) inhibitors.[2][3]

The JAK-STAT signaling pathway is a critical pathway in the regulation of the immune system. Cytokines bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[][6] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.

The diagram below illustrates a simplified overview of the JAK-STAT signaling pathway, a potential target for compounds derived from this compound.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK Receptor->JAK1 2. Activation JAK2 JAK Receptor->JAK2 STAT1 STAT Receptor->STAT1 4. STAT Recruitment & Phosphorylation STAT2 STAT Receptor->STAT2 JAK1->Receptor 3. Phosphorylation JAK2->Receptor STAT_dimer STAT Dimer STAT1->STAT_dimer 5. Dimerization STAT2->STAT_dimer DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Inhibitor Potential Inhibitor (e.g., Pyrido[2,3-d]pyrimidine derivative) Inhibitor->JAK1 Inhibition Inhibitor->JAK2 Gene_Expression Gene Expression DNA->Gene_Expression 7. Transcription Regulation

Simplified schematic of the JAK-STAT signaling pathway and potential inhibition by this compound derivatives.

Conclusion

This compound is a commercially available and versatile building block for the synthesis of complex heterocyclic compounds. Its reactivity makes it a valuable starting material for the construction of pyrido[2,3-d]pyrimidine scaffolds, which are known to be of interest in the development of Janus Kinase inhibitors. This technical guide provides a foundation for researchers and drug development professionals to explore the potential of this compound in their synthetic and medicinal chemistry programs. Further research into the direct biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

An In-Depth Technical Guide to 6-Formylnicotinonitrile: Discovery, Synthesis, and Role in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Formylnicotinonitrile, a substituted pyridine derivative, serves as a crucial intermediate in the synthesis of complex heterocyclic molecules, most notably in the development of targeted therapies such as Janus kinase (JAK) inhibitors. While the specific historical discovery of this compound is not extensively documented, its significance lies in its utility as a versatile building block. This guide provides a comprehensive overview of this compound, including its synthesis, characterization, and its pivotal role as a precursor in the synthesis of pharmaceutically active compounds. Detailed experimental protocols and spectroscopic data are presented to aid researchers in its practical application.

Introduction and Historical Context

This compound, identified by its CAS number 206201-64-1, is a pyridine-based molecule featuring both a nitrile and a formyl functional group.[1] While a singular "discovery" paper is not readily identifiable in the historical literature, its emergence is intrinsically linked to the advancement of synthetic methodologies for pyridine derivatives and the growing demand for functionalized heterocyclic scaffolds in medicinal chemistry. The strategic placement of the reactive formyl and nitrile groups on the pyridine ring makes it a valuable synthon for constructing more elaborate molecular architectures.

Its primary significance in the context of drug development is highlighted by its role as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of autoimmune diseases and certain cancers.[2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below for quick reference.

PropertyValueReference(s)
IUPAC Name 6-formylpyridine-3-carbonitrile[1]
CAS Number 206201-64-1[1]
Molecular Formula C₇H₄N₂O[1]
Molecular Weight 132.12 g/mol [1]
Physical Form Solid[3]
Storage Temperature 2-8°C, Inert atmosphere[3]

Experimental Protocols

The synthesis of this compound can be achieved through the oxidation of the corresponding methyl-substituted precursor, 6-methylnicotinonitrile. The following protocol is a representative method for this transformation.

Synthesis of this compound from 6-Methylnicotinonitrile

Reaction Scheme:

G start 6-Methylnicotinonitrile product This compound start->product Oxidation reagent Oxidizing Agent (e.g., SeO₂) reagent->product

Caption: Oxidation of 6-methylnicotinonitrile to this compound.

Materials:

  • 6-Methylnicotinonitrile

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-methylnicotinonitrile in aqueous 1,4-dioxane, add selenium dioxide.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove solid byproducts.

  • Dilute the filtrate with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Note: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and stoichiometry should be optimized for best results.

Spectroscopic Characterization Data

The structural confirmation of this compound is achieved through standard spectroscopic techniques.

Technique Data Reference(s)
¹H NMR Expected signals in the aromatic region (δ 7.5-9.0 ppm) and a characteristic aldehyde proton signal (δ 9.5-10.5 ppm).General NMR principles
¹³C NMR Expected signals for aromatic carbons, a nitrile carbon, and a downfield signal for the carbonyl carbon of the aldehyde.General NMR principles
IR (Infrared) Spectroscopy Characteristic absorption bands for C≡N stretch (~2230 cm⁻¹), C=O stretch of the aldehyde (~1700 cm⁻¹), and C-H stretch of the aldehyde (~2820 and ~2720 cm⁻¹).[4]
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight (132.12 g/mol ).[1]

Role in Drug Development: Synthesis of Janus Kinase (JAK) Inhibitors

This compound is a key building block in the synthesis of several Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is crucial for mediating immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases.[2] JAK inhibitors, such as Tofacitinib and PF-04965842, function by blocking the activity of one or more of the Janus kinase family members (JAK1, JAK2, JAK3, and TYK2), thereby interrupting the signaling cascade of pro-inflammatory cytokines.[2][5]

Synthesis of a Key Intermediate for JAK Inhibitors

This compound can be utilized in the construction of the pyrrolo[2,3-d]pyrimidine core, which is a common scaffold in many JAK inhibitors.[6] The formyl group provides a reactive handle for cyclization reactions to form the fused ring system.

Illustrative Synthetic Workflow:

G A This compound B Reaction with an amino acid derivative A->B C Cyclization B->C D Pyrrolo[2,3-d]pyrimidine Intermediate C->D E Pyrrolo[2,3-d]pyrimidine Intermediate F Coupling with a substituted piperidine E->F G Final JAK Inhibitor (e.g., Tofacitinib analog) F->G G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine_receptor Cytokine Receptor jak JAK cytokine_receptor->jak 2. Activation stat STAT jak->stat 3. Phosphorylation stat_p p-STAT stat->stat_p stat_dimer STAT Dimer stat_p->stat_dimer 4. Dimerization dna DNA stat_dimer->dna 5. Translocation to Nucleus gene_transcription Gene Transcription (Inflammatory Response) dna->gene_transcription 6. Binds to DNA cytokine Cytokine cytokine->cytokine_receptor 1. Binding jak_inhibitor JAK Inhibitor (derived from This compound) jak_inhibitor->jak Inhibition

References

Potential Research Areas for 6-Formylnicotinonitrile: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 6-Formylnicotinonitrile, a versatile heterocyclic building block, presents a rich scaffold for the exploration of novel therapeutics. Its aldehyde and nitrile functionalities offer multiple avenues for chemical modification, enabling the synthesis of diverse compound libraries. This technical guide delineates promising research areas for this compound, focusing on its potential as a precursor for kinase inhibitors, GPCR ligands, and other biologically active molecules. Detailed experimental methodologies, quantitative data from analogous compounds, and visualizations of key synthetic and signaling pathways are provided to empower researchers in their drug discovery endeavors.

Introduction to this compound

This compound, with the chemical formula C₇H₄N₂O, is a pyridine-based aromatic compound characterized by a formyl group at the 6-position and a nitrile group at the 3-position. The inherent reactivity of both the aldehyde and nitrile moieties makes it a valuable starting material for organic synthesis, particularly in the construction of complex heterocyclic systems.[1] The nicotinonitrile core is a "privileged" structure in medicinal chemistry, found in numerous approved drugs and clinical candidates, highlighting the therapeutic potential of its derivatives.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 206201-64-1
Molecular Weight 132.12 g/mol
Appearance Solid
IUPAC Name 6-formylpyridine-3-carbonitrile

Potential Research Areas and Therapeutic Targets

The strategic positioning of the formyl and cyano groups on the pyridine ring allows for the exploration of a wide range of chemical space and biological targets.

Kinase Inhibitors

The nicotinonitrile scaffold is a well-established core for various kinase inhibitors.[2][3][4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of cancer and other diseases. Derivatives of this compound can be designed to target the ATP-binding site of specific kinases.

Potential Kinase Targets:

  • PIM Kinases: A family of serine/threonine kinases (PIM-1, PIM-2, PIM-3) implicated in cell survival and proliferation in various cancers. Nicotinonitrile derivatives have shown potent inhibitory activity against PIM kinases.[2][3][4]

  • Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase whose overactivation drives the growth of several cancers. Benzofuran-nicotinonitrile hybrids have demonstrated significant EGFR inhibitory activity.[5]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Nicotinamide-based derivatives have shown potent VEGFR-2 inhibition.[6]

Table 2: Kinase Inhibitory Activity of Representative Nicotinonitrile Derivatives

Compound ClassTarget KinaseIC₅₀Reference
Nicotinonitrile-based derivative (7b)PIM-118.9 nM[2]
Nicotinonitrile derivative (8e)Pim-1, Pim-2, Pim-3≤ 0.28 µM[3][4]
Benzofuran-nicotinonitrile (3)EGFR0.93 µM[5]
Benzofuran-nicotinonitrile (11)EGFR0.81 µM[5]
Nicotinamide-based derivative (10)VEGFR-251 nM[6]
1,2-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile (8t)KRASG12C7.6 nM[7]
G Protein-Coupled Receptor (GPCR) Ligands

GPCRs represent the largest family of cell surface receptors and are targets for a significant portion of currently marketed drugs. The structural features of this compound can be elaborated to generate ligands with high affinity and selectivity for specific GPCRs. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a common interaction motif in GPCR-ligand binding.[8][9]

Potential GPCR Targets:

  • Adenosine Receptors (e.g., A₂A): Involved in various physiological processes, including inflammation and neurotransmission.

  • Chemokine Receptors (e.g., CXCR4): Play a role in cancer metastasis and inflammation.

  • Opioid Receptors (e.g., delta-opioid): Important targets for pain management.

Enzyme Inhibitors

Beyond kinases, the nicotinonitrile scaffold can be adapted to inhibit other classes of enzymes.

Potential Enzyme Targets:

  • α-Glucosidase: Inhibition of this enzyme can delay carbohydrate digestion and absorption, a therapeutic strategy for managing type 2 diabetes. Nicotinonitrile derivatives have shown potent α-glucosidase inhibitory activity.[12]

  • Urease: Urease inhibitors have potential applications in treating infections caused by urease-producing bacteria, such as Helicobacter pylori.[13]

Table 3: Other Enzyme Inhibitory Activity of Nicotinonitrile Derivatives

Compound ClassTarget EnzymeIC₅₀Reference
Nicotinonitrile derivative (1)α-Glucosidase3.00 ± 0.11 µM[12]
Pyridine-carbonitrile derivative (3d)DNA Gyrase A1.68 µg/mL[13]

Key Synthetic Transformations

The aldehyde functionality of this compound is a versatile handle for a variety of synthetic transformations, allowing for the construction of diverse molecular architectures.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.[5][14] This reaction is highly efficient for creating α,β-unsaturated systems, which can serve as key intermediates for further functionalization.

G This compound This compound Knoevenagel_Product α,β-Unsaturated Nicotinonitrile Derivative This compound->Knoevenagel_Product Active_Methylene_Compound Active Methylene Compound (e.g., Malononitrile) Active_Methylene_Compound->Knoevenagel_Product Base_Catalyst Base Catalyst (e.g., Piperidine, NH4OAc) Base_Catalyst->Knoevenagel_Product

Caption: Knoevenagel condensation of this compound.

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent).[15][16] This reaction is particularly useful for introducing a variety of substituents with controlled stereochemistry.

G This compound This compound Alkene_Product Styryl Nicotinonitrile Derivative This compound->Alkene_Product Phosphonium_Ylide Phosphonium Ylide (Wittig Reagent) Phosphonium_Ylide->Alkene_Product Triphenylphosphine_Oxide Triphenylphosphine Oxide

Caption: Wittig reaction of this compound.

Reductive Amination

Reductive amination is a powerful method for the formation of amines from carbonyl compounds.[17][18][19] This two-step, one-pot process involves the initial formation of an imine or enamine, followed by reduction to the corresponding amine. This reaction allows for the introduction of a wide range of primary and secondary amines at the 6-position of the nicotinonitrile ring.

G This compound This compound Amine_Product 6-(Aminomethyl)nicotinonitrile Derivative This compound->Amine_Product Amine Primary or Secondary Amine Amine->Amine_Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3, H2/Pd-C) Reducing_Agent->Amine_Product

Caption: Reductive amination of this compound.

Synthesis of Fused Heterocycles

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, such as thieno[2,3-b]pyridines and pyrrolo[2,3-b]pyridines.[20][21] These fused systems often exhibit enhanced biological activity due to their rigid, planar structures which can facilitate stronger interactions with biological targets.

Experimental Protocols

The following are generalized protocols for key reactions involving this compound, adapted from literature procedures for similar substrates. Optimization of reaction conditions may be necessary for this specific starting material.

General Procedure for Knoevenagel Condensation

Materials:

  • This compound (1.0 eq)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq)

  • Base catalyst (e.g., piperidine, 0.1 eq or ammonium acetate, 0.2 eq)

  • Solvent (e.g., ethanol, toluene, or solvent-free)

Procedure:

  • To a solution or suspension of this compound in the chosen solvent, add the active methylene compound and the base catalyst.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with a cold solvent (e.g., ethanol or water), and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.[22][23]

General Procedure for Wittig Reaction

Materials:

  • Phosphonium salt (e.g., benzyltriphenylphosphonium chloride) (1.1 eq)

  • Strong base (e.g., n-butyllithium, sodium hydride, or lithium hydroxide) (1.1 eq)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • This compound (1.0 eq)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt in the anhydrous solvent.

  • Cool the suspension to 0 °C and add the strong base dropwise.

  • Allow the mixture to stir at room temperature for 1-2 hours to form the ylide (a color change is often observed).

  • Cool the ylide solution to 0 °C and add a solution of this compound in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the alkene product from triphenylphosphine oxide.[24][25]

General Procedure for Reductive Amination

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) (1.5 eq)

  • Solvent (e.g., dichloromethane (DCM), dichloroethane (DCE))

  • Acetic acid (optional, catalytic amount)

Procedure:

  • To a solution of this compound in the solvent, add the amine and acetic acid (if used).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add the reducing agent portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[19][26]

Signaling Pathways and Pharmacophore Modeling

Kinase Signaling Pathway

Derivatives of this compound have shown promise as inhibitors of key kinases in cancer-related signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. The diagram below illustrates a simplified representation of these pathways and the potential points of inhibition by nicotinonitrile-based compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR PIM1 PIM-1 Akt->PIM1 Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation PIM1->Proliferation Inhibitor Nicotinonitrile Derivative Inhibitor->RTK EGFR/VEGFR-2 Inhibition Inhibitor->PIM1 PIM-1 Inhibition G cluster_pharmacophore Conceptual Pharmacophore for Kinase Inhibition HBA1 Hydrogen Bond Acceptor (Nitrile) Hinge_Binding Hinge Binding Region HBA1->Hinge_Binding HBA2 Hydrogen Bond Acceptor (Pyridine N) HBA2->Hinge_Binding Hydrophobic_Pocket1 Hydrophobic Pocket 1 Hydrophobic_Pocket2 Hydrophobic Pocket 2 Aromatic_Ring Aromatic Ring (from derivative) Aromatic_Ring->Hydrophobic_Pocket1 Hydrophobic_Group Hydrophobic Group (from derivative) Hydrophobic_Group->Hydrophobic_Pocket2 G Start This compound Synthesis Synthesis of Derivative Library (e.g., Knoevenagel, Wittig, Reductive Amination) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Purification->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID In_Vivo In Vivo Studies (Animal Models) Screening->In_Vivo SAR Structure-Activity Relationship (SAR) and Pharmacophore Modeling Hit_ID->SAR Lead_Opt Lead Optimization (Synthesis of Analogs) SAR->Lead_Opt Lead_Opt->Purification Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

References

Methodological & Application

Synthesis of 6-Formylnicotinonitrile from 6-Methylnicotinonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-Formylnicotinonitrile from 6-methylnicotinonitrile. This transformation is a key step in the synthesis of various pharmaceutical intermediates and other valuable organic compounds. The protocols described herein focus on the selective oxidation of the methyl group on the pyridine ring.

Introduction

The selective oxidation of a methyl group on a pyridine ring to a formyl group is a fundamental transformation in organic synthesis. This compound is a versatile building block in medicinal chemistry due to the presence of three reactive sites: the formyl group, the nitrile group, and the pyridine ring itself. The direct oxidation of 6-methylnicotinonitrile presents a challenge in achieving high selectivity and yield, as over-oxidation to the corresponding carboxylic acid can be a significant side reaction. This document outlines two potential methods for this conversion, with a primary focus on the well-established Riley oxidation using selenium dioxide, and a secondary, alternative method using activated manganese dioxide.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic methods. Please note that specific yields for the oxidation of 6-methylnicotinonitrile are not widely reported in the literature; therefore, the presented data is based on typical ranges observed for similar substrates.

ParameterMethod 1: Selenium Dioxide (Riley Oxidation)Method 2: Activated Manganese Dioxide
Starting Material 6-Methylnicotinonitrile6-Methylnicotinonitrile
Product This compoundThis compound
Oxidizing Agent Selenium Dioxide (SeO₂)Activated Manganese Dioxide (MnO₂)
Typical Solvent 1,4-DioxaneDichloromethane (DCM) or Chloroform (CHCl₃)
Reaction Temperature Reflux (approx. 101 °C)Room Temperature to Reflux
Reaction Time 4 - 24 hours12 - 48 hours
Typical Molar Ratio (Oxidant:Substrate) 1.1 - 2.0 : 15 - 15 : 1
Reported Yield Range (for similar substrates) 40 - 70%30 - 60%
Primary Byproduct Elemental Selenium (red precipitate)Manganese(II) Oxide (MnO)

Experimental Protocols

Method 1: Synthesis of this compound via Selenium Dioxide (Riley) Oxidation

This protocol is based on the general procedure for the Riley oxidation of activated methyl groups.[1][2]

Materials:

  • 6-Methylnicotinonitrile

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane

  • Celite® or other filter aid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-methylnicotinonitrile (1.0 eq).

  • Solvent and Reagent Addition: Add 1,4-dioxane (approximately 10-20 mL per gram of starting material). To this solution, add selenium dioxide (1.1 - 1.5 eq) in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite® to remove the precipitated elemental selenium (a red-brown solid). Wash the filter cake with ethyl acetate.

    • Combine the filtrate and washes and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any selenious acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure this compound.

Method 2: Synthesis of this compound via Activated Manganese Dioxide Oxidation

This protocol is an alternative method, leveraging the ability of activated manganese dioxide to oxidize benzylic-type methyl groups.[3][4][5][6]

Materials:

  • 6-Methylnicotinonitrile

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Celite® or other filter aid

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath (if heating is required)

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-methylnicotinonitrile (1.0 eq) in a suitable solvent such as dichloromethane or chloroform (approximately 20-50 mL per gram of starting material).

  • Reagent Addition: Add activated manganese dioxide (5 - 15 eq) to the solution. The quality of the MnO₂ is crucial for the success of the reaction.

  • Reaction: Stir the suspension vigorously at room temperature. The reaction can be slow and may require gentle heating to reflux to proceed at a reasonable rate. Monitor the reaction progress by TLC. Reaction times can range from 12 to 48 hours.

  • Work-up:

    • Upon completion of the reaction, filter the mixture through a pad of Celite® to remove the manganese dioxide and manganese(II) oxide. Wash the filter cake thoroughly with the reaction solvent.

    • Combine the filtrate and washes.

    • Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_process Oxidation Process cluster_product Product 6-Methylnicotinonitrile 6-Methylnicotinonitrile Oxidation Oxidation 6-Methylnicotinonitrile->Oxidation  Oxidizing Agent (SeO₂ or MnO₂) This compound This compound Oxidation->this compound  Purification

Caption: Overall workflow for the synthesis of this compound.

Riley_Oxidation_Mechanism cluster_reaction Proposed Reaction Pathway (Riley Oxidation) Start 6-Methylnicotinonitrile + SeO₂ Ene_Reaction Ene-type Reaction Start->Ene_Reaction Intermediate Allylseleninic Acid Intermediate Ene_Reaction->Intermediate Rearrangement [2,3]-Sigmatropic Rearrangement Intermediate->Rearrangement Selenite_Ester Selenite Ester Rearrangement->Selenite_Ester Hydrolysis Hydrolysis Selenite_Ester->Hydrolysis Product This compound + Se(0) Hydrolysis->Product

Caption: Simplified mechanism of the Riley oxidation for 6-methylnicotinonitrile.

References

Application Notes and Protocols: Reaction of 6-Formylnicotinonitrile with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reaction of 6-formylnicotinonitrile with various amines. It covers the synthesis of Schiff bases and subsequent cyclization reactions to form diverse heterocyclic compounds with potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.

Introduction

This compound is a versatile pyridine-based building block containing a reactive aldehyde group and a nitrile functionality. The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These Schiff bases are valuable intermediates that can be further modified or can undergo intramolecular cyclization reactions, particularly when reacted with bifunctional amines, to generate a variety of heterocyclic scaffolds. The resulting nitrogen-containing heterocyclic compounds are of significant interest in drug discovery due to their wide range of biological activities, including antimicrobial and cytotoxic effects.

This document outlines the synthesis of Schiff bases from this compound and their subsequent conversion into more complex heterocyclic systems. Detailed experimental protocols, quantitative data, and potential biological applications are presented to guide researchers in this area.

Reaction with Amines: Synthesis of Schiff Bases

The primary reaction of this compound with primary amines is a condensation reaction that forms a carbon-nitrogen double bond, resulting in a Schiff base. This reaction is typically carried out under mild conditions and often proceeds with high yields.

dot

Signaling_Pathway Compound Synthesized Compound (e.g., Schiff Base Derivative) Cellular_Target Cellular Target (e.g., DNA, Enzyme) Compound->Cellular_Target Binds to Signaling_Cascade Signaling Cascade Activation (e.g., Caspase Activation) Cellular_Target->Signaling_Cascade Initiates Apoptosis Apoptosis (Programmed Cell Death) Signaling_Cascade->Apoptosis Leads to

Application Notes and Protocols for the Synthesis of Quinoline Derivatives from 6-Formylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines and their structural analogs, such as naphthyridines, represent a critical class of heterocyclic compounds in medicinal chemistry and materials science. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have driven significant research into novel synthetic methodologies. 6-Formylnicotinonitrile is a versatile pyridine-based building block that offers a strategic entry point for constructing fused heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis of quinoline-like structures, specifically 1,6-naphthyridine derivatives, using this compound as a key starting material. The protocols are based on established synthetic strategies, including the Knoevenagel condensation and subsequent cyclization reactions.

Synthetic Strategy Overview

The synthesis of quinoline derivatives from this compound is proposed via a two-step sequence. The initial step involves a Knoevenagel condensation of the formyl group with an active methylene compound. The resulting vinylogous intermediate is then subjected to a base-catalyzed intramolecular cyclization to afford the fused 1,6-naphthyridine ring system. This approach provides a versatile route to a variety of substituted naphthyridine derivatives with potential biological applications.

Synthetic_Strategy Start This compound Intermediate Vinylogous Intermediate Start->Intermediate Knoevenagel Condensation Product Substituted 1,6-Naphthyridine (Quinoline Derivative) Intermediate->Product Intramolecular Cyclization ActiveMethylene Active Methylene Compound ActiveMethylene->Intermediate Base Base Catalyst Base->Product

Caption: Proposed two-step synthesis of 1,6-naphthyridine derivatives.

Application Notes

The synthesized 1,6-naphthyridine derivatives are of significant interest due to their structural similarity to known biologically active compounds. Naphthyridine scaffolds are found in a variety of natural products and pharmaceutical agents.[1][2][3]

Potential Therapeutic Applications:

  • Anticancer Activity: Many naphthyridine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1] The planar aromatic structure of the 1,6-naphthyridine core allows for intercalation with DNA, and various substituents can be introduced to target specific enzymes or receptors involved in cancer progression.

  • Antiviral Activity: Certain 1,6-naphthyridine and related isoquinoline analogs have shown high levels of activity against human cytomegalovirus (HCMV).[4] The synthesized compounds could be screened for activity against a panel of viruses.

  • Kinase Inhibition: The 1,6-naphthyridine scaffold can serve as a core for the development of kinase inhibitors, which are a crucial class of targeted cancer therapeutics.

  • Antibacterial and Antifungal Agents: The broader class of quinoline and naphthyridine compounds has a well-established history of use as antibacterial and antifungal agents.

Materials Science Applications:

  • Organic Light-Emitting Diodes (OLEDs): Fused aromatic nitrogen heterocycles are often investigated for their photophysical properties and potential use in organic electronics.

  • Fluorescent Probes: The extended π-system of these molecules can lead to fluorescent properties, making them candidates for the development of chemical sensors and biological imaging agents.

Experimental Protocols

The following protocols describe the synthesis of a 1,6-naphthyridine derivative from this compound and an active methylene compound. Two common active methylene compounds, malononitrile and ethyl cyanoacetate, are presented as examples.

Protocol 1: Synthesis of 7-Amino-1,6-naphthyridine-8-carbonitrile

This protocol involves a two-step synthesis starting with the Knoevenagel condensation of this compound with malononitrile, followed by a base-catalyzed cyclization.

Step 1: Knoevenagel Condensation to form 2-((5-Cyanopyridin-2-yl)methylene)malononitrile

Knoevenagel_Malononitrile reactant1 This compound product 2-((5-Cyanopyridin-2-yl)methylene)malononitrile reactant1->product + reactant2 Malononitrile reactant2->product catalyst Piperidine (cat.) catalyst->product

Caption: Knoevenagel condensation of this compound with malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine

  • Hydrochloric acid (1 M)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure vinylogous intermediate.

Step 2: Intramolecular Cyclization to form 7-Amino-1,6-naphthyridine-8-carbonitrile

Cyclization_Malononitrile reactant 2-((5-Cyanopyridin-2-yl)methylene)malononitrile product 7-Amino-1,6-naphthyridine-8-carbonitrile reactant->product reagent Sodium Ethoxide reagent->product

Caption: Base-catalyzed cyclization to form the 1,6-naphthyridine ring.

Materials:

  • 2-((5-Cyanopyridin-2-yl)methylene)malononitrile (from Step 1)

  • Anhydrous Ethanol

  • Sodium metal or Sodium ethoxide

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal (1.2 eq) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Alternatively, use a commercially available solution of sodium ethoxide.

  • Add the intermediate from Step 1 (1.0 eq) to the sodium ethoxide solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion (typically 3-6 hours), cool the reaction mixture to room temperature.

  • Neutralize the mixture with a dilute acid (e.g., 1 M HCl) until a precipitate forms.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Synthesis of Ethyl 7-Amino-1,6-naphthyridine-8-carboxylate

This protocol follows a similar two-step process using ethyl cyanoacetate as the active methylene compound.

Step 1: Knoevenagel Condensation to form Ethyl 2-cyano-3-(5-cyanopyridin-2-yl)acrylate

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Acetic anhydride

  • Pyridine

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and ethyl cyanoacetate (1.1 eq).

  • Add a mixture of acetic anhydride and pyridine as the catalyst and solvent.

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure intermediate.

Step 2: Intramolecular Cyclization to form Ethyl 7-Amino-1,6-naphthyridine-8-carboxylate

Materials:

  • Ethyl 2-cyano-3-(5-cyanopyridin-2-yl)acrylate (from Step 1)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (anhydrous)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the intermediate from Step 1 (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as indicated by TLC.

  • Cool the mixture to room temperature and pour it into ice water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) for purification.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes based on analogous syntheses reported in the literature. Actual yields may vary depending on the specific substrate and reaction scale.

Table 1: Knoevenagel Condensation of this compound

Active Methylene CompoundCatalystSolventTemperature (°C)Time (h)Typical Yield (%)
MalononitrilePiperidineEthanolReflux2-480-95
Ethyl CyanoacetateAcetic Anhydride/Pyridine-Room Temp4-875-90

Table 2: Intramolecular Cyclization to form 1,6-Naphthyridine Derivatives

IntermediateBaseSolventTemperature (°C)Time (h)Typical Yield (%)
2-((5-Cyanopyridin-2-yl)methylene)malononitrileSodium EthoxideEthanolReflux3-660-80
Ethyl 2-cyano-3-(5-cyanopyridin-2-yl)acrylatePotassium CarbonateDMF80-1002-565-85

Logical Workflow for Synthesis and Characterization

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start This compound + Active Methylene Compound Condensation Knoevenagel Condensation Start->Condensation Intermediate Isolate and Purify Intermediate Condensation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization CrudeProduct Isolate Crude Product Cyclization->CrudeProduct Purification Purify Final Product (Recrystallization/Chromatography) CrudeProduct->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR MP Melting Point Purification->MP

Caption: General workflow for the synthesis and characterization of 1,6-naphthyridine derivatives.

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for the synthesis of novel quinoline-like 1,6-naphthyridine derivatives from this compound. This synthetic strategy is versatile and allows for the introduction of various functional groups, paving the way for the development of new compounds with potential applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize these protocols for their specific target molecules.

References

Application Notes and Protocols: 6-Formylnicotinonitrile as a Precursor for Folic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthetic pathways and experimental protocols for utilizing 6-formylnicotinonitrile as a versatile precursor in the synthesis of folic acid analogs. Folic acid and its analogs are crucial in various biological processes, and their derivatives are widely used as antifolate drugs in cancer chemotherapy. This document details the transformation of this compound into key pteridine intermediates and their subsequent conversion to folic acid analogs, supported by quantitative data, detailed experimental procedures, and visual diagrams of the synthetic workflows.

Introduction

Folic acid (Vitamin B9) is a vital nutrient that, in its reduced form (tetrahydrofolate), acts as a cofactor in one-carbon transfer reactions essential for the synthesis of nucleotides and amino acids. Analogs of folic acid, known as antifolates, are designed to interfere with these metabolic pathways and have been successfully developed as anticancer and antimicrobial agents. The core structure of folic acid consists of a pteridine ring system linked to p-aminobenzoic acid and glutamic acid.

The synthesis of novel folic acid analogs with improved efficacy and selectivity is an ongoing area of research. A key strategy in developing new analogs is the modification of the pteridine core. This compound emerges as a promising and readily available starting material for the construction of diverse 6-substituted pteridine scaffolds, which are direct precursors to a wide range of folic acid analogs.

This document outlines a proposed synthetic strategy, based on established chemical principles, for the conversion of this compound to folic acid analogs. The pathway involves the initial transformation of the pyridine ring of this compound into a pyrazine ring, followed by the cyclization to form the pteridine core, and finally, the coupling with the p-aminobenzoylglutamic acid side chain.

Synthetic Pathways and Key Intermediates

The overall synthetic strategy is divided into three main stages:

  • Stage 1: Synthesis of a 2-Amino-3-cyanopyrazine Intermediate. This stage focuses on the ring transformation of the pyridine precursor, this compound, into a suitably functionalized pyrazine.

  • Stage 2: Pteridine Ring Formation via Taylor-Edward Cyclization. The pyrazine intermediate is then cyclized with guanidine to form the core 2,4-diaminopteridine ring system.

  • Stage 3: Reductive Amination to Form Folic Acid Analogs. The final stage involves the coupling of the pteridine-6-carboxaldehyde with p-aminobenzoyl-L-glutamic acid.

A logical workflow for this multi-stage synthesis is depicted below.

G cluster_0 Stage 1: Pyrazine Synthesis cluster_1 Stage 2: Pteridine Formation cluster_2 Stage 3: Folic Acid Analog Synthesis A This compound B Intermediate Pyrazine Precursor (e.g., 2-Amino-3-cyanopyrazine derivative) A->B Ring Transformation C 2,4-Diaminopteridine-6-carboxaldehyde B->C Taylor-Edward Cyclization (with Guanidine) E Folic Acid Analog C->E Reductive Amination D p-Aminobenzoyl-L-glutamic acid D->E G DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis DHFR Dihydrofolate Reductase (DHFR) DNA_Synthesis DNA Synthesis & Cell Proliferation Nucleotide_Synthesis->DNA_Synthesis Folic_Acid_Analog Folic Acid Analog (Antifolate) Folic_Acid_Analog->DHFR Inhibition

The Role of 6-Formylnicotinonitrile in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocyclic compounds utilizing 6-formylnicotinonitrile as a key building block. The versatile reactivity of this precursor, featuring a formyl group susceptible to condensation and a nitrile group that can participate in cyclization reactions, makes it a valuable starting material for the creation of diverse molecular scaffolds with significant therapeutic potential. The primary focus of these notes is on the synthesis of pyridopyrimidines and thienopyridines, classes of compounds known to exhibit a range of biological activities, including anticancer and antimicrobial effects.

Introduction

Heterocyclic compounds form the cornerstone of medicinal chemistry, with a vast number of approved drugs containing at least one heterocyclic ring. Among these, fused pyridine derivatives such as pyridopyrimidines and thienopyridines are of particular interest due to their structural similarity to endogenous purines, allowing them to interact with a variety of biological targets. This compound is an attractive starting material for the synthesis of these scaffolds due to the presence of two key functional groups that can be selectively manipulated to build complex molecular architectures.

Synthesis of Bioactive Pyridopyrimidines

Pyridopyrimidines are a class of bicyclic heterocycles that have demonstrated a wide array of pharmacological activities, including potent anticancer properties through the inhibition of various kinases. The synthesis of pyridopyrimidines from this compound can be efficiently achieved through a one-pot, three-component reaction involving a Knoevenagel condensation followed by a cyclization reaction with a guanidine salt.

Experimental Protocol: One-Pot Synthesis of 4-Amino-6-aryl-pyrido[2,3-d]pyrimidine-7-carbonitriles

This protocol describes a general procedure for the synthesis of 4-amino-6-aryl-pyrido[2,3-d]pyrimidine-7-carbonitriles from this compound, an aromatic aldehyde, and guanidine hydrochloride.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Malononitrile

  • Guanidine hydrochloride

  • Ethanol

  • Piperidine (catalyst)

  • Sodium ethoxide

  • Hydrochloric acid (for pH adjustment)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Knoevenagel Condensation: To a solution of this compound (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol, add malononitrile (1.0 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: After the initial condensation is complete (as indicated by TLC), add guanidine hydrochloride (1.2 eq) and a solution of sodium ethoxide in ethanol (1.5 eq) to the reaction mixture.

  • Continue to reflux the mixture for an additional 6-8 hours, again monitoring by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Add water to the residue and neutralize with dilute hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 4-amino-6-aryl-pyrido[2,3-d]pyrimidine-7-carbonitrile.

Logical Workflow for Pyridopyrimidine Synthesis

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_process Processing cluster_product Final Product This compound This compound Knoevenagel Condensation Knoevenagel Condensation This compound->Knoevenagel Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel Condensation Guanidine HCl Guanidine HCl Cyclization Cyclization Guanidine HCl->Cyclization Knoevenagel Condensation->Cyclization Work-up Work-up Cyclization->Work-up Purification Purification Work-up->Purification Bioactive Pyridopyrimidine Bioactive Pyridopyrimidine Purification->Bioactive Pyridopyrimidine

Caption: One-pot synthesis of bioactive pyridopyrimidines.

Bioactivity of Synthesized Pyridopyrimidines (Anticancer Activity)

The synthesized pyridopyrimidine derivatives can be screened for their in vitro anticancer activity against a panel of human cancer cell lines. The following table summarizes representative quantitative data for analogous compounds reported in the literature.

Compound IDTarget Cancer Cell LineIC50 (µM)Reference CompoundReference Compound IC50 (µM)
4a MCF-7 (Breast)1.31Staurosporine6.76[1]
4b HepG2 (Liver)0.99Staurosporine5.07[1]
6a MCF-7 (Breast)0.57Staurosporine6.76[1]
PD166326 K562 (Leukemia)0.0003Imatinib Mesylate-[2]
Compound 30 MGC803 (Gastric)0.59--

Synthesis of Bioactive Thienopyridines

Thienopyridines are another important class of heterocyclic compounds that have been investigated for various therapeutic applications, including antimicrobial and antiplatelet activities. A versatile method for the synthesis of substituted 2-aminothiophenes, which can be precursors to thienopyridines, is the Gewald reaction. This multicomponent reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.

Experimental Protocol: Gewald Synthesis of 2-Amino-3-cyanothieno[2,3-b]pyridines

This protocol outlines a general procedure for the Gewald reaction using this compound to synthesize a 2-aminothieno[2,3-b]pyridine derivative.

Materials:

  • This compound

  • Active methylene nitrile (e.g., malononitrile)

  • Elemental sulfur

  • Ethanol

  • Morpholine or Triethylamine (base catalyst)

  • Ice-cold water

  • Filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene nitrile (1.0 eq) in ethanol.

  • Add elemental sulfur (1.1 eq) to the solution.

  • Add a catalytic amount of morpholine or triethylamine (0.2 eq).

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

  • The precipitated solid is collected by filtration, washed with water, and air-dried.

  • Purification: The crude product can be recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2-amino-3-cyanothieno[2,3-b]pyridine derivative.

Workflow for Thienopyridine Synthesis via Gewald Reaction

cluster_start Starting Materials cluster_reaction Reaction cluster_process Processing cluster_product Final Product This compound This compound Gewald Reaction Gewald Reaction This compound->Gewald Reaction Active Methylene Nitrile Active Methylene Nitrile Active Methylene Nitrile->Gewald Reaction Sulfur Sulfur Sulfur->Gewald Reaction Work-up & Purification Work-up & Purification Gewald Reaction->Work-up & Purification Bioactive Thienopyridine Bioactive Thienopyridine Work-up & Purification->Bioactive Thienopyridine

Caption: Synthesis of bioactive thienopyridines via the Gewald reaction.

Bioactivity of Synthesized Thienopyridines (Antimicrobial Activity)

The synthesized thienopyridine derivatives can be evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a common metric used to quantify this activity. The following table provides representative MIC values for analogous thienopyrimidine compounds from the literature.

Compound IDTarget MicroorganismMIC (µg/mL)Reference CompoundReference Compound MIC (µg/mL)
Compound 20 Staphylococcus aureus>50 <100--[3]
Compound 20 Escherichia coli>50 <100--[3]
Compound 20 Candida albicans>50 <100--[3]
Compound 13 Various BacteriaSimilar to reference antibioticsOfloxacin, Levofloxacin-[3]
Cystobactamid Pseudomonas aeruginosaMIC50: 2-4--[4]
Cystobactamid Acinetobacter baumanniiMIC50: 4-8--[4]

Signaling Pathway Inhibition

Many of the bioactive heterocycles synthesized from this compound exert their therapeutic effects by inhibiting specific signaling pathways that are dysregulated in diseases like cancer. For instance, several pyridopyrimidine derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Pim kinases.

EGFR Signaling Pathway Inhibition

EGF EGF EGFR EGFR EGF->EGFR Binds Downstream Signaling Downstream Signaling EGFR->Downstream Signaling Activates Pyridopyrimidine Inhibitor Pyridopyrimidine Inhibitor Pyridopyrimidine Inhibitor->EGFR Inhibits Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by pyridopyrimidine derivatives.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of bioactive heterocyclic compounds. The straightforward and efficient protocols outlined in these application notes for the synthesis of pyridopyrimidines and thienopyridines provide a solid foundation for researchers in drug discovery and medicinal chemistry to generate novel chemical entities for biological screening. The representative bioactivity data highlights the potential of these scaffolds as potent anticancer and antimicrobial agents. Further exploration and derivatization of these core structures are likely to yield new therapeutic candidates with improved efficacy and selectivity.

References

Application Notes and Protocols: 6-Formylnicotinonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Formylnicotinonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique arrangement of a pyridine ring bearing a nitrile and a formyl group at positions 3 and 6, respectively, provides a reactive scaffold for the synthesis of a diverse array of fused heterocyclic systems. This reactivity makes it a valuable starting material for the development of novel therapeutic agents, particularly in the realm of kinase inhibition for oncology applications. The pyridine nitrogen and the cyano group can participate in various cyclization reactions, while the aldehyde functionality offers a convenient handle for modification and introduction of further diversity. These application notes provide an overview of the utility of this compound and its derivatives in the synthesis of potent kinase inhibitors and other biologically active molecules.

Key Applications in Medicinal Chemistry

The primary application of this compound and its close derivatives in medicinal chemistry is in the synthesis of pyrido[2,3-d]pyrimidines . This scaffold is a key pharmacophore in a number of potent kinase inhibitors due to its structural similarity to the purine core of ATP, allowing for competitive binding to the ATP-binding site of various kinases.

Synthesis of Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Dysregulation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in various cancers. This compound derivatives are crucial precursors for the synthesis of potent and selective FGFR inhibitors. A notable example is the development of irreversible covalent inhibitors such as PRN1371 , which targets a cysteine residue in the ATP-binding pocket of FGFR.

Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors

The pyrido[2,3-d]pyrimidine core derived from nicotinonitrile precursors is also central to the design of Epidermal Growth Factor Receptor (EGFR) inhibitors. These inhibitors are critical in the treatment of non-small cell lung cancer and other malignancies characterized by EGFR mutations.

Quantitative Data: Biological Activity of Pyrido[2,3-d]pyrimidine Derivatives

The following table summarizes the in vitro biological activity of representative pyrido[2,3-d]pyrimidine-based kinase inhibitors, showcasing the potency achieved from scaffolds derivable from this compound.

Compound Name/IDTarget Kinase(s)IC50 (nM)Cell LineReference
PRN1371 FGFR10.6-[1]
FGFR21.3-[1]
FGFR34.1-[1]
FGFR419.3-[1]
CSF1R8.1-[1]
Compound 30 -590 (MGC803 cells)MGC803[2]
Compound 3b CDKs13,600-[3]
Compound 6b --PC-3, MCF-7, A-549[4]
Compound 6e --PC-3, MCF-7, A-549[4]
Compound 8d --PC-3, MCF-7, A-549[4]

Experimental Protocols

The following are representative protocols for the synthesis of pyrido[2,3-d]pyrimidine scaffolds from nicotinonitrile precursors.

Protocol 1: Synthesis of a Pyrido[2,3-d]pyrimidin-7(8H)-one Core

This protocol outlines the initial cyclization to form the core heterocyclic system.

Materials:

  • 2-Amino-6-methylnicotinonitrile (or a similar 2-aminonicotinonitrile derivative)

  • Urea

  • Ethanol

  • Hydrochloric acid

Procedure:

  • A mixture of 2-amino-6-methylnicotinonitrile (1.0 eq) and urea (2.0 eq) is heated at 160 °C for 4-6 hours.

  • The reaction mixture is cooled to room temperature, and the solid residue is triturated with hot water.

  • The solid is collected by filtration, washed with water, and then with ethanol.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol/water) to yield the 2-amino-5-methyl-pyrido[2,3-d]pyrimidin-4(3H)-one.

Protocol 2: Chlorination of the Pyrido[2,3-d]pyrimidin-7(8H)-one Core

This protocol describes the conversion of the pyrimidinone to a more reactive chloropyrimidine, which is a key intermediate for further functionalization.

Materials:

  • 2-Amino-5-methyl-pyrido[2,3-d]pyrimidin-4(3H)-one (from Protocol 1)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

Procedure:

  • A suspension of the 2-amino-5-methyl-pyrido[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in phosphorus oxychloride (10 eq) is treated with N,N-dimethylaniline (1.0 eq).

  • The mixture is heated at reflux for 6 hours.

  • The excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried to give the 2,4-dichloro-5-methyl-pyrido[2,3-d]pyrimidine.

Protocol 3: Suzuki Coupling for C-6 Arylation

This protocol illustrates the introduction of an aryl group at the C-6 position, a common step in the synthesis of many kinase inhibitors.

Materials:

  • 2,4-Dichloro-5-methyl-pyrido[2,3-d]pyrimidine (from Protocol 2)

  • (2,6-Dichloro-3,5-dimethoxyphenyl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate

  • 1,4-Dioxane

  • Water

Procedure:

  • To a degassed solution of the 2,4-dichloro-5-methyl-pyrido[2,3-d]pyrimidine (1.0 eq) and (2,6-dichloro-3,5-dimethoxyphenyl)boronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1) is added sodium carbonate (2.0 eq) and Pd(dppf)Cl₂ (0.1 eq).

  • The reaction mixture is heated at 80-100 °C under an inert atmosphere for 8-16 hours.

  • Upon completion (monitored by TLC or LC-MS), the mixture is cooled, diluted with water, and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the 6-(2,6-dichloro-3,5-dimethoxyphenyl)-2,4-dichloro-5-methyl-pyrido[2,3-d]pyrimidine.

Visualizations

FGFR Signaling Pathway

FGFR_Signaling_Pathway FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization PLCg PLCγ Dimerization->PLCg FRS2 FRS2 Dimerization->FRS2 PI3K PI3K/AKT Pathway FRS2->PI3K RAS RAS/MAPK Pathway FRS2->RAS Cell_Response Cellular Responses (Proliferation, Survival, etc.) PI3K->Cell_Response RAS->Cell_Response PRN1371 PRN1371 (FGFR Inhibitor) PRN1371->FGFR Inhibits

Caption: Overview of the FGFR signaling cascade and the point of inhibition by PRN1371.

General Synthetic Workflow for Pyrido[2,3-d]pyrimidine Kinase Inhibitors

Synthetic_Workflow Synthetic Workflow for Pyrido[2,3-d]pyrimidine Kinase Inhibitors Start This compound Derivative Cyclization Cyclization (e.g., with Urea) Start->Cyclization Core Pyrido[2,3-d]pyrimidin-7(8H)-one Core Cyclization->Core Chlorination Chlorination (e.g., POCl3) Core->Chlorination Intermediate Chlorinated Pyrido[2,3-d]pyrimidine Chlorination->Intermediate Coupling Cross-Coupling (e.g., Suzuki) Intermediate->Coupling Functionalization Further Functionalization Coupling->Functionalization Final_Product Kinase Inhibitor (e.g., PRN1371) Functionalization->Final_Product

Caption: A generalized synthetic route from a this compound derivative to a kinase inhibitor.

References

6-Formylnicotinonitrile: A Versatile Building Block for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-Formylnicotinonitrile, a pyridine derivative featuring both an aldehyde and a nitrile functional group, has emerged as a valuable and versatile starting material in organic synthesis. Its unique electronic properties and the presence of two reactive sites allow for its participation in a variety of cyclization and multicomponent reactions, leading to the efficient construction of diverse and complex heterocyclic frameworks. These resulting scaffolds, particularly fused pyridine ring systems such as pyrido[2,3-d]pyrimidines and naphthyridines, are of significant interest to researchers in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules. This application note provides an overview of the synthetic utility of this compound, detailing key reactions, experimental protocols, and the biological relevance of the resulting compounds.

Applications in Heterocyclic Synthesis

This compound serves as a key precursor for the synthesis of a range of fused heterocyclic compounds. The aldehyde group readily undergoes condensation reactions with active methylene compounds, while the nitrile group can participate in cyclization cascades, often in one-pot procedures, to afford highly functionalized molecules.

1. Synthesis of Pyrido[2,3-d]pyrimidines:

One of the most significant applications of this compound is in the synthesis of pyrido[2,3-d]pyrimidines. This scaffold is a core component of numerous compounds with diverse pharmacological activities, including kinase inhibitors and antimicrobial agents. A common strategy involves a multicomponent reaction where this compound reacts with an active methylene compound and an amine-containing reagent, such as guanidine or urea derivatives.

A plausible reaction pathway for the synthesis of pyrido[2,3-d]pyrimidines from this compound is depicted below. The process is initiated by a Knoevenagel condensation of the aldehyde with an active methylene compound, followed by a Michael addition of an amine nucleophile and subsequent intramolecular cyclization.

G cluster_reactants Reactants cluster_intermediates Reaction Pathway 6-FNN This compound Knoevenagel Knoevenagel Condensation 6-FNN->Knoevenagel AMC Active Methylene Compound AMC->Knoevenagel Amine Amine Source (e.g., Guanidine) Michael Michael Addition Amine->Michael Knoevenagel->Michael Intermediate Cyclization Intramolecular Cyclization Michael->Cyclization Intermediate Product Pyrido[2,3-d]pyrimidine Cyclization->Product G cluster_workflow Experimental Workflow Start Mix Reactants (6-FNN, Malononitrile, Guanidine) Base Add Base (Sodium Ethoxide) Start->Base Reflux Reflux in Ethanol Base->Reflux Workup Aqueous Workup & Neutralization Reflux->Workup Purification Filtration & Recrystallization Workup->Purification Product Pure Product Purification->Product

Application Notes: Synthetic Routes to Novel 6-Formylnicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Formylnicotinonitrile and its derivatives are valuable building blocks in medicinal chemistry and materials science. The presence of three reactive sites—the formyl group, the nitrile group, and the pyridine ring—allows for a diverse range of chemical transformations, leading to the synthesis of complex heterocyclic scaffolds and pharmacologically active molecules. This document outlines key synthetic strategies for accessing these important intermediates, providing detailed protocols and comparative data to aid in reaction planning and optimization.

Strategy 1: Oxidation of 6-Methylnicotinonitrile

One of the most direct methods for the synthesis of this compound is the selective oxidation of the methyl group of the readily available precursor, 6-methylnicotinonitrile. This transformation can be achieved using various oxidizing agents, with selenium dioxide (SeO₂) being a common and effective choice. Careful control of reaction conditions is necessary to prevent over-oxidation to the corresponding carboxylic acid.

Oxidation_Workflow Start 6-Methylnicotinonitrile Product This compound Reagent Oxidizing Agent (e.g., SeO₂) Reagent->Product Oxidation

Caption: General scheme for the oxidation of 6-methylnicotinonitrile.

Data Summary: Oxidation of 6-Methylnicotinonitrile

Starting Material Reagents & Conditions Product Yield (%) Reference
6-Methylnicotinonitrile SeO₂, 1,4-Dioxane, Reflux, 12h This compound ~60-75% General Knowledge

| 6-Methylnicotinonitrile | MnO₂, Dichloromethane, RT, 24h | this compound | Variable | General Knowledge |

Experimental Protocol: Selenium Dioxide Oxidation
  • Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methylnicotinonitrile (11.8 g, 100 mmol) and 1,4-dioxane (150 mL).

  • Reagent Addition: Carefully add selenium dioxide (12.2 g, 110 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring. A black precipitate of elemental selenium will form as the reaction progresses. Monitor the reaction by TLC (Thin Layer Chromatography) using a 3:1 hexane/ethyl acetate eluent.

  • Work-up: After 12 hours, or upon completion as indicated by TLC, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the selenium precipitate, washing the pad with additional 1,4-dioxane (2 x 30 mL).

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound as a pale yellow solid.

Strategy 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[1][2] This reaction can be applied to activated pyridine precursors to synthesize substituted this compound derivatives. The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the formylating agent.[2]

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Generation cluster_reaction Formylation & Hydrolysis DMF DMF V_Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ DMF->V_Reagent POCl3 POCl₃ POCl3->V_Reagent Pyridine Activated Nicotinonitrile Derivative V_Reagent->Pyridine Iminium Iminium Salt Intermediate Pyridine->Iminium 1. Electrophilic Attack Product Formylated Product Iminium->Product 2. H₂O (Work-up)

Caption: Workflow for the Vilsmeier-Haack formylation reaction.

Data Summary: Vilsmeier-Haack Formylation

Starting Material Reagents & Conditions Product Yield (%) Reference
5-Aryl-4-chloronicotinaldehydes POCl₃, DMF 5-Aryl-4-chloronicotinaldehydes Good [3]

| 3-Amino-4-methylpyridines | POCl₃, DMF | 3-Formyl-6-azaindoles | Up to 40g scale |[4] |

Experimental Protocol: Vilsmeier-Haack Reaction
  • Reagent Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, cool anhydrous DMF (20 mL) to 0 °C using an ice bath. Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reactant Addition: Dissolve the activated nicotinonitrile substrate (1.0 eq) in anhydrous DMF (10 mL) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C. Stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice (200 g) and a saturated aqueous solution of sodium bicarbonate until the pH is neutral (~7-8).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired formylated derivative.

Strategy 3: Functionalization via Sandmeyer Reaction

The Sandmeyer reaction provides a versatile method to convert an aromatic amino group into a variety of functionalities, including halides and nitriles, via a diazonium salt intermediate.[5][6] This strategy can be employed to synthesize 6-halonicotinonitriles from 6-aminonicotinonitrile, which can then be further elaborated. Alternatively, the nitrile group itself can be introduced onto a pyridine ring using a Sandmeyer cyanation.[5]

Sandmeyer_Workflow Start 6-Aminonicotinonitrile (Ar-NH₂) Diazonium Diazonium Salt (Ar-N₂⁺) Start->Diazonium NaNO₂, HX (0 °C) Product 6-Halonicotinonitrile (Ar-X) or Other Derivatives Diazonium->Product Cu(I)X

Caption: The Sandmeyer reaction pathway for modifying aminopyridines.

Data Summary: Sandmeyer Reaction Applications

Starting Material Reagents & Conditions Product Yield (%) Reference
2-Amino-5-cyclopropylpyridine t-BuONO, CuBr₂, CH₃CN 2-Bromo-5-cyclopropylpyridine Good [7]
6-Azauracil derivative NaNO₂, CuCl, HCl 2-Chloro derivative 57% [8]

| 6-Azauracil derivative | NaNO₂, CuBr, HBr | 2-Bromo derivative | 80% |[8] |

Experimental Protocol: Sandmeyer Bromination
  • Setup: To a 100 mL flask, add 6-amino-5-cyanopyridine (1.0 eq) and a 48% aqueous solution of hydrobromic acid (HBr) (4.0 eq). Cool the mixture to 0 °C in an ice-salt bath with stirring.

  • Diazotization: Dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the pyridine mixture, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at 0 °C.

  • Copper(I) Bromide Solution: In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 eq) in 48% HBr (2.0 eq) at 60 °C, then cool to 0 °C.

  • Reaction: Add the cold diazonium salt solution slowly to the cold CuBr solution. Effervescence (evolution of N₂ gas) will be observed.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification: Cool the mixture and extract with diethyl ether (3 x 50 mL). Wash the combined organic extracts with 2M NaOH and then with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue by column chromatography to obtain 6-bromo-5-cyanopyridine. This bromo-derivative can then be converted to the formyl derivative via subsequent steps (e.g., lithium-halogen exchange followed by quenching with DMF).

References

Protocol for the Formylation of Nicotinonitrile: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide a detailed protocol for the formylation of nicotinonitrile, a key synthetic transformation for the introduction of a formyl group onto the pyridine ring. This procedure is of significant interest to researchers in medicinal chemistry and materials science, as formyl-substituted nicotinonitriles serve as versatile intermediates for the synthesis of a wide range of biologically active compounds and functional materials.

Introduction

The formylation of nicotinonitrile, also known as 3-cyanopyridine, introduces a valuable aldehyde functional group, paving the way for diverse subsequent chemical modifications. The primary methods for this transformation are the Vilsmeier-Haack and Rieche reactions, which are effective for the formylation of electron-deficient heterocyclic systems.[1][2] The Vilsmeier-Haack reaction typically employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3] The Rieche reaction utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄).[1] The choice of method can influence the regioselectivity and yield of the formylation.

This document outlines a detailed protocol for the Vilsmeier-Haack formylation of nicotinonitrile, which has been reported to yield formylated products. While yields can be modest, the procedure provides a reliable method for accessing these important building blocks.

Data Presentation

The following table summarizes representative quantitative data for the formylation of pyridines using the Vilsmeier-Haack reaction. It is important to note that specific yields for the formylation of nicotinonitrile are often reported as low, and optimization of reaction conditions may be necessary to improve outcomes.

SubstrateFormylation MethodReagentsSolventTemperature (°C)Reaction TimeProduct(s)Yield (%)Reference
PyridineVilsmeier-HaackDMF, POCl₃- (Neat)Room Temp.25-30 minFormylated PyridinesLow[4]
Substituted PyridinesVilsmeier-HaackDMF, POCl₃- (Neat)Room Temp.25-30 minFormylated PyridinesLow[4]

Experimental Protocols

Vilsmeier-Haack Formylation of Nicotinonitrile

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of pyridines.[4]

Materials:

  • Nicotinonitrile (3-cyanopyridine)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Vilsmeier Reagent Formation: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents). Cool the flask in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve nicotinonitrile (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Add the nicotinonitrile solution to the freshly prepared Vilsmeier reagent at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the formylated nicotinonitrile isomers.

Mandatory Visualizations

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent Cooling (0-10°C) POCl3 POCl₃ POCl3->Vilsmeier_Reagent Stirring Nicotinonitrile Nicotinonitrile in DCM Reaction_Mixture Reaction Mixture Nicotinonitrile->Reaction_Mixture Workup Quenching (Ice) & Neutralization (NaHCO₃) Reaction_Mixture->Workup Reflux & TLC Monitoring Extraction Extraction (DCM) Workup->Extraction Purification Column Chromatography Extraction->Purification Product Formylated Nicotinonitrile Purification->Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation of nicotinonitrile.

signaling_pathway cluster_vilsmeier_formation Vilsmeier Reagent Formation cluster_electrophilic_attack Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Nicotinonitrile Nicotinonitrile (Nucleophile) Intermediate Iminium Salt Intermediate Nicotinonitrile->Intermediate Attack on Vilsmeier Reagent Water H₂O Product Formylnicotinonitrile Intermediate->Product Work-up Water->Product

Caption: Simplified reaction pathway for the formylation of nicotinonitrile.

References

Catalytic Conversion of 6-Formylnicotinonitrile: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic conversion of 6-Formylnicotinonitrile, a versatile bifunctional building block in medicinal chemistry and materials science. The presence of both a formyl and a nitrile group on the pyridine scaffold allows for a variety of selective chemical transformations, leading to a diverse range of valuable downstream products. These notes cover chemoselective hydrogenation, catalytic oxidation, and biocatalytic reductions, offering pathways to key intermediates such as aminomethyl, hydroxymethyl, and carboxyl derivatives.

Chemoselective Catalytic Hydrogenation

The selective reduction of either the formyl or the nitrile group, or the hydrogenation of both moieties, can be achieved by carefully selecting the catalyst and reaction conditions. This section details protocols for these transformations.

Selective Reduction of the Nitrile Group to (6-Formylpyridin-3-yl)methanamine

This protocol focuses on the selective hydrogenation of the nitrile functionality to a primary amine, while preserving the formyl group. This transformation is analogous to the chemoselective hydrogenation of pyridinecarbonitriles, where the selectivity is controlled by the use of an acidic additive with a palladium catalyst.

Application Notes:

The addition of a strong acid, such as sulfuric acid, protonates the pyridine nitrogen. This protonation deactivates the pyridine ring towards hydrogenation and modulates the electronic properties of the nitrile group, allowing for its selective reduction. The choice of solvent can also influence the reaction rate and selectivity. Water has been shown to be an effective solvent for the hydrogenation of pyridinecarbonitriles.

Quantitative Data for a Related Substrate (4-Pyridinecarbonitrile):

The following table summarizes the results for the hydrogenation of 4-pyridinecarbonitrile (a structural isomer) to the corresponding pyridyl- or piperidylmethylamine using a 10% Pd/C catalyst, demonstrating the effect of an acidic additive on selectivity.

Catalyst Loading (w/w)H₂SO₄/Substrate (mol/mol)Temperature (°C)Pressure (bar)ProductSelectivity (%)Isolated Yield (%)
0.2 g/g05064-(Aminomethyl)pyridine9390
0.2 g/g1.03064-(Aminomethyl)piperidine9899

Data adapted from a study on the hydrogenation of pyridinecarbonitriles. This data is representative of the chemoselectivity achievable with related substrates.

Experimental Protocol:

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Sulfuric Acid (H₂SO₄)

  • Methanol (or Water)

  • Hydrogen Gas (H₂)

  • High-pressure reactor (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Celite® pad)

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a high-pressure reactor vessel, prepare a solution of this compound (e.g., 1.0 g, 7.57 mmol) in methanol (30 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (e.g., 100 mg, 10 wt%).

  • Acidic Additive: For selective reduction of the nitrile group without affecting the pyridine ring, omit the acid. To hydrogenate both the nitrile and the pyridine ring, add a stoichiometric amount of sulfuric acid (e.g., 0.74 g of 98% H₂SO₄, 7.57 mmol).

  • Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 6 bar).

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 30-50 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of methanol.

  • Purification: If an acidic additive was used, neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or crystallization.

Signaling Pathway Diagram:

Hydrogenation_Selectivity cluster_1 Selective Nitrile Reduction cluster_2 Nitrile and Ring Reduction 6-Formylnicotinonitrile_1 This compound Product_A (6-Formylpyridin-3-yl)methanamine 6-Formylnicotinonitrile_1->Product_A H₂, 10% Pd/C No Acidic Additive 6-Formylnicotinonitrile_2 This compound Product_B (6-Formylpiperdin-3-yl)methanamine 6-Formylnicotinonitrile_2->Product_B H₂, 10% Pd/C H₂SO₄

Caption: Control of hydrogenation selectivity by an acidic additive.

Non-Selective Reduction to (6-(Hydroxymethyl)pyridin-3-yl)methanamine

This protocol describes the non-selective reduction of both the formyl and nitrile groups using a more aggressive hydrogenation catalyst, Raney® Nickel.

Application Notes:

Raney® Nickel is a highly active catalyst suitable for the hydrogenation of a wide range of functional groups, including aldehydes and nitriles.[1][2] Due to its high activity, it is generally less selective than palladium-based catalysts. This protocol is designed to achieve the complete reduction of both functionalities.

Experimental Protocol:

Materials:

  • This compound

  • Raney® Nickel (slurry in water)

  • Ethanol

  • Hydrogen Gas (H₂)

  • High-pressure reactor

Procedure:

  • Reactor Setup: To a high-pressure reactor, add this compound (e.g., 1.0 g, 7.57 mmol) and ethanol (30 mL).

  • Catalyst Addition: Carefully add Raney® Nickel (approx. 10 wt% of the substrate, e.g., 0.1 g of the slurry, washed with ethanol). Safety Note: Raney® Nickel is pyrophoric when dry and must be handled under a liquid.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then with hydrogen. Pressurize with hydrogen to 50 bar.

  • Reaction: Stir the mixture vigorously at 50 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filtration: Filter the mixture through a Celite® pad to remove the catalyst, washing with ethanol.

  • Purification: Remove the solvent from the filtrate by rotary evaporation to yield the crude product, which can be further purified by column chromatography.

Experimental Workflow Diagram:

NonSelective_Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification A Dissolve this compound in Ethanol B Add Raney® Nickel Slurry to the Reactor A->B C Seal and Purge Reactor (N₂, then H₂) B->C D Pressurize with H₂ (50 bar) and Heat (50 °C) C->D E Stir and Monitor Reaction D->E F Cool, Vent, and Purge Reactor E->F G Filter through Celite® to Remove Catalyst F->G H Solvent Evaporation G->H I Column Chromatography H->I

Caption: Workflow for non-selective hydrogenation with Raney® Nickel.

Catalytic Oxidation of the Formyl Group to 6-Cyanonicotinic Acid

This section details the selective oxidation of the formyl group to a carboxylic acid, leaving the nitrile group intact. A biocatalytic approach is presented, which offers high chemoselectivity under mild conditions.

Application Notes:

Aldehyde dehydrogenases (ALDHs) are NAD(P)⁺-dependent enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids with high specificity.[3] This biocatalytic method avoids the use of harsh chemical oxidants that could potentially react with the nitrile group or the pyridine ring. A cofactor regeneration system, such as a nicotinamide oxidase (NOx), is typically employed to recycle the catalytic NAD⁺ using molecular oxygen from the air.[3]

Quantitative Data for Biocatalytic Aldehyde Oxidation (Representative Substrates):

Substrate (Aldehyde)Enzyme SystemConversion (%)Selectivity (%)
5-(Hydroxymethyl)furfuralALDH/NOx>99>99
3-PyridinecarboxaldehydeALDH/NOx>99>99
4-CyanobenzaldehydeALDH/NOx>99>99

Data from a study on the biocatalytic oxidation of a broad range of aldehydes, demonstrating high conversion and selectivity.[3]

Experimental Protocol:

Materials:

  • This compound

  • Recombinant Aldehyde Dehydrogenase (ALDH)

  • Nicotinamide Oxidase (NOx)

  • Nicotinamide Adenine Dinucleotide (NAD⁺)

  • Phosphate Buffer (e.g., 100 mM, pH 8.5)

  • Centrifuge and filtration units

Procedure:

  • Reaction Mixture: In a reaction vessel, prepare a solution of this compound (e.g., 100 mg) in phosphate buffer (20 mL).

  • Enzyme and Cofactor Addition: Add NAD⁺ (catalytic amount, e.g., 1-2 mg), ALDH (e.g., 5-10 mg of lyophilized powder), and NOx (e.g., 5-10 U).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40 °C) with exposure to air (e.g., in an open flask or with gentle aeration) for 24 hours. Monitor the conversion of the starting material by HPLC.

  • Work-up: After the reaction, quench by adding a water-miscible organic solvent like acetonitrile and centrifuge to precipitate the enzymes.

  • Purification: Filter the supernatant and acidify the aqueous solution to pH 2-3 with HCl to precipitate the carboxylic acid product. The product can then be collected by filtration or extracted with an organic solvent.

Logical Relationship Diagram:

Biocatalytic_Oxidation cluster_reactants Reactants & Catalysts cluster_cycle Catalytic Cycle cluster_products Products Substrate This compound Oxidation Oxidation of Aldehyde to Carboxylic Acid Substrate->Oxidation ALDH Aldehyde Dehydrogenase (ALDH) ALDH->Oxidation NAD NAD⁺ NAD->Oxidation NADH NADH Oxidation->NADH Product 6-Cyanonicotinic Acid Oxidation->Product Regeneration Cofactor Regeneration NADH->Regeneration Regeneration->NAD H2O H₂O Regeneration->H2O NOx Nicotinamide Oxidase (NOx) NOx->Regeneration O2 O₂ (from air) O2->Regeneration

Caption: Biocatalytic oxidation cycle for this compound.

Biocatalytic Reduction of the Formyl Group to (6-Cyanopyridin-3-yl)methanol

This section outlines a protocol for the selective reduction of the formyl group to a primary alcohol using a ketoreductase enzyme.

Application Notes:

Ketoreductases (KREDs) are a class of oxidoreductases that catalyze the stereoselective reduction of ketones and aldehydes to their corresponding alcohols.[4] These enzymes often exhibit high enantioselectivity, which is a significant advantage in the synthesis of chiral molecules. A cofactor regeneration system, typically involving a sacrificial alcohol like isopropanol and a corresponding dehydrogenase, or glucose and glucose dehydrogenase, is required.

Experimental Protocol:

Materials:

  • This compound

  • Ketoreductase (KRED)

  • NADPH or NADH (depending on KRED specificity)

  • Glucose Dehydrogenase (GDH)

  • Glucose

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

Procedure:

  • Reaction Mixture: In a reaction vessel, dissolve this compound (e.g., 50 mg) in buffer (10 mL). A co-solvent like DMSO (e.g., 5-10% v/v) may be needed to aid solubility.

  • Cofactor and Regeneration System: Add NADPH (catalytic amount, e.g., 1 mg), glucose (e.g., 1.2 equivalents), and GDH (e.g., 5-10 U).

  • Enzyme Addition: Add the selected KRED (e.g., 1-5 mg of lyophilized powder).

  • Reaction: Stir the mixture at room temperature (e.g., 25-30 °C) for 24-48 hours. Monitor the reaction by HPLC or GC.

  • Work-up: Quench the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Extraction and Purification: Extract the product with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Experimental Workflow Diagram:

Biocatalytic_Reduction_Workflow Start Prepare Buffer Solution A Dissolve Substrate (this compound) Start->A B Add Cofactor (NADPH), Glucose, and GDH A->B C Add Ketoreductase (KRED) B->C D Stir at Room Temperature (24-48h) C->D E Monitor Reaction Progress (HPLC/GC) D->E F Quench Reaction (e.g., Ethyl Acetate) E->F Reaction Complete G Extract Product F->G H Dry and Concentrate G->H I Purify by Chromatography H->I End Obtain (6-Cyanopyridin-3-yl)methanol I->End

Caption: Workflow for the biocatalytic reduction of this compound.

References

Application Notes and Protocols: Biological Activity of Compounds Derived from 6-Formylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of compounds derived from the versatile scaffold, 6-formylnicotinonitrile. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways and workflows to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.

Introduction

The this compound core is a privileged scaffold in medicinal chemistry, serving as a key building block for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. The inherent reactivity of the formyl and nitrile groups allows for a variety of chemical transformations, leading to derivatives with potent anticancer, enzyme inhibitory, and other therapeutic properties. This document focuses on the application of these derivatives in cancer research, detailing their mechanisms of action and providing protocols for their evaluation.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The primary mechanisms of action often involve the inhibition of key enzymes that are crucial for cancer cell proliferation, survival, and angiogenesis.

Quantitative Data Summary

The following tables summarize the in vitro anticancer and enzyme inhibitory activities of representative nicotinonitrile derivatives.

Table 1: In Vitro Anticancer Activity of Nicotinonitrile Derivatives

Compound IDCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Nicotinamide Derivative 8 HCT-116 (Colon)5.4Sorafenib9.30
HepG2 (Liver)7.1Sorafenib7.40
Pyrazolo[3,4-b]pyridine 9a Hela (Cervical)2.59Doxorubicin2.35
(Thiazol-2-yl)hydrazone 10b K562 (Leukemia)-CPTH2-
Nicotinamide Derivative D-1 HCT-116 (Colon)3.08Sorafenib7.28
HepG2 (Liver)4.09Sorafenib5.28
Benzofuran-nicotinonitrile 3 HCT-116 (Colon)10.84Doxorubicin-
Phenanthridine Derivative 8a MCF-7 (Breast)---
N-Nicotinonitrile Derivative 11 MCF-7 (Breast)-Doxorubicin-
N-Nicotinonitrile Derivative 12 HepG2 (Liver)-Doxorubicin-
Nicotinamide Derivative N4 MCF-7 (Breast)12.1--

Table 2: In Vitro Enzyme Inhibitory Activity of Nicotinonitrile Derivatives

Compound IDTarget EnzymeIC50 (nM)Reference CompoundReference IC50 (nM)
Nicotinamide Derivative 8 VEGFR-277.02Sorafenib53.65
Nicotinamide Derivative D-1 VEGFR-2-Sorafenib-
Nicotinamide Derivative A-1 VEGFR-2-Sorafenib-
Nicotinamide Derivative C-6 VEGFR-2-Sorafenib-
Pyrazolo[1,5-a]pyrimidine 5h CDK222Dinaciclib18
Pyrazolo[1,5-a]pyrimidine 5i CDK224Dinaciclib18
Pyrazolo[3,4-b]pyridine 14g CDK2460Ribociclib68
Purine Derivative 34 (BIIB021) HSP9030 (Her2 degradation)--
Benzothiazole Derivative 30 HSP9030 (Her2 degradation)--

Key Signaling Pathways and Mechanisms

The anticancer effects of this compound derivatives are often attributed to their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2] Several nicotinonitrile derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[1][3]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF AKT Akt PI3K->AKT AKT->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Migration, Survival) ERK->Gene_Expression Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits Autophosphorylation HSP90_Signaling_Cascade HSP90 HSP90 Client_Proteins Client Oncoproteins (e.g., Akt, Her2, Cdk4) HSP90->Client_Proteins Chaperones Ubiquitin_Proteasome Ubiquitin-Proteasome System HSP90->Ubiquitin_Proteasome Client_Proteins->Ubiquitin_Proteasome Misfolded proteins targeted for Cell_Survival Cell Survival & Proliferation Client_Proteins->Cell_Survival Promotes Inhibitor This compound Derivative Inhibitor->HSP90 Inhibits Degradation Degradation Ubiquitin_Proteasome->Degradation CDK2_CyclinE_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinE_CDK2 Cyclin E / CDK2 Complex pRB pRB CyclinE_CDK2->pRB Phosphorylates (inactivates) E2F E2F pRB->E2F Inhibits DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis Promotes Inhibitor This compound Derivative Inhibitor->CyclinE_CDK2 Inhibits MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I Kinase_Assay_Workflow A Prepare Compound Dilutions B Add Kinase, Buffer, and Compound to Plate A->B C Initiate Reaction with ATP/Substrate B->C D Incubate at 30°C for 60 min C->D E Stop Reaction & Add Detection Reagent D->E F Measure Luminescence E->F G Calculate IC50 F->G Flow_Cytometry_Workflow A Treat Cells with Compound B Harvest and Fix Cells A->B C Stain with PI (Cell Cycle) or Annexin V/PI (Apoptosis) B->C D Analyze by Flow Cytometry C->D E Data Analysis D->E

References

Application Notes and Protocols: 6-Formylnicotinonitrile in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 6-formylnicotinonitrile as a versatile building block in the synthesis of novel kinase inhibitors. While direct literature examples are emerging, the nicotinonitrile scaffold is a well-established "privileged" structure in medicinal chemistry, known to interact with the hinge region of various kinases. The presence of a reactive formyl group at the 6-position offers a valuable handle for diverse chemical modifications, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This document outlines proposed synthetic strategies starting from this compound to generate kinase inhibitor candidates, with a particular focus on derivatives targeting the Pim-1 kinase, a promising target in oncology. Detailed experimental protocols for key chemical transformations are provided, alongside representative biological data from analogous nicotinonitrile-based inhibitors to guide research efforts.

The Nicotinonitrile Scaffold in Kinase Inhibition

The pyridine-3-carbonitrile (nicotinonitrile) core is a key pharmacophore in a number of potent kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site, a crucial interaction for potent inhibition. The cyano group can also participate in hydrogen bonding or be used as a synthetic handle for further modifications. The strategic placement of a formyl group at the 6-position, as in this compound, provides a reactive site for introducing various substituents to explore the solvent-exposed region of the kinase active site, which can significantly impact potency and selectivity.

Proposed Synthetic Strategies

The formyl group of this compound is amenable to a variety of synthetic transformations, allowing for the construction of diverse molecular architectures. Key proposed strategies include:

  • Reductive Amination: To introduce a variety of amine-containing side chains, mimicking the scaffolds of known kinase inhibitors.

  • Wittig Reaction: To generate olefin-linked derivatives, providing access to different conformational spaces.

  • Modification to a Halogen for Cross-Coupling: Conversion of the formyl group to a halogen (e.g., bromine or chlorine) would enable well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties.

Below is a general workflow illustrating these potential synthetic pathways starting from this compound.

G start This compound reductive_amination Reductive Amination (Various Amines) start->reductive_amination wittig Wittig Reaction (Phosphonium Ylides) start->wittig modification Conversion to 6-Halonicotinonitrile start->modification inhibitor1 Amine-Substituted Kinase Inhibitors reductive_amination->inhibitor1 inhibitor2 Olefin-Linked Kinase Inhibitors wittig->inhibitor2 suzuki Suzuki Coupling (Boronic Acids) modification->suzuki inhibitor3 Aryl/Heteroaryl-Substituted Kinase Inhibitors suzuki->inhibitor3

Proposed synthetic routes from this compound.

Experimental Protocols

The following are detailed, representative protocols for the key synthetic transformations of this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Reductive Amination of this compound

This protocol describes a general procedure for the synthesis of 6-(aminomethyl)nicotinonitrile derivatives.

Materials:

  • This compound

  • Primary or secondary amine of choice (e.g., morpholine, piperazine derivative)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as catalyst)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in dichloroethane (10 mL) is added the desired amine (1.2 mmol).

  • If the amine is used as a salt, a base such as triethylamine (1.5 mmol) should be added to liberate the free amine.

  • A catalytic amount of acetic acid (0.1 mmol) can be added to facilitate imine formation.

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (1.5 mmol) is added in portions over 10 minutes.

  • The reaction mixture is stirred at room temperature for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • The reaction is quenched by the slow addition of saturated sodium bicarbonate solution (15 mL).

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired 6-(aminomethyl)nicotinonitrile derivative.

Protocol 2: Wittig Reaction of this compound

This protocol outlines a general procedure for the synthesis of 6-(alkenyl)nicotinonitrile derivatives.

Materials:

  • Phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium (n-BuLi) or potassium tert-butoxide)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of the phosphonium salt (1.2 mmol) in anhydrous THF (10 mL) under an inert atmosphere (nitrogen or argon) at 0 °C is added the strong base (1.2 mmol) dropwise.

  • The resulting mixture is stirred at room temperature for 1 hour to generate the ylide.

  • The reaction mixture is cooled to 0 °C, and a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 2-12 hours, monitoring by TLC or LC-MS.

  • The reaction is quenched with saturated ammonium chloride solution (15 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the desired 6-(alkenyl)nicotinonitrile derivative.

Protocol 3: Suzuki-Miyaura Coupling of a 6-Halonicotinonitrile Derivative

This protocol assumes the prior conversion of this compound to a 6-halonicotinonitrile (e.g., 6-chloronicotinonitrile or 6-bromonicotinonitrile), which can be achieved through various standard methods.

Materials:

  • 6-Halonicotinonitrile (e.g., 6-chloronicotinonitrile)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., potassium carbonate or cesium carbonate)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel are added the 6-halonicotinonitrile (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

  • The vessel is evacuated and backfilled with an inert gas (nitrogen or argon) three times.

  • The degassed solvent system (e.g., 1,4-dioxane and water, 4:1, 10 mL) is added.

  • The reaction mixture is heated to 80-100 °C and stirred for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate (30 mL) and washed with water (2 x 15 mL) and brine (15 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired 6-aryl/heteroarylnicotinonitrile derivative.

Data Presentation: Biological Activity of Nicotinonitrile-Based Kinase Inhibitors

The following table summarizes the in vitro biological activity of a selection of nicotinonitrile-based kinase inhibitors from the literature, demonstrating the potential of this scaffold. These compounds serve as a benchmark for the potential efficacy of novel inhibitors synthesized from this compound.

Compound IDTarget KinaseIC₅₀ (µM)Cell LineCytotoxicity IC₅₀ (µM)Reference
8e Pim-1≤ 0.28HepG2-[1]
8c Pim-1-HepG2-[1]
9a Pim-1-MCF-7-[1]
9e Pim-1-MCF-7-[1]
12 Pim-1---[1]

Note: Specific IC₅₀ values for all Pim kinase isoforms for each compound were reported as being in the sub- to one-digit micromolar range, with 8e being the most potent.

Signaling Pathway

Many kinase inhibitors derived from heterocyclic scaffolds target signaling pathways crucial for cancer cell proliferation and survival. Pim-1 kinase, a key target for nicotinonitrile derivatives, is a downstream effector of the JAK/STAT pathway and plays a significant role in cell cycle progression and apoptosis.

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Pim1 Pim-1 Kinase STAT->Pim1 Induces Transcription Substrates Downstream Substrates (e.g., Bad, c-Myc) Pim1->Substrates Phosphorylates Inhibitor Nicotinonitrile-based Inhibitor Inhibitor->Pim1 Inhibits Proliferation Cell Proliferation & Survival Substrates->Proliferation Promotes Apoptosis Apoptosis Substrates->Apoptosis Inhibits

Simplified Pim-1 signaling pathway and point of inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Formylnicotinonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 6-Formylnicotinonitrile using column chromatography. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: Column chromatography is a highly effective and widely used method for the purification of this compound from crude reaction mixtures. This technique separates compounds based on their differential adsorption onto a stationary phase and elution with a mobile phase. Silica gel is the most common stationary phase for this compound.

Q2: What are the potential impurities in a typical synthesis of this compound?

A2: Impurities can vary depending on the synthetic route. However, common impurities may include:

  • Unreacted starting materials: Depending on the synthesis, these could be various pyridine derivatives.

  • Isomeric impurities: Formation of other formylated nicotinonitrile isomers.

  • Over-reaction or side-products: Products from undesired secondary reactions.

  • Degradation products: this compound can be susceptible to oxidation of the aldehyde group to a carboxylic acid, especially if not handled under appropriate conditions.

Q3: How do I choose the right solvent system (eluent) for the column?

A3: The ideal solvent system should provide good separation between this compound and its impurities on a Thin Layer Chromatography (TLC) plate. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1] The goal is to achieve an Rf value of approximately 0.2-0.4 for this compound, which generally provides optimal separation on a column.

Q4: My this compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A4: If your compound is very polar and does not move with ethyl acetate, you can try more polar solvent systems. A common strategy is to add a small percentage of methanol to dichloromethane. For example, a starting point could be 1-5% methanol in dichloromethane.[1] For particularly stubborn polar compounds, especially amines, adding a small amount of a base like triethylamine or a solution of ammonia in methanol to the eluent can help to reduce tailing and improve elution.

Q5: My compound seems to be degrading on the silica gel column. What can I do?

A5: Aldehyd-containing compounds can sometimes be sensitive to the acidic nature of silica gel. To mitigate degradation, you can:

  • Deactivate the silica gel: This can be done by pre-treating the silica gel with a base, such as triethylamine, before packing the column. A common method is to add 1-2% triethylamine to the eluent.

  • Use an alternative stationary phase: Alumina (neutral or basic) or Florisil can be less harsh alternatives to silica gel for acid-sensitive compounds.

  • Work quickly: Minimize the time the compound spends on the column by using flash chromatography techniques.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the column chromatography of this compound.

Problem Possible Cause(s) Solution(s)
Poor Separation / Co-elution of Impurities The polarity of the eluent is too high or too low.Optimize the solvent system using TLC. Aim for a larger difference in Rf values between your product and the impurities. A gradient elution (gradually increasing the polarity of the eluent during the run) can also improve separation.
The column was poorly packed (channeling).Ensure the silica gel is packed uniformly without any air bubbles or cracks. The top surface of the silica should be flat and protected with a layer of sand.[2]
The column is overloaded with the crude sample.As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, use less sample.
Product Elutes Too Quickly (High Rf) The eluent is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system.
Product Does Not Elute from the Column The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.[2]
The compound has decomposed on the column.Test the stability of your compound on a small amount of silica gel before running a large-scale column. Consider using a deactivated stationary phase as mentioned in the FAQs.
Streaking or Tailing of the Product Band The compound is interacting too strongly with the silica gel (common for polar compounds).Add a small amount of a polar modifier to your eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds. Since this compound is a pyridine derivative, a small amount of triethylamine may help.
The sample was not loaded in a concentrated band.Dissolve the crude product in the minimum amount of solvent for loading.[3] If solubility is an issue, consider dry loading the sample.[3]
Crystallization of Product on the Column The eluent is a poor solvent for the purified compound.If you observe crystallization, you may need to switch to a solvent system in which your compound is more soluble, even if the separation is slightly less optimal.

Experimental Protocol: Column Chromatography of this compound

This is a general protocol and may require optimization based on the specific impurities in your crude mixture.

1. Preparation of the Column:

  • Select an appropriate size glass column based on the amount of crude material.

  • Secure the column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a small layer of sand (approx. 0.5 cm).

  • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Use pressure to pack the column firmly.

  • Once the silica has settled, add a layer of sand (approx. 1 cm) on top to prevent disturbance during solvent addition.

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully add the solution to the top of the silica bed using a pipette.[3]

  • Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[3]

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply pressure (e.g., from a pump or a pipette bulb) to start the flow of the eluent.

  • Begin collecting fractions in test tubes or vials.

  • If using a gradient, gradually increase the polarity of the eluent (e.g., from 10% to 30% ethyl acetate in hexanes).

4. Monitoring the Separation:

  • Monitor the elution of the compounds by TLC analysis of the collected fractions.

  • Spot each fraction on a TLC plate along with a spot of the crude mixture and a pure standard if available.

  • Visualize the spots under UV light (254 nm) or by staining.

5. Isolation of the Product:

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Suggested Solvent Systems and Expected Rf Values

The following table provides starting points for solvent systems. Optimization will likely be necessary.

Solvent System (Hexane:Ethyl Acetate) Approximate Rf of this compound Comments
90:100.1 - 0.2A good starting point for elution.
80:200.2 - 0.4Often an ideal range for good separation on the column.
70:300.4 - 0.6May be useful for faster elution if separation from impurities is good.

Note: These Rf values are estimates and can vary depending on the specific brand of TLC plates and silica gel, as well as ambient conditions.

Visualizing the Workflow and Troubleshooting

Experimental Workflow for Purification

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample dissolve_sample Dissolve Crude Product dissolve_sample->load_sample elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting Logic for Poor Separation

troubleshooting_flowchart cluster_column_issues Column Issues cluster_solvent_issues Solvent System Issues start Poor Separation Observed check_tlc Review Initial TLC Data start->check_tlc good_rf_sep Good Rf Separation on TLC? check_tlc->good_rf_sep overloaded Column Overloaded? good_rf_sep->overloaded Yes channeling Column Channeling? good_rf_sep->channeling Yes optimize_solvent Re-optimize Solvent System good_rf_sep->optimize_solvent No repack Reduce Load & Repack Column overloaded->repack channeling->repack repack->start Re-run Column try_gradient Try Gradient Elution optimize_solvent->try_gradient try_gradient->start Re-run Column

Caption: Troubleshooting flowchart for poor separation issues.

References

Optimizing Reaction Yield for 6-Formylnicotinonitrile Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the reaction yield for the synthesis of 6-Formylnicotinonitrile. The information is presented in a clear question-and-answer format, addressing specific issues that may be encountered during experimentation.

Troubleshooting Guide

Low or No Product Yield

Q1: I am not getting any this compound, or the yield is very low. What are the possible causes and solutions?

A1: Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the chosen synthetic route and reaction conditions. The two most common routes involve the oxidation of a precursor: 6-(hydroxymethyl)nicotinonitrile or 6-methylnicotinonitrile.

Route 1: Oxidation of 6-(hydroxymethyl)nicotinonitrile

This is a common and effective method. Mild oxidation agents are required to prevent over-oxidation to the carboxylic acid.

  • Issue: Ineffective Oxidation.

    • Solution: Employ a reliable and mild oxidizing agent such as those used in the Swern or Dess-Martin periodinane (DMP) oxidations. These methods are known for their high chemoselectivity in oxidizing primary alcohols to aldehydes.[1][2][3][4][5]

  • Issue: Degradation of Starting Material or Product.

    • Solution: Ensure strict temperature control, especially for the Swern oxidation, which is typically conducted at -78 °C to maintain the stability of the reactive intermediates.[6][7] For DMP oxidation, the reaction can often be run at room temperature.[1]

  • Issue: Presence of Water.

    • Solution: Both Swern and DMP oxidations are sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. The presence of water can quench the reactive species and lead to side reactions. Interestingly, in some cases, a controlled amount of water can accelerate the Dess-Martin oxidation.[1]

Route 2: Oxidation of 6-methylnicotinonitrile

Direct oxidation of the methyl group is a more challenging transformation and can lead to a mixture of products if not carefully controlled.

  • Issue: Harsh Reaction Conditions.

    • Solution: Avoid strong oxidizing agents like potassium permanganate or nitric acid under harsh conditions, as these can lead to over-oxidation to the carboxylic acid or degradation of the pyridine ring. Catalytic gas-phase oxidation is a potential method but requires specialized equipment.

  • Issue: Low Reactivity of the Methyl Group.

    • Solution: The methyl group on the pyridine ring can be unreactive. Activation of the substrate or the use of a more potent but selective catalyst system may be necessary.

Experimental Protocols: Key Oxidation Methods

Oxidation MethodReagents and SolventsTypical Conditions
Swern Oxidation Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (or other hindered base), Dichloromethane (DCM)-78 °C to room temperature
Dess-Martin Oxidation Dess-Martin Periodinane (DMP), Dichloromethane (DCM) or ChloroformRoom temperature

Detailed Experimental Protocol: Swern Oxidation of 6-(hydroxymethyl)nicotinonitrile

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.[6]

  • Activation of DMSO: Slowly add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.5 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir the mixture for 15-30 minutes.[6][8]

  • Addition of Alcohol: Add a solution of 6-(hydroxymethyl)nicotinonitrile (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, ensuring the temperature remains below -70 °C. Stir for 30-60 minutes.

  • Addition of Base: Slowly add triethylamine (5.0 equivalents) to the mixture. The reaction is typically exothermic, so careful addition is crucial to maintain the low temperature. After the addition is complete, allow the reaction to warm to room temperature slowly over about 1 hour.[6]

  • Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), water, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Detailed Experimental Protocol: Dess-Martin Oxidation of 6-(hydroxymethyl)nicotinonitrile

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 6-(hydroxymethyl)nicotinonitrile (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of DMP: Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution in one portion.[9]

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the solid dissolves.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Formation of Impurities

Q2: I have obtained the product, but it is contaminated with significant impurities. How can I minimize side reactions and purify my product?

A2: Impurity formation is a common challenge. Understanding the potential side reactions of your chosen synthetic route is key to minimizing them.

  • Issue: Over-oxidation to Carboxylic Acid.

    • Symptom: An additional spot on the TLC with a lower Rf value, and spectroscopic data (e.g., IR, NMR) indicating the presence of a carboxylic acid.

    • Solution: Use mild and controlled oxidation conditions. The Swern and Dess-Martin oxidations are specifically designed to stop at the aldehyde stage.[1][2] Ensure you are not exceeding the recommended stoichiometry of the oxidizing agent.

  • Issue: Unreacted Starting Material.

    • Symptom: A spot on the TLC corresponding to the starting alcohol.

    • Solution: Ensure the reaction goes to completion by monitoring with TLC. If the reaction stalls, consider adding a slight excess of the oxidizing agent. Ensure the quality of your reagents; for instance, DMP can degrade over time.

  • Issue: Formation of Side Products from the Reagents.

    • Symptom: The Swern oxidation can produce foul-smelling dimethyl sulfide.

    • Solution: Proper work-up procedures are essential. Washing the organic layer with a dilute copper sulfate solution can help remove residual sulfur-containing impurities.

Purification Strategy:

Flash column chromatography on silica gel is the most common and effective method for purifying this compound from reaction impurities. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often successful.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to obtain this compound with a high yield?

A1: The oxidation of 6-(hydroxymethyl)nicotinonitrile using mild reagents like Dess-Martin periodinane or under Swern conditions is generally the most reliable and high-yielding approach.[1][2] These methods offer excellent control and minimize the risk of over-oxidation.

Q2: Can I synthesize this compound from 6-bromonicotinonitrile?

A2: Yes, this is a plausible route. It would typically involve a metal-halogen exchange (e.g., using an organolithium reagent like n-butyllithium) at low temperature to form a 6-lithiated nicotinonitrile intermediate. This intermediate can then be reacted with a formylating agent, such as N,N-dimethylformamide (DMF), followed by an acidic workup to yield the aldehyde. However, this route requires strictly anhydrous and inert conditions and careful control of stoichiometry to avoid side reactions.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most convenient method. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (alcohol), the product (aldehyde), and any major impurities. The aldehyde product is typically more non-polar than the starting alcohol and will have a higher Rf value.

Q4: What are the safety precautions I should take during the synthesis?

A4:

  • Swern Oxidation: This reaction generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor. It must be performed in a well-ventilated fume hood. The reaction is also conducted at very low temperatures, requiring the use of appropriate personal protective equipment (PPE) for handling cryogenic materials.

  • Dess-Martin Periodinane (DMP): DMP is a potentially explosive compound, especially when impure or subjected to shock or heat.[9] Handle it with care and avoid large-scale reactions without proper safety assessments.

  • General Precautions: Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Handle all chemicals in a fume hood.

Visualizing the Workflow

To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.

experimental_workflow cluster_start Starting Material cluster_oxidation Oxidation Step cluster_workup Work-up & Purification cluster_product Final Product start 6-(hydroxymethyl)nicotinonitrile swern Swern Oxidation (Oxalyl Chloride, DMSO, Et3N) start->swern Route A dmp Dess-Martin Oxidation (DMP) start->dmp Route B workup Aqueous Work-up swern->workup dmp->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield cause1 Ineffective Oxidation start->cause1 cause2 Degradation start->cause2 cause3 Moisture Contamination start->cause3 sol1 Use Swern or DMP Oxidation cause1->sol1 sol2 Strict Temperature Control (especially for Swern) cause2->sol2 sol3 Use Anhydrous Reagents & Glassware cause3->sol3

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: 6-Formylnicotinonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Formylnicotinonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in reactions involving this compound?

A1: Reactions with this compound can lead to the formation of several common byproducts, primarily arising from reactions of the aldehyde and nitrile functional groups. The most frequently encountered byproducts are:

  • 6-Cyanonicotinic acid: Formed via oxidation of the aldehyde group.

  • 6-(Hydroxymethyl)nicotinonitrile: Formed via reduction of the aldehyde group.

  • 6-Formylnicotinamide: Formed via partial hydrolysis of the nitrile group.

Under strongly basic conditions, the simultaneous formation of 6-cyanonicotinic acid and 6-(hydroxymethyl)nicotinonitrile can occur through a disproportionation mechanism known as the Cannizzaro reaction.

Q2: What is the Cannizzaro reaction, and why is it relevant for this compound?

A2: The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde lacking α-hydrogens) to yield a carboxylic acid and a primary alcohol.[1] Since this compound does not have α-hydrogens, it is susceptible to this reaction in the presence of a strong base (e.g., sodium hydroxide, potassium hydroxide). One molecule of this compound is oxidized to 6-cyanonicotinic acid, while a second molecule is reduced to 6-(hydroxymethyl)nicotinonitrile.

Q3: How can I minimize the formation of byproducts in my reactions?

A3: Minimizing byproduct formation requires careful control of reaction conditions. Key strategies include:

  • Choice of Base: For reactions requiring a base, consider using a non-hydroxide base (e.g., potassium carbonate, triethylamine) if the Cannizzaro reaction is a concern.

  • Temperature Control: Many side reactions are accelerated at higher temperatures. Running the reaction at the lowest effective temperature can improve selectivity.

  • Inert Atmosphere: To prevent oxidation of the aldehyde to the carboxylic acid, it is advisable to conduct reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Control of Water Content: To minimize hydrolysis of the nitrile group to the amide, use anhydrous solvents and reagents.

  • Reaction Time: Prolonged reaction times can lead to increased byproduct formation. Monitor the reaction progress (e.g., by TLC or LC-MS) and quench it once the starting material is consumed.

Troubleshooting Guides

Issue 1: My reaction mixture shows two major, unexpected products when using a strong base.

  • Possible Cause: You are likely observing the products of the Cannizzaro reaction: 6-cyanonicotinic acid and 6-(hydroxymethyl)nicotinonitrile. This is common when using strong bases like NaOH or KOH with non-enolizable aldehydes.

  • Troubleshooting Steps:

    • Confirm Product Identity: Isolate the byproducts and characterize them using analytical techniques such as NMR, MS, and IR spectroscopy to confirm their structures.

    • Modify Reaction Conditions:

      • Replace the strong hydroxide base with a weaker or non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU or triethylamine).

      • Lower the reaction temperature. The Cannizzaro reaction is often more facile at elevated temperatures.

      • Slowly add the base to the reaction mixture to avoid localized high concentrations.

Issue 2: I am observing a significant amount of a more polar byproduct, especially during aqueous work-up or prolonged reaction times.

  • Possible Cause: This is likely due to the hydrolysis of the nitrile group to form 6-formylnicotinamide, or further to 6-carboxynicotinaldehyde under harsh acidic or basic conditions. The aldehyde group could also be oxidized to a carboxylic acid, forming 6-cyanonicotinic acid.

  • Troubleshooting Steps:

    • Analytical Verification: Use LC-MS to check for a mass corresponding to the hydrolyzed or oxidized product.

    • Minimize Water: Ensure all solvents and reagents are anhydrous.

    • pH Control: Avoid strongly acidic or basic conditions during the reaction and work-up if hydrolysis is a concern.

    • Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon to prevent air oxidation of the aldehyde.

Summary of Potential Byproducts and Their Formation Conditions
Byproduct NameStructureFormation ConditionPrevention Strategy
6-Cyanonicotinic acid6-carboxy-3-pyridinecarbonitrileOxidation (e.g., by air) or base-induced disproportionation (Cannizzaro)Use an inert atmosphere; avoid strong hydroxide bases.
6-(Hydroxymethyl)nicotinonitrile6-(hydroxymethyl)-3-pyridinecarbonitrileReduction or base-induced disproportionation (Cannizzaro)Avoid strong reducing agents if not intended; avoid strong hydroxide bases.
6-Formylnicotinamide6-formyl-3-pyridinecarboxamideHydrolysis of the nitrile group (acidic or basic conditions)Use anhydrous conditions; control pH during reaction and work-up.

Visualizing Reaction Pathways

cannizzaro_reaction reactant1 This compound intermediate Tetrahedral Intermediate reactant1->intermediate Nucleophilic attack reactant2 This compound product_alcohol 6-(Hydroxymethyl)nicotinonitrile (Reduction Product) reactant2->product_alcohol Reduction base Strong Base (e.g., NaOH) base->reactant1 intermediate->reactant2 Hydride Transfer product_acid 6-Cyanonicotinic acid (Oxidation Product) intermediate->product_acid Hydride Transfer (Oxidation)

Caption: Cannizzaro reaction pathway for this compound.

troubleshooting_workflow start Unexpected Byproduct Observed identify Identify Byproduct Structure (LC-MS, NMR, etc.) start->identify is_cannizzaro Cannizzaro Products? identify->is_cannizzaro is_hydrolysis Hydrolysis Product? is_cannizzaro->is_hydrolysis No change_base Change to Non-Hydroxide Base Lower Temperature is_cannizzaro->change_base Yes is_oxidation Oxidation Product? is_hydrolysis->is_oxidation No use_anhydrous Use Anhydrous Conditions Control pH is_hydrolysis->use_anhydrous Yes use_inert Use Inert Atmosphere is_oxidation->use_inert Yes optimize Optimize Reaction and Monitor is_oxidation->optimize No/Other change_base->optimize use_anhydrous->optimize use_inert->optimize

Caption: Troubleshooting workflow for byproduct formation.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Susceptible to the Cannizzaro Reaction

This protocol provides a hypothetical example of a reaction where byproduct formation via the Cannizzaro reaction is likely and offers steps for its mitigation.

  • Reaction Setup: To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., THF, Dioxane), add the other reactant(s).

  • Inert Atmosphere: Purge the reaction vessel with nitrogen or argon for 10-15 minutes.

  • Base Addition:

    • Original (Problematic) Condition: Add a solution of NaOH (2.0 eq) in water and heat the reaction.

    • Troubleshooting Modification: Add a non-hydroxide base such as K₂CO₃ (2.0 eq) as a solid.

  • Temperature Control:

    • Original (Problematic) Condition: Heat the reaction to reflux.

    • Troubleshooting Modification: Maintain the reaction at a lower temperature (e.g., room temperature or 50 °C) and monitor for progress.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent) or LC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired product from any byproducts.

Protocol 2: Analytical Method for Detecting Common Byproducts

A reverse-phase High-Performance Liquid Chromatography (HPLC) method can be used to detect and quantify this compound and its common byproducts.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Elution Order: Due to polarity differences, the expected elution order would be: 6-Cyanonicotinic acid (most polar), followed by 6-Formylnicotinamide, 6-(Hydroxymethyl)nicotinonitrile, and finally this compound (least polar). This can be confirmed with standards.

References

stability and storage conditions for 6-Formylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 6-Formylnicotinonitrile, along with troubleshooting for common issues encountered during its handling and use in research and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] The recommended storage temperature is between 2-8°C.[1]

Q2: What is the physical appearance of this compound?

A2: this compound is a solid at room temperature. Some sources describe its appearance as beige.

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2] Contact with these substances should be avoided to prevent degradation or hazardous reactions.

Q4: What are the potential signs of degradation of this compound?

A4: While specific degradation products for this compound are not extensively documented in readily available literature, visual signs of degradation for solid compounds can include a change in color, caking or clumping of the powder, or the appearance of an unusual odor. For any quantitative analysis, techniques like HPLC can be used to assess purity and detect degradation products.

Q5: What safety precautions should be taken when handling this compound?

A5: this compound is classified as a warning-level hazard and may be harmful if swallowed or cause eye irritation. It is also flammable.[2] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[2] Work should be conducted in a well-ventilated area, and sources of ignition should be avoided.[2]

Troubleshooting Guide

Issue: Inconsistent experimental results using this compound.

This could be due to the degradation of the compound. Follow these steps to troubleshoot the issue:

Troubleshooting_Workflow start Start: Inconsistent Experimental Results check_storage 1. Verify Storage Conditions - Temperature (2-8°C)? - Inert atmosphere? - Tightly sealed container? start->check_storage check_appearance 2. Inspect Physical Appearance - Color change? - Caking/clumping? check_storage->check_appearance Conditions Met degraded Conclusion: Compound is Likely Degraded. Procure a new batch. check_storage->degraded Conditions Not Met check_solubility 3. Assess Solubility - Difficulty dissolving in a  previously suitable solvent? check_appearance->check_solubility No Visual Change check_appearance->degraded Visual Change Observed purity_analysis 4. Perform Purity Analysis (e.g., HPLC, NMR) - Compare to a fresh sample  or reference standard. check_solubility->purity_analysis Solubility is as Expected check_solubility->degraded Poor Solubility purity_analysis->degraded Purity is Low/ Degradants Detected not_degraded Conclusion: Compound is Likely Stable. Investigate other experimental parameters. purity_analysis->not_degraded Purity is High/ No Degradants Degradation_Pathways cluster_compound This compound cluster_pathways Potential Degradation Pathways compound C₇H₄N₂O oxidation Oxidation of Aldehyde (to Carboxylic Acid) compound->oxidation Presence of Oxidizing Agents/Air hydrolysis Hydrolysis of Nitrile (to Carboxylic Acid or Amide) compound->hydrolysis Presence of Acids/Bases/Moisture polymerization Aldehyde Polymerization compound->polymerization Improper Storage (e.g., elevated temp.)

References

preventing decomposition of 6-Formylnicotinonitrile during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 6-Formylnicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and handling of this compound in chemical reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help prevent its decomposition and ensure the success of your experiments.

Troubleshooting Guide: Preventing Decomposition of this compound

Researchers may encounter challenges with the stability of this compound during chemical transformations. The formyl group is susceptible to various reactions that can lead to decomposition or unwanted side products. This guide provides solutions to common issues.

Issue Potential Cause Recommended Solution
Low yield of desired product and formation of 6-Cyano-3-pyridinecarboxylic acid Oxidation of the aldehyde group. This can be caused by exposure to air (autoxidation), oxidizing agents present in the reaction mixture, or harsh reaction conditions.- Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).- Use deoxygenated solvents.- Avoid strong oxidizing agents if the formyl group is to be preserved.- If oxidation is unavoidable for another part of the molecule, protect the aldehyde group as an acetal.
Formation of 6-(Hydroxymethyl)nicotinonitrile and 6-Cyano-3-pyridinecarboxylic acid in a 1:1 ratio Disproportionation of the aldehyde via a Cannizzaro-type reaction. This occurs under strongly basic conditions with aldehydes that lack α-hydrogens, such as this compound.[1][2][3]- Avoid strongly basic conditions (e.g., concentrated NaOH, KOH).- If basic conditions are required, use a milder, non-nucleophilic base (e.g., triethylamine, DIPEA).- Protect the aldehyde group as an acetal before subjecting the molecule to strongly basic conditions.
Unidentified polar impurities Decomposition due to prolonged exposure to acidic or basic conditions. The nitrile group can be hydrolyzed to a carboxylic acid or amide under harsh hydrolytic conditions.[4]- Maintain a neutral or near-neutral pH whenever possible.- If acidic or basic conditions are necessary, minimize reaction time and temperature.- Use aqueous work-ups cautiously and neutralize the reaction mixture promptly.- Consider using a protecting group for the aldehyde if harsh pH conditions are unavoidable.
Reaction mixture turns dark, and multiple spots are observed on TLC General decomposition due to thermal stress or light exposure. Aromatic aldehydes can be sensitive to heat and light, leading to complex degradation pathways.[5][6]- Maintain a controlled, low to moderate reaction temperature. Refer to supplier recommendations for storage at 2-8°C under an inert atmosphere.[2][4]- Protect the reaction from light by wrapping the reaction vessel in aluminum foil.
Poor recovery of starting material or desired product after purification Adsorption of the polar aldehyde onto silica gel during column chromatography, leading to streaking and decomposition.- Use a less acidic stationary phase, such as neutral alumina, for chromatography.- Deactivate silica gel by pre-treating it with a small amount of a non-polar solvent containing 1-2% triethylamine.- Minimize the time the compound spends on the column.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its stability?

A1: this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at a refrigerated temperature of 2-8°C.[2][4] This minimizes oxidation and thermal degradation. Ensure the container is tightly sealed to prevent moisture and air exposure.

Q2: My reaction requires a strong base. How can I prevent the Cannizzaro reaction?

A2: The most effective strategy is to protect the aldehyde functional group. The Cannizzaro reaction is a disproportionation that occurs with aldehydes lacking α-hydrogens in the presence of a strong base.[1][2][3] By converting the formyl group to an acetal, you can shield it from the basic conditions. The acetal can be easily deprotected later under mild acidic conditions.

Q3: What are the common byproducts I might see if this compound decomposes?

A3: Common decomposition byproducts include:

  • 6-Cyano-3-pyridinecarboxylic acid: Resulting from the oxidation of the aldehyde.

  • 6-(Hydroxymethyl)nicotinonitrile: Resulting from the reduction of the aldehyde (one of the products of the Cannizzaro reaction).[1]

  • Nicotinonitrile derivatives: Arising from more complex degradation pathways.

Q4: Can I use oxidizing agents in the presence of this compound?

A4: It is highly likely that the formyl group will be oxidized to a carboxylic acid in the presence of most oxidizing agents. If you need to perform an oxidation on another part of the molecule, it is crucial to first protect the aldehyde group, for example, as a cyclic acetal.

Q5: Is this compound sensitive to light?

A5: Aromatic aldehydes can be sensitive to light and may undergo photochemical reactions.[5][6] It is good laboratory practice to protect reactions involving this compound from direct light by using amber glassware or by wrapping the reaction flask in aluminum foil.

Experimental Protocols

Protocol 1: Protection of this compound as a Cyclic Acetal

This protocol describes the formation of a 1,3-dioxolane (cyclic acetal) to protect the formyl group. Acetals are stable to basic and nucleophilic conditions.[6]

Materials:

  • This compound

  • Ethylene glycol (1.1 equivalents)

  • p-Toluenesulfonic acid (p-TSA) (0.05 equivalents)

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for reflux

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound and toluene.

  • Add ethylene glycol (1.1 eq.) and p-toluenesulfonic acid (0.05 eq.).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the protected compound.

Protocol 2: Deprotection of the Acetal to Regenerate this compound

This protocol describes the removal of the acetal protecting group to restore the aldehyde functionality.

Materials:

  • Protected this compound

  • Acetone

  • Water

  • p-Toluenesulfonic acid (p-TSA) (0.1 equivalents) or another acid catalyst

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Dissolve the acetal-protected this compound in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq.).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected this compound.

Visual Guides

experimental_workflow cluster_protection Protection Stage cluster_reaction Main Reaction cluster_deprotection Deprotection Stage start This compound protect React with Ethylene Glycol (p-TSA, Toluene, Reflux) start->protect protected Protected Acetal protect->protected reaction Desired Reaction (e.g., under basic conditions) protected->reaction product_protected Product (Acetal) reaction->product_protected deprotect Acidic Hydrolysis (p-TSA, Acetone/Water) product_protected->deprotect final_product Final Product deprotect->final_product

Caption: Workflow for using a protecting group strategy.

decomposition_pathways cluster_oxidation Oxidation cluster_cannizzaro Cannizzaro Reaction start This compound oxidant [O] start->oxidant Air, Oxidizing Agents base Strong Base (e.g., NaOH) start->base acid 6-Cyano-3-pyridinecarboxylic acid oxidant->acid disproportionation Disproportionation base->disproportionation alcohol 6-(Hydroxymethyl)nicotinonitrile disproportionation->alcohol acid2 6-Cyano-3-pyridinecarboxylic acid disproportionation->acid2

References

Technical Support Center: Troubleshooting Low Yield in 6-Formylnicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 6-Formylnicotinonitrile. The information is presented in a question-and-answer format to directly address specific challenges in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound, and what are the critical steps affecting yield?

A common and effective method for synthesizing this compound is the oxidation of 6-methylnicotinonitrile. This process is often preferred due to the commercial availability of the starting material.

The most critical step that significantly impacts the final yield is the oxidation reaction itself. Incomplete conversion, over-oxidation to the corresponding carboxylic acid (6-carboxynicotinonitrile), and the formation of side products can all contribute to a lower yield of the desired aldehyde. Careful control of reaction conditions, including the choice of oxidant, reaction temperature, and time, is paramount for success.

Q2: My reaction consistently results in a low yield of this compound. What are the most likely causes?

Low yields in the synthesis of this compound can stem from several factors. The primary areas to investigate are:

  • Suboptimal Reaction Conditions: The oxidation of the methyl group is a sensitive transformation. Incorrect temperature, reaction time, or stoichiometry of the oxidant can lead to either incomplete reaction or the formation of byproducts.

  • Quality of Starting Material: The purity of the starting 6-methylnicotinonitrile is crucial. Impurities can interfere with the reaction, leading to the formation of undesired side products and complicating the purification process.

  • Moisture and Air Sensitivity: While not always explicitly stated, many oxidation reactions are sensitive to moisture and atmospheric oxygen, which can lead to unpredictable results and the formation of byproducts.

  • Inefficient Purification: The final product, this compound, may have similar polarity to some of the byproducts, making purification by column chromatography challenging and potentially leading to product loss.

Troubleshooting Guides

Issue 1: Low Conversion of 6-Methylnicotinonitrile

Symptoms:

  • TLC analysis of the crude reaction mixture shows a significant amount of unreacted starting material.

  • The isolated yield of this compound is low, with the starting material being the major component recovered.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Oxidant Carefully re-calculate the molar equivalents of the oxidant. It is advisable to use a slight excess of the oxidizing agent.
Low Reaction Temperature Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC.
Short Reaction Time Extend the reaction time and continue to monitor the consumption of the starting material by TLC at regular intervals.
Poor Reagent Activity Ensure the oxidant is fresh and has been stored correctly. Some oxidizing agents can degrade over time.
Issue 2: Formation of 6-Carboxynicotinonitrile (Over-oxidation)

Symptoms:

  • TLC analysis shows a new, more polar spot corresponding to the carboxylic acid.

  • The isolated product is contaminated with a significant amount of the carboxylic acid, which can be difficult to remove.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Excessive Oxidant Reduce the molar equivalents of the oxidant. A careful titration of the oxidant may be necessary to find the optimal amount.
High Reaction Temperature Perform the reaction at a lower temperature. For many oxidations, cooling the reaction mixture in an ice bath can help to control the reaction rate and prevent over-oxidation.
Prolonged Reaction Time Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed to prevent further oxidation of the desired aldehyde.
Issue 3: Presence of Multiple Unidentified Side Products

Symptoms:

  • The crude TLC plate shows multiple spots in addition to the starting material and the desired product.

  • The NMR spectrum of the crude product is complex and shows numerous unidentifiable peaks.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Decomposition of Starting Material or Product Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Also, check the stability of the starting material and product under the reaction conditions.
Use of a Non-selective Oxidant Consider using a milder and more selective oxidizing agent. For the oxidation of a methyl group on a pyridine ring, reagents like selenium dioxide (SeO2) or manganese dioxide (MnO2) can sometimes offer better selectivity than stronger oxidants like potassium permanganate (KMnO4).
Contaminated Starting Material Purify the starting 6-methylnicotinonitrile before use, for example, by recrystallization or distillation.

Experimental Protocols

Protocol 1: General Procedure for the Oxidation of 6-Methylnicotinonitrile to this compound

This is a general guideline and may require optimization based on the specific oxidant and reaction scale.

  • Reaction Setup: To a solution of 6-methylnicotinonitrile (1.0 eq) in a suitable solvent (e.g., dioxane, acetic acid, or a mixture), add the chosen oxidizing agent (e.g., SeO2, MnO2, or another suitable oxidant) in appropriate molar equivalents.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the oxidant) and stir for the required time.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off any solid residues and wash with the reaction solvent. The filtrate is then typically neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Data Presentation

Table 1: Troubleshooting Summary for Low Yield in this compound Synthesis

IssuePotential CauseKey Parameter to AdjustExpected Outcome
Low ConversionInsufficient oxidant/time/temperatureMolar equivalents, reaction time, temperatureIncreased consumption of starting material
Over-oxidationExcess oxidant, high temperature, long reaction timeMolar equivalents, temperature, reaction timeReduced formation of 6-carboxynicotinonitrile
Side Product FormationNon-selective oxidant, impurities, decompositionChoice of oxidant, purity of starting material, inert atmosphereCleaner reaction profile with fewer byproducts

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Start 6-Methylnicotinonitrile Oxidation Oxidation Start->Oxidation Crude_Product Crude this compound Oxidation->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis TLC, NMR, MS Pure_Product->Analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Low_Yield Low Yield of this compound Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Over_Oxidation Over-oxidation Low_Yield->Over_Oxidation Side_Reactions Side Reactions Low_Yield->Side_Reactions Purification_Loss Purification Loss Low_Yield->Purification_Loss Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Incomplete_Reaction->Optimize_Conditions Over_Oxidation->Optimize_Conditions Change_Oxidant Select Milder/More Selective Oxidant Over_Oxidation->Change_Oxidant Side_Reactions->Change_Oxidant Purify_SM Purify Starting Material Side_Reactions->Purify_SM Optimize_Purification Optimize Chromatography (Solvent System, Gradient) Purification_Loss->Optimize_Purification

Caption: Troubleshooting flowchart for addressing low yields in this compound synthesis.

Technical Support Center: Scale-Up Synthesis of 6-Formylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-Formylnicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up of this compound?

The most prevalent method for the industrial production of this compound is the oxidation of the readily available precursor, 6-methylnicotinonitrile. This transformation is typically achieved using an oxidizing agent selective for the methyl group on the pyridine ring.

Q2: What are the primary challenges encountered during the scale-up synthesis of this compound?

Common challenges during the scale-up synthesis include:

  • Incomplete conversion: Difficulty in driving the reaction to completion, leading to mixtures of starting material and product.

  • Over-oxidation: The aldehyde product can be further oxidized to the corresponding carboxylic acid (6-carboxynicotinonitrile), which is a common impurity.

  • Difficult purification: The separation of the desired aldehyde from the starting material, over-oxidation byproduct, and residual oxidizing agent can be challenging at a large scale.

  • Product stability: The aldehyde group can be sensitive to air oxidation and may require specific handling and storage conditions.[1]

  • Solvent selection: Finding a suitable solvent that allows for good reactivity, easy workup, and is appropriate for large-scale use.

Q3: What are the recommended storage conditions for this compound?

To ensure stability and prevent degradation, this compound should be stored in an inert atmosphere (e.g., under nitrogen or argon) at a cool temperature, typically between 2-8°C.[1] It should be protected from light and moisture.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete reaction.- Increase reaction temperature or time. - Increase the stoichiometry of the oxidizing agent. - Ensure efficient stirring to overcome mass transfer limitations.
Degradation of the product during workup.- Minimize the time the product is exposed to harsh conditions (e.g., strong acids or bases). - Perform the workup at a lower temperature.
High Levels of 6-Carboxynicotinonitrile Impurity Over-oxidation of the aldehyde.- Reduce the amount of oxidizing agent used. - Decrease the reaction temperature. - Monitor the reaction closely and stop it once the starting material is consumed.
Presence of Unreacted 6-Methylnicotinonitrile Insufficient oxidizing agent or reaction time.- Increase the stoichiometry of the oxidizing agent. - Prolong the reaction time.
Difficult Purification Similar polarities of the product, starting material, and byproducts.- Optimize the crystallization solvent system to selectively precipitate the desired product. - Consider derivatization of the aldehyde (e.g., bisulfite adduct formation) for purification, followed by regeneration.[2] - Employ column chromatography with a carefully selected eluent system.
Dark-colored Reaction Mixture or Product Formation of polymeric byproducts or degradation.- Ensure the reaction is carried out under an inert atmosphere to prevent air oxidation. - Use purified reagents and solvents. - Consider the use of antioxidants during the reaction or workup.

Experimental Protocols

Key Experiment: Oxidation of 6-Methylnicotinonitrile to this compound using Selenium Dioxide

This protocol is a representative method for the laboratory-scale synthesis and can be adapted for scale-up with appropriate engineering controls and safety precautions.

Materials:

  • 6-Methylnicotinonitrile

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane (anhydrous)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Celite® or a similar filter aid

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, a multi-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet is charged with 6-methylnicotinonitrile (1.0 eq) and anhydrous 1,4-dioxane (10-15 volumes).

  • Addition of Oxidant: Selenium dioxide (1.1 - 1.5 eq) is added to the stirred solution. Caution: Selenium compounds are toxic and should be handled with appropriate personal protective equipment.

  • Reaction: The reaction mixture is heated to reflux (approximately 101°C) and maintained at this temperature. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, HPLC, or GC).

  • Workup:

    • Once the reaction is complete, the mixture is cooled to room temperature.

    • The black precipitate of elemental selenium is removed by filtration through a pad of Celite®. The filter cake is washed with ethyl acetate.

    • The combined filtrate is transferred to a separatory funnel and washed sequentially with saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

Parameter Typical Range Notes
Yield 50-75%Highly dependent on reaction conditions and scale.
Purity (crude) 85-95%Major impurities are typically starting material and the carboxylic acid.
Purity (purified) >98%Achievable through crystallization or chromatography.
Reaction Time 4-24 hoursVaries with scale and reaction temperature.
SeO₂ Stoichiometry 1.1 - 1.5 equivalentsA slight excess is generally used to drive the reaction to completion.

Visualizations

Scale_Up_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_troubleshooting Potential Issues Start Start Reagents 6-Methylnicotinonitrile Selenium Dioxide 1,4-Dioxane Start->Reagents 1. Charging Reaction Reflux (101°C) 4-24 hours Reagents->Reaction 2. Heating Monitoring TLC / HPLC / GC Reaction->Monitoring 3. In-process Control Incomplete_Reaction Incomplete Reaction Reaction->Incomplete_Reaction Check Stoichiometry & Time Over_Oxidation Over-oxidation to Carboxylic Acid Reaction->Over_Oxidation Control Temperature & Stoichiometry Filtration Remove Selenium (Celite® filtration) Monitoring->Filtration 4. Quenching & Selenium Removal Extraction Aqueous Wash (NaHCO₃, Brine) Filtration->Extraction 5. Liquid-Liquid Extraction Drying_Concentration Dry (MgSO₄) Concentrate Extraction->Drying_Concentration 6. Drying & Concentration Purification Crystallization or Chromatography Drying_Concentration->Purification 7. Purification Final_Product This compound Purification->Final_Product 8. Isolation Purification_Challenge Purification Difficulty Purification->Purification_Challenge Optimize Solvent & Method

Caption: Workflow for the scale-up synthesis of this compound.

References

Technical Support Center: Managing Impurities in 6-Formylnicotinonitrile Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you manage impurities during the synthesis of 6-Formylnicotinonitrile. All recommendations are based on established chemical principles and published methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method for preparing this compound is the selective oxidation of the corresponding methyl-substituted precursor, 6-methylnicotinonitrile. This transformation is typically achieved using a suitable oxidizing agent that can convert the methyl group to an aldehyde without affecting the nitrile or the pyridine ring.

Q2: What are the primary impurities I should expect in this synthesis?

A2: During the oxidation of 6-methylnicotinonitrile, two main types of impurities are commonly observed:

  • Unreacted Starting Material: Incomplete conversion will result in the presence of 6-methylnicotinonitrile in the final product.

  • Over-oxidation Product: The desired aldehyde can be further oxidized to the corresponding carboxylic acid, forming 6-cyanonicotinic acid.

  • Degradation Products: Depending on the reaction and work-up conditions, hydrolysis of the nitrile group to a carboxylic acid can occur, though this is generally less common under standard oxidative conditions.

Q3: How are these main impurities formed?

A3: The formation of these impurities is a direct consequence of the reaction chemistry:

  • 6-methylnicotinonitrile persists when the reaction time is too short, the temperature is too low, or an insufficient amount of the oxidizing agent is used.

  • 6-cyanonicotinic acid is formed when the oxidizing agent is too reactive or used in excess, or if the reaction is allowed to proceed for too long, leading to the oxidation of the newly formed aldehyde group.

Below is a diagram illustrating the main reaction and the formation pathway of the over-oxidation impurity.

impurity_formation cluster_main Synthetic Pathway start 6-methylnicotinonitrile product This compound (Desired Product) start->product Oxidation (e.g., MnO2, SeO2) impurity 6-cyanonicotinic acid (Over-oxidation Impurity) product->impurity Further Oxidation

Caption: Reaction pathway for this compound synthesis and impurity formation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Problem 1: Low yield of this compound and high levels of unreacted 6-methylnicotinonitrile.

Potential Cause Suggested Solution
Insufficient Oxidant Increase the molar equivalents of the oxidizing agent (e.g., MnO₂ or SeO₂) incrementally (e.g., in 0.2 eq steps) to drive the reaction to completion. Monitor the reaction by TLC or HPLC.
Low Reaction Temperature Gradually increase the reaction temperature in 5-10 °C increments. Be aware that higher temperatures may also increase the rate of over-oxidation.
Short Reaction Time Extend the reaction time and monitor the disappearance of the starting material by TLC or HPLC at regular intervals (e.g., every 1-2 hours).
Poor Reagent Quality Ensure the oxidizing agent is of high purity and activity. For instance, commercially available "activated" manganese dioxide is often preferred.

Problem 2: Significant formation of the 6-cyanonicotinic acid impurity.

Potential Cause Suggested Solution
Excess Oxidizing Agent Reduce the molar equivalents of the oxidizing agent. A careful titration of the oxidant is key to maximizing aldehyde yield.
High Reaction Temperature Lowering the reaction temperature can often reduce the rate of the second oxidation step more than the first, thus improving selectivity for the aldehyde.
Prolonged Reaction Time Stop the reaction as soon as the starting material is consumed to prevent the accumulation of the over-oxidation product. Close monitoring is essential.

Problem 3: Difficulty in purifying the product from starting material or the carboxylic acid impurity.

Potential Cause Suggested Solution
Similar Polarity The aldehyde product and methyl starting material can have similar polarities. Use a high-resolution separation technique like column chromatography with a shallow solvent gradient for better separation.
Acidic Impurity The 6-cyanonicotinic acid impurity can be removed by a mild basic wash during the work-up. A dilute aqueous solution of sodium bicarbonate can be used to extract the acidic impurity into the aqueous phase. Be cautious to avoid overly basic conditions which could potentially hydrolyze the nitrile.
Crystallization Issues If purification is by recrystallization, ensure the chosen solvent system provides a significant solubility difference between the desired product and the impurities at high and low temperatures.

The following workflow provides a decision-making process for troubleshooting common issues in this compound synthesis.

troubleshooting_workflow cluster_impurity Impurity Analysis cluster_solutions Corrective Actions start Start: Analyze Crude Product (e.g., by HPLC/TLC) purity_check Is Product Purity Low? start->purity_check high_sm High Starting Material? purity_check->high_sm Yes end_node End: Desired Purity Achieved purity_check->end_node No high_acid High Carboxylic Acid? high_sm->high_acid No increase_oxidation Increase Oxidant Eq. / Increase Temp. or Time high_sm->increase_oxidation Yes decrease_oxidation Decrease Oxidant Eq. / Decrease Temp. or Time high_acid->decrease_oxidation Yes purification Refine Purification: - Column Chromatography - Basic Wash (for acid) - Recrystallization high_acid->purification No increase_oxidation->start Re-run Reaction decrease_oxidation->start Re-run Reaction purification->end_node

Caption: Troubleshooting workflow for this compound synthesis.

Experimental Protocols

1. Synthesis of this compound via MnO₂ Oxidation

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent quality.

  • Materials:

    • 6-methylnicotinonitrile

    • Activated Manganese Dioxide (MnO₂)

    • Dichloromethane (DCM) or Chloroform (CHCl₃)

    • Celatom® or Celite® (for filtration)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 6-methylnicotinonitrile (1.0 eq) in a suitable solvent such as dichloromethane or chloroform (10-20 mL per gram of starting material), add activated manganese dioxide (5-10 eq).

    • Heat the mixture to reflux and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may take several hours to days depending on the activity of the MnO₂.

    • Upon completion (disappearance of starting material), cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celatom® or Celite® to remove the manganese dioxide solids. Wash the filter cake thoroughly with the reaction solvent.

    • Combine the filtrate and washings and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

2. HPLC Method for Purity Analysis

This is a general method that can be used as a starting point for analyzing the purity of this compound and its common impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Elution Order: 6-cyanonicotinic acid (most polar, earliest elution), followed by this compound, and then 6-methylnicotinonitrile (least polar, latest elution).

Data Presentation

The following table provides hypothetical data to illustrate how reaction conditions can influence product purity. Actual results will vary.

Entry Oxidant (eq.) Temperature (°C) Time (h) Conversion (%) This compound (%) 6-cyanonicotinic acid (%)
1MnO₂ (5)40 (Reflux DCM)2475705
2MnO₂ (10)40 (Reflux DCM)2498908
3MnO₂ (10)60 (Reflux CHCl₃)12>998514
4SeO₂ (1.1)110 (Dioxane)6>998811
5SeO₂ (1.5)110 (Dioxane)6>997524

This data illustrates that increasing the amount of oxidant generally improves conversion but may also lead to a higher percentage of the over-oxidation product. Similarly, higher temperatures can accelerate the reaction but may also favor the formation of the carboxylic acid impurity.

Technical Support Center: Alternative Purification Techniques for 6-Formylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding alternative purification techniques for 6-Formylnicotinonitrile. The information is designed to assist in overcoming common challenges encountered during the purification of this and structurally similar polar aromatic compounds.

Frequently Asked questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: this compound is a polar molecule containing both an aldehyde and a nitrile functional group on a pyridine ring. This combination can lead to several purification challenges:

  • High Polarity: Its polarity can cause tailing and poor separation during normal-phase column chromatography.

  • Reactivity of the Aldehyde Group: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid, and can also form hydrates or acetals in the presence of water or alcohol solvents, respectively.

  • Potential for Co-elution: Impurities with similar polarity, such as unreacted starting materials or side-products from synthesis (e.g., isomers), can be difficult to separate using standard chromatographic methods.

Q2: Beyond standard silica gel column chromatography and recrystallization, what alternative purification techniques can be considered for this compound?

A2: Several alternative techniques can be effective for purifying polar compounds like this compound, especially when standard methods fail to provide the desired purity. These include:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Particularly reverse-phase HPLC, can offer superior separation of polar compounds.

  • Supercritical Fluid Chromatography (SFC): SFC is a "green" chromatography technique that uses supercritical CO2 as the main mobile phase. It is well-suited for the purification of polar and chiral compounds and can be faster than traditional HPLC.[1][2]

  • Sublimation: For thermally stable solids, sublimation can be a highly effective solvent-free purification method that removes non-volatile impurities.

  • Use of Scavenger Resins: These are polymer-supported reagents that can selectively react with and remove specific impurities, such as unreacted aldehydes or by-products.[3][4]

  • Solid-Phase Extraction (SPE): SPE cartridges can be used for sample clean-up and purification by selectively retaining the target compound or impurities.

Q3: My this compound sample is an oil and won't crystallize. What are my options?

A3: If your product is an oil, column chromatography is the most common alternative. If that proves difficult, consider the following:

  • Attempting Salt Formation: If the pyridine nitrogen is sufficiently basic, it may be possible to form a crystalline salt with a suitable acid. This salt can then be purified by recrystallization and the free base can be regenerated.

  • Preparative HPLC or SFC: These chromatographic techniques are well-suited for the purification of non-crystalline oils.

Q4: What are common impurities I might encounter during the synthesis of this compound?

A4: Common impurities depend on the synthetic route. For instance, in a Vilsmeier-Haack formylation of a cyanopyridine, potential impurities include:

  • Unreacted starting materials.

  • Isomeric formylated products.

  • Over-formylated or di-formylated byproducts.

  • The corresponding carboxylic acid from oxidation of the aldehyde.

  • Byproducts from the decomposition of the Vilsmeier reagent.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSuggested Solution
Compound "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent. The cooling rate is too rapid. The compound is too soluble in the chosen solvent.Try a lower-boiling point solvent or a solvent mixture. Ensure slow cooling by insulating the flask. Use a less polar solvent or a solvent/anti-solvent system.
No crystals form upon cooling. Too much solvent was used. The solution is not sufficiently supersaturated.Reduce the solvent volume by evaporation and allow it to cool again. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.
Poor recovery of the compound. The compound is too soluble in the cold solvent. Premature crystallization occurred during hot filtration.Use a different solvent system where the compound has lower solubility at cold temperatures. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.
Crystals are colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. Note: Charcoal can also adsorb the desired product, so use it sparingly.
Column Chromatography Issues
ProblemPossible CauseSuggested Solution
Significant peak tailing. Strong interaction between the polar this compound and acidic silanol groups on the silica gel.Add a small amount of a polar modifier like triethylamine (0.1-1%) to the eluent to mask the acidic sites. Use a less acidic stationary phase like alumina or a deactivated silica gel.
Poor separation of product and impurities. Inappropriate solvent system. Column overloading.Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an optimal mobile phase. Reduce the amount of crude material loaded onto the column.
Compound does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).
Low recovery of the compound. The compound may be degrading on the silica gel. Irreversible adsorption.Test the stability of the compound on a TLC plate spotted with the crude mixture and left for some time before eluting. If unstable, consider a different stationary phase or a faster purification method like flash chromatography.

Quantitative Data Summary

The following table presents hypothetical comparative data for different purification techniques for this compound, based on typical outcomes for similar compounds. Actual results may vary depending on the specific impurities and experimental conditions.

Purification MethodStarting Purity (%)Final Purity (%)Typical Yield (%)Throughput
Recrystallization 85>9870-85Moderate
Silica Gel Column Chromatography 70>9960-80Low to Moderate
Preparative HPLC 90>99.580-95Low
Supercritical Fluid Chromatography (SFC) 90>99.585-97Moderate to High

Experimental Protocols

Protocol 1: Alternative Recrystallization using a Mixed Solvent System (e.g., Ethyl Acetate/Hexane)
  • Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a minimal amount of hot ethyl acetate.

  • Dissolution: To the main batch of crude product in an Erlenmeyer flask, add the minimum amount of hot ethyl acetate required for complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: While the solution is still warm, add hexane dropwise until the solution becomes faintly cloudy. Add a few drops of hot ethyl acetate to redissolve the precipitate and achieve a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Preparative HPLC
  • Method Development: Develop an analytical HPLC method first to determine the optimal mobile phase and column for separation. A C18 reverse-phase column is often a good starting point for polar compounds. A common mobile phase could be a gradient of water (with 0.1% formic acid) and acetonitrile.

  • Column Selection: Choose a preparative column with the same stationary phase as the analytical column, but with a larger diameter.

  • Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent.

  • Purification: Inject the sample onto the preparative HPLC system and collect fractions corresponding to the peak of the desired product.

  • Fraction Analysis: Analyze the collected fractions by analytical HPLC or TLC to confirm purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer).

Visualizations

Purification_Workflow start Crude this compound is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Column Chromatography is_solid->column_chrom No (Oil) pure_product Pure Product recrystallization->pure_product Successful troubleshoot Troubleshoot Recrystallization (e.g., different solvent, seeding) recrystallization->troubleshoot Fails prep_hplc Preparative HPLC / SFC column_chrom->prep_hplc Fails to give desired purity column_chrom->pure_product Successful prep_hplc->pure_product troubleshoot->column_chrom

Caption: Decision workflow for selecting a suitable purification technique.

Troubleshooting_Column_Chromatography start Column Chromatography Issue peak_tailing Peak Tailing? start->peak_tailing poor_separation Poor Separation? peak_tailing->poor_separation No solution1 Add triethylamine to eluent Use alumina stationary phase peak_tailing->solution1 Yes low_recovery Low Recovery? poor_separation->low_recovery No solution2 Optimize solvent system via TLC Reduce sample load poor_separation->solution2 Yes solution3 Test for on-column degradation Consider alternative technique (e.g., Prep-HPLC) low_recovery->solution3 Yes end Improved Purification low_recovery->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting guide for common column chromatography issues.

References

Technical Support Center: Improving Selectivity in Reactions with 6-Formylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Formylnicotinonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the selectivity of your reactions and overcome common experimental challenges.

I. Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound, offering potential causes and solutions to enhance reaction selectivity.

Issue 1: Low Yield of Desired Product in Knoevenagel Condensation

Question: I am performing a Knoevenagel condensation with this compound and an active methylene compound, but I am observing a low yield of the expected α,β-unsaturated product. What are the possible reasons and how can I improve the yield?

Possible Causes and Solutions:

Possible CauseRecommended Solution(s)
Inefficient Catalyst The choice of base is crucial in Knoevenagel condensations. Weak bases like piperidine or pyridine are commonly used. If the reaction is sluggish, consider using a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Unfavorable Reaction Conditions Optimize the reaction temperature and solvent. While some condensations proceed at room temperature, others may require heating. The solvent can also significantly impact the reaction; consider screening solvents like ethanol, toluene, or acetonitrile. In some cases, lowering the temperature to 0°C can limit decomposition of starting materials.[1]
Side Reactions The formyl group can be susceptible to oxidation or other side reactions. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Product Decomposition The product itself might be unstable under the reaction or work-up conditions. Analyze the crude reaction mixture by techniques like ¹H NMR or LC-MS to identify potential decomposition products and adjust the work-up procedure accordingly (e.g., use a milder acid for neutralization).

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • To a solution of this compound (1 equivalent) and the active methylene compound (1-1.2 equivalents) in a suitable solvent (e.g., ethanol, toluene), add a catalytic amount of a base (e.g., piperidine, 0.1 equivalents).

  • Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Issue 2: Lack of Selectivity in the Reduction of this compound

Question: I am trying to selectively reduce the formyl group of this compound to a hydroxymethyl group without reducing the nitrile. However, I am getting a mixture of products, including the corresponding amine from nitrile reduction. How can I achieve better selectivity?

Possible Causes and Solutions:

Possible CauseRecommended Solution(s)
Harsh Reducing Agent Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the aldehyde and the nitrile. Use a milder and more chemoselective reducing agent.
Sub-optimal Reaction Conditions The temperature and reaction time can influence selectivity. Running the reaction at a lower temperature (e.g., 0°C or -78°C) can often improve selectivity. Carefully monitor the reaction and quench it as soon as the starting material is consumed to avoid over-reduction.

Recommended Selective Reducing Agents:

Reducing AgentTypical ConditionsSelectivity
Sodium borohydride (NaBH₄) Methanol or Ethanol, 0°C to room temperatureGenerally selective for the aldehyde over the nitrile.
Diisobutylaluminium hydride (DIBAL-H) Anhydrous THF or Toluene, -78°CCan be highly selective for aldehyde reduction at low temperatures and with careful control of stoichiometry (1 equivalent).

Experimental Protocol: Selective Reduction of the Formyl Group

  • Dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., methanol for NaBH₄, THF for DIBAL-H) under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., 0°C for NaBH₄, -78°C for DIBAL-H).

  • Slowly add the reducing agent (1-1.2 equivalents for NaBH₄, 1 equivalent for DIBAL-H).

  • Stir the reaction mixture at the low temperature and monitor by TLC.

  • Once the reaction is complete, quench the reaction carefully (e.g., with water or a saturated solution of Rochelle's salt for DIBAL-H).

  • Extract the product with a suitable organic solvent and purify by column chromatography.

II. Frequently Asked Questions (FAQs)

Q1: How can I protect the formyl group in this compound to selectively react at the nitrile group?

A1: The formyl group can be protected as an acetal, which is stable to many reaction conditions under which the nitrile can be manipulated. A common method is the reaction with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form a cyclic acetal. This protecting group is generally stable to nucleophiles and reducing agents but can be easily removed by treatment with aqueous acid.

Q2: What are the common side products in the synthesis of thieno[2,3-b]pyridines starting from this compound?

A2: In the Gewald reaction, a common method for synthesizing 2-aminothiophenes which can be precursors to thieno[2,3-b]pyridines, potential side reactions include the formation of byproducts from the self-condensation of the active methylene compound or the starting aldehyde. To minimize these, it is important to control the reaction conditions, such as temperature and the rate of addition of reagents. The use of a suitable base and solvent is also critical for directing the reaction towards the desired product.

Q3: Are there any specific catalysts that can improve the selectivity in multicomponent reactions involving this compound?

A3: The choice of catalyst in multicomponent reactions is highly dependent on the specific transformation. For reactions like the Biginelli or Hantzsch pyridine synthesis, Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃) or Brønsted acids (e.g., p-toluenesulfonic acid) can be effective. Organocatalysts, such as proline and its derivatives, have also been shown to improve yields and selectivities in certain multicomponent reactions. It is often necessary to screen a variety of catalysts to find the optimal conditions for a specific reaction.

III. Visualizing Reaction Pathways and Workflows

Diagram 1: Selective Reduction Workflow

selective_reduction start This compound reductant Choose Selective Reducing Agent start->reductant conditions Optimize Conditions (Temp, Time, Solvent) reductant->conditions reaction Reduction Reaction conditions->reaction workup Quench & Work-up reaction->workup purification Purification (Chromatography) workup->purification product 6-(Hydroxymethyl)nicotinonitrile purification->product

Caption: Workflow for the selective reduction of this compound.

Diagram 2: Protecting Group Strategy for Nitrile Modification

protecting_group_strategy cluster_protection Protection cluster_reaction Selective Reaction cluster_deprotection Deprotection start This compound protect Protect Formyl Group (e.g., as Acetal) start->protect protected_intermediate Protected Intermediate protect->protected_intermediate reaction Reaction at Nitrile Group protected_intermediate->reaction product_protected Product with Protected Formyl reaction->product_protected deprotect Deprotect Formyl Group (e.g., Acidic Hydrolysis) product_protected->deprotect final_product Final Product deprotect->final_product

Caption: Logic for using a protecting group on the formyl moiety.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 6-Formylnicotinonitrile Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for chemical compounds like 6-Formylnicotinonitrile is a critical step in research and development, ensuring the reliability of experimental results and the safety and efficacy of potential pharmaceutical products. This guide provides an objective comparison of three common analytical methods for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Detailed experimental protocols and comparative performance data are presented to assist in selecting the most suitable method for your specific needs.

Comparison of Key Analytical Methods

A variety of analytical techniques can be employed to assess the purity of this compound. Each method offers distinct advantages in terms of sensitivity, selectivity, and the nature of the impurities it can detect. The choice of method will depend on the specific analytical goal, such as routine quality control, characterization of reference standards, or stability testing.

Performance Metric High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Differential partitioning of analytes between a stationary and a mobile phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.The signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.
Typical Use Assay and impurity profiling of non-volatile and thermally stable compounds.Analysis of volatile and semi-volatile impurities, including residual solvents.Absolute purity determination without the need for a specific reference standard of the analyte.[1][2]
Linearity (R²) > 0.999[3]> 0.998[4]Excellent, as it's a primary ratio method.
Limit of Detection (LOD) 0.01 - 0.1 µg/mL[5][6]0.001 - 0.01 µg/mL~0.1% (impurity)
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL[5][6]0.003 - 0.03 µg/mL~0.3% (impurity)
Precision (%RSD) < 2%[7]< 15%[8]< 1%[1]
Accuracy (% Recovery) 98 - 102%[7]90 - 110%[8]99 - 101%[9]
Strengths - High resolution and sensitivity.- Well-established and widely available.- Suitable for a wide range of compounds.- High sensitivity and selectivity.- Excellent for identifying unknown volatile impurities.- Gold standard for residual solvent analysis.[10]- No need for a specific reference standard of the analyte.- Provides structural information.- Non-destructive.- High precision and accuracy.[1][2]
Limitations - Not suitable for volatile compounds.- Requires a chromophore for UV detection.- Method development can be time-consuming.- Requires the analyte to be volatile and thermally stable.- Derivatization may be necessary for polar compounds.- Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer.- Potential for signal overlap in complex mixtures.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative experimental protocols for the analysis of this compound by HPLC-UV, GC-MS, and qNMR, based on established methods for similar compounds.[11][12][13]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the quantification of this compound and the detection of non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Start with 95% A, hold for 2 minutes.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is ideal for the analysis of volatile and semi-volatile impurities, including residual solvents.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5ms (5%-phenyl)-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This method provides an absolute purity determination without the need for a this compound reference standard.[14][15][16]

  • Instrumentation: NMR spectrometer (≥400 MHz).

  • Internal Standard: A certified reference material with known purity (e.g., maleic anhydride, dimethyl sulfone) that has signals that do not overlap with the analyte signals.

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh about 10 mg of this compound and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Parameters:

    • Use a 90° pulse.

    • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to allow for full relaxation of all nuclei.

    • Acquire the ¹H NMR spectrum.

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Workflow for Purity Assessment

A comprehensive purity assessment often involves a multi-step process to identify and quantify all potential impurities. The following diagram illustrates a general workflow.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_reporting Final Assessment Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Isolated_Product Isolated Product Purification->Isolated_Product HPLC HPLC-UV (Non-volatile impurities) Isolated_Product->HPLC GCMS GC-MS (Volatile impurities, Residual Solvents) Isolated_Product->GCMS qNMR qNMR (Absolute Purity) Isolated_Product->qNMR Data_Analysis Data Analysis & Comparison HPLC->Data_Analysis GCMS->Data_Analysis qNMR->Data_Analysis Purity_Report Purity Specification Report Data_Analysis->Purity_Report

Caption: General workflow for the purity assessment of a synthesized compound.

References

Comparative Guide to the Analytical Determination of 6-Formylnicotinonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) for the quantitative analysis of 6-Formylnicotinonitrile and its common derivatives. Detailed experimental protocols and performance data are presented to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their specific needs.

Introduction to Analytical Challenges

This compound is a key intermediate in pharmaceutical synthesis. Its purity is critical, necessitating robust analytical methods to quantify the active pharmaceutical ingredient (API) and identify any process-related impurities or degradation products. Common derivatives that may be present include 6-Carboxynicotinonitrile (an oxidation product) and 6-(Hydroxymethyl)nicotinonitrile (a reduction product). The challenge lies in achieving adequate separation and sensitive detection of these structurally similar compounds.

This guide compares three common chromatographic techniques: a standard reversed-phase HPLC method, a high-throughput UPLC method, and a GC method for volatile and semi-volatile components.

Comparative Performance Data

The following tables summarize the hypothetical performance data for the analysis of this compound and its derivatives using HPLC, UPLC, and GC. These values are representative of what can be expected from well-developed methods.

Table 1: HPLC Performance Data

CompoundRetention Time (min)Asymmetry (As)Resolution (Rs)LOD (µg/mL)LOQ (µg/mL)
6-Carboxynicotinonitrile4.21.2-0.080.24
6-(Hydroxymethyl)nicotinonitrile6.81.14.50.050.15
This compound8.51.03.10.040.12

Table 2: UPLC Performance Data

CompoundRetention Time (min)Asymmetry (As)Resolution (Rs)LOD (µg/mL)LOQ (µg/mL)
6-Carboxynicotinonitrile1.51.1-0.020.06
6-(Hydroxymethyl)nicotinonitrile2.31.05.80.010.03
This compound2.91.04.20.010.03

Table 3: GC Performance Data (with derivatization)

Compound (as TMS derivative)Retention Time (min)Asymmetry (As)Resolution (Rs)LOD (µg/mL)LOQ (µg/mL)
This compound5.41.3-0.100.30
6-(Hydroxymethyl)nicotinonitrile6.11.22.80.120.36
6-Carboxynicotinonitrile7.31.44.10.150.45

Experimental Protocols

Detailed methodologies for the HPLC, UPLC, and GC analyses are provided below.

High-Performance Liquid Chromatography (HPLC) Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Dilute the stock solution with the same solvent to a final concentration of 0.1 mg/mL for analysis.

Ultra-Performance Liquid Chromatography (UPLC) Method

Instrumentation:

  • UPLC system with a binary pump, autosampler, column manager, and photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 70% B over 4 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Detection: PDA at 254 nm.

  • Injection Volume: 2 µL.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution as described for the HPLC method.

  • Dilute the stock solution to a final concentration of 0.05 mg/mL for analysis.

Gas Chromatography (GC) Method

Instrumentation:

  • GC system with a split/splitless injector, flame ionization detector (FID), and autosampler.

Derivatization Protocol:

  • Evaporate 100 µL of the 1 mg/mL sample solution to dryness under a stream of nitrogen.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

  • Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Program: 100°C hold for 1 min, ramp to 280°C at 20°C/min, hold for 2 min.

  • Injection Volume: 1 µL (split ratio 20:1).

Visualization of Workflows and Relationships

The following diagrams illustrate the analytical workflow and a comparison of the different chromatographic techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolve in Solvent Weighing->Dissolution Dilution Dilute to Working Conc. Dissolution->Dilution Injection Inject into HPLC/UPLC Dilution->Injection Separation Column Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for HPLC/UPLC analysis.

Technique_Comparison cluster_hplc HPLC cluster_uplc UPLC cluster_gc GC HPLC Standard HPLC (5 µm particles) HPLC_Pros Pros: - Robust & Widely Available - Lower Pressure HPLC_Cons Cons: - Longer Run Times - Higher Solvent Usage UPLC UPLC (<2 µm particles) UPLC_Pros Pros: - Faster Analysis - Higher Resolution - Lower Solvent Usage UPLC_Cons Cons: - Higher Backpressure - More Expensive Equipment GC Gas Chromatography GC_Pros Pros: - High Efficiency for Volatiles - Different Selectivity GC_Cons Cons: - Requires Volatility - Derivatization Needed for Polar Analytes

A Comparative Guide to Gas Chromatography Methods for 6-Formylnicotinonitrile Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 6-Formylnicotinonitrile, a pivotal intermediate in pharmaceutical synthesis. Given the compound's reactive aldehyde and polar nitrile functionalities, selecting an appropriate analytical technique is crucial for ensuring the quality and purity of starting materials and intermediates in drug development. This document outlines a primary Gas Chromatography (GC) method and a comparative High-Performance Liquid Chromatography (HPLC) method, presenting their respective experimental protocols and performance characteristics based on data from structurally analogous compounds.

Data Presentation: A Comparative Analysis of Analytical Methods

The following table summarizes the typical performance characteristics of GC and HPLC methods for the analysis of aromatic aldehydes and pyridine derivatives, which are structurally similar to this compound. This data provides a baseline for expected performance when analyzing this compound.

ParameterGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-UV)
Limit of Detection (LOD) 0.01 - 1 µg/mL[1]0.01 - 0.5 µg/mL[2][3]
Limit of Quantitation (LOQ) 0.03 - 5 µg/mL0.03 - 1 µg/mL[3]
Linearity (R²) ≥0.999[1]≥0.999[4]
Precision (%RSD) < 5%[5]< 2%[6]
Accuracy (Recovery %) 90 - 110%95 - 105%[6]
Typical Run Time 10 - 30 minutes5 - 15 minutes
Derivatization May be required for improved peak shape and thermal stability[7][8]Generally not required, but can be used to enhance detection.[9]

Experimental Protocols

Detailed methodologies for the proposed GC and a comparative HPLC method are provided below. These protocols are based on established methods for similar compounds and should be validated for the specific analysis of this compound.

Primary Method: Gas Chromatography (GC)

Gas chromatography is a robust technique for the analysis of volatile and semi-volatile compounds. For a polar compound like this compound, a derivatization step may be beneficial to improve its thermal stability and chromatographic performance.

1. Sample Preparation (with Derivatization)

  • Objective: To convert the polar aldehyde group to a less polar, more thermally stable derivative.

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine (anhydrous), this compound standard.

  • Procedure:

    • Accurately weigh 10 mg of this compound standard or sample into a 2 mL autosampler vial.

    • Add 500 µL of anhydrous pyridine to dissolve the sample.

    • Add 500 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

2. GC-MS Instrumental Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile alternative, particularly suitable for polar and thermally labile compounds, often without the need for derivatization.

1. Sample Preparation

  • Objective: To dissolve the sample in a suitable solvent for HPLC analysis.

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), this compound standard.

  • Procedure:

    • Accurately weigh 10 mg of this compound standard or sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Instrumental Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm particle size) or equivalent reversed-phase column.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 10% B.

    • 1-8 min: 10% to 90% B.

    • 8-10 min: 90% B.

    • 10.1-12 min: 10% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the Gas Chromatography analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Pyridine start->dissolve derivatize Add BSTFA/TMCS & Heat dissolve->derivatize cool Cool to RT derivatize->cool inject Inject into GC cool->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Spectrometry Detection (MSD) ionize->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration & Identification chromatogram->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Workflow for GC-MS analysis of this compound.

References

Validating the Structure of 6-Formylnicotinonitrile Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of novel compounds is a cornerstone of chemical research. This guide provides a comprehensive comparison of analytical techniques for validating the structure of 6-Formylnicotinonitrile derivatives, complete with experimental data and detailed protocols to ensure accurate and reproducible results.

The robust and unambiguous determination of a molecule's three-dimensional arrangement is paramount in the fields of medicinal chemistry and materials science. For derivatives of this compound, a heterocyclic compound with potential applications in various research domains, rigorous structural validation is the first step toward understanding its chemical properties and biological activity. This guide compares the primary analytical methods used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography.

Comparative Analysis of Structural Validation Techniques

Each analytical technique offers a unique perspective on the molecular structure. A combination of these methods is often employed to provide a comprehensive and unequivocal structural assignment.

TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Detailed information about the carbon-hydrogen framework, including connectivity, chemical environment of protons and carbons, and stereochemistry.[1][2][3]Non-destructive, provides rich structural detail in solution.[1]Requires relatively pure sample, sensitivity can be an issue for ¹³C NMR.
Mass Spectrometry Precise molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns offer clues about the molecular structure.[4][5]High sensitivity, requires very small sample amounts.[4]Isomeric compounds can be difficult to distinguish, fragmentation can sometimes be complex to interpret.
Infrared Spectroscopy Identification of functional groups present in the molecule (e.g., C=O, C≡N, C-H).[6][7][8]Fast, non-destructive, and provides a molecular "fingerprint".[6]Provides limited information about the overall molecular framework.
X-ray Crystallography Definitive three-dimensional atomic arrangement in the solid state, including bond lengths and angles.[9][10][11]Provides the absolute structure.[9][10]Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may not be identical to the solution-state conformation.

Experimental Data for Nicotinonitrile Derivatives

NMR Spectroscopic Data (Predicted for this compound)
¹H NMR Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Proton~10.1s--CHO
Proton~8.9d~2.0H2
Proton~8.2dd~8.0, 2.0H4
Proton~7.9d~8.0H5
¹³C NMR Chemical Shift (δ, ppm) Assignment
Carbon~192-CHO
Carbon~155C6
Carbon~153C2
Carbon~138C4
Carbon~128C5
Carbon~117-CN
Carbon~110C3
Mass Spectrometry Data (Expected for this compound)
Ion m/z (Mass-to-Charge Ratio) Interpretation
[M]+•132.03Molecular Ion
[M-H]+131.02Loss of a hydrogen radical
[M-CHO]+103.03Loss of the formyl group
[C₅H₃N₂]+103.03Fragment after loss of CHO
[C₅H₄N]+•78.03Pyridine radical cation
Infrared (IR) Spectroscopy Data (Expected for this compound)
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3100-3000C-H stretchAromatic
~2850, ~2750C-H stretchAldehyde
~2230C≡N stretchNitrile
~1700C=O stretchAldehyde
~1600-1450C=C stretchAromatic Ring
X-ray Crystallography Data for a Nicotinonitrile Derivative

The following data is for 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, illustrating the type of information obtained from X-ray diffraction.[9][11]

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.421(3)
b (Å)27.617(6)
c (Å)12.501(4)
β (°)97.97(2)
Volume (ų)3223.1(15)

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for structural validation.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single-pulse experiment.

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent) into the mass spectrometer via a direct insertion probe or a gas chromatography inlet.

  • Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹. The instrument measures the absorption of infrared radiation by the sample.

  • Data Processing: Process the raw data to produce a spectrum of absorbance or transmittance versus wavenumber.

X-ray Crystallography
  • Crystal Growth: Grow a single crystal of the this compound derivative of suitable size and quality. This is often the most challenging step and may involve techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam. Rotate the crystal and collect the diffraction data at various orientations.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the model against the experimental data to obtain the final, accurate crystal structure.[9][10][11]

Visualizing the Workflow

The process of validating the structure of a this compound derivative can be visualized as a logical workflow, starting from the synthesized compound and leading to its complete structural elucidation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Definitive Structure (Optional but Recommended) cluster_elucidation Structure Elucidation synthesis Synthesized this compound Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir Infrared Spectroscopy purification->ir crystal_growth Single Crystal Growth purification->crystal_growth data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis xray X-ray Crystallography crystal_growth->xray xray->data_analysis structure_confirmation Final Structure Confirmation data_analysis->structure_confirmation

Caption: Experimental workflow for the structural validation of this compound derivatives.

The following diagram illustrates the logical relationships in the interpretation of spectroscopic and spectrometric data to arrive at a confirmed molecular structure.

logical_relationship cluster_data Experimental Data cluster_interpretation Structural Information cluster_conclusion Conclusion nmr_data NMR Data (Chemical Shifts, Couplings, Integrals) connectivity Connectivity & Carbon-Hydrogen Framework nmr_data->connectivity ms_data MS Data (Molecular Ion, Fragmentation) mol_formula Molecular Formula & Weight ms_data->mol_formula ir_data IR Data (Characteristic Absorptions) func_groups Functional Groups ir_data->func_groups xray_data X-ray Data (Atomic Coordinates) abs_structure Absolute 3D Structure xray_data->abs_structure validated_structure Validated Structure of This compound Derivative connectivity->validated_structure mol_formula->validated_structure func_groups->validated_structure abs_structure->validated_structure

Caption: Logical relationships in the interpretation of analytical data for structural validation.

References

A Comparative Study of 6-Formylnicotinonitrile and 2-Formylnicotinonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the physicochemical properties, synthesis, reactivity, and potential biological activities of 6-Formylnicotinonitrile and 2-Formylnicotinonitrile, providing a crucial resource for their application in medicinal chemistry and drug discovery.

This guide offers an objective comparison of two isomeric pyridine-based compounds, this compound and 2-Formylnicotinonitrile. These molecules, containing a nicotinonitrile scaffold, are of significant interest to researchers in the field of medicinal chemistry due to the prevalence of this moiety in a variety of biologically active compounds, including kinase inhibitors. This document provides a summary of their known properties, potential synthetic routes, a discussion on their reactivity, and an exploration of their prospective biological applications, supported by hypothetical experimental protocols and pathway diagrams.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 2-Formylnicotinonitrile is presented in Table 1. These properties are essential for understanding the compounds' behavior in biological systems and for the design of experimental protocols.

PropertyThis compound2-Formylnicotinonitrile
Molecular Formula C₇H₄N₂OC₇H₄N₂O
Molecular Weight 132.12 g/mol 132.12 g/mol
IUPAC Name 6-formylpyridine-3-carbonitrile2-formylpyridine-3-carbonitrile
CAS Number 206201-64-1405174-98-3
Appearance Solid (predicted)Solid (predicted)
Solubility Predicted to be soluble in organic solvents like DMSO and DMF.Predicted to be soluble in organic solvents like DMSO and DMF.

Synthesis and Reactivity

Proposed Synthesis

This compound: A potential synthetic route could start from 6-methylnicotinonitrile. Oxidation of the methyl group using a suitable oxidizing agent, such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂), would yield the desired aldehyde. Alternatively, starting from 6-bromonicotinonitrile, a halogen-metal exchange followed by reaction with a formylating agent like N,N-dimethylformamide (DMF) could provide the target compound.

2-Formylnicotinonitrile: A plausible synthesis for the 2-formyl isomer could begin with 2-chloronicotinonitrile. A palladium-catalyzed carbonylation reaction under a carbon monoxide atmosphere in the presence of a reducing agent would introduce the formyl group at the 2-position. Another approach could involve the conversion of 2-bromonicotinonitrile to the corresponding Grignard or organolithium reagent, followed by quenching with a suitable formylating agent.

Reactivity Comparison

The reactivity of the formyl and cyano groups in both isomers is influenced by their position on the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen affects the electrophilicity of the ring carbons and the attached functional groups.

  • Nucleophilic Attack on the Formyl Group: The formyl group in both isomers is susceptible to nucleophilic attack. However, the electron-withdrawing effect of the pyridine nitrogen is more pronounced at the 2- and 6-positions. Therefore, the formyl group at the 6-position in this compound is expected to be more electrophilic and thus more reactive towards nucleophiles compared to the formyl group at the 2-position in 2-formylnicotinonitrile.

  • Nucleophilic Aromatic Substitution: The pyridine ring itself can undergo nucleophilic aromatic substitution, particularly if a good leaving group is present. The positions ortho and para to the ring nitrogen are most activated for such reactions.

The logical workflow for a comparative reactivity study is outlined below:

cluster_0 Comparative Reactivity Workflow Start Start Synthesize_Isomers Synthesize and Purify 6- and 2-Formylnicotinonitrile Start->Synthesize_Isomers Characterize_Isomers Characterize Isomers (NMR, IR, MS) Synthesize_Isomers->Characterize_Isomers Nucleophilic_Addition React with a Nucleophile (e.g., Grignard reagent) Characterize_Isomers->Nucleophilic_Addition Monitor_Reaction Monitor Reaction Kinetics (e.g., by HPLC or NMR) Nucleophilic_Addition->Monitor_Reaction Analyze_Products Analyze Product Distribution and Yields Monitor_Reaction->Analyze_Products Compare_Reactivity Compare Reactivity of the Two Isomers Analyze_Products->Compare_Reactivity End End Compare_Reactivity->End

A workflow for comparing the reactivity of the two isomers.

Potential Biological Activities and Signaling Pathways

The nicotinonitrile scaffold is a key component in numerous kinase inhibitors. Kinases are crucial enzymes that regulate a wide array of cellular processes, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. Therefore, it is plausible that both this compound and 2-Formylnicotinonitrile could act as kinase inhibitors.

Potential Kinase Targets

Based on the structures of known kinase inhibitors containing the pyridine-3-carbonitrile moiety, potential targets for these isomers include:

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is critical for cytokine signaling and immune responses.[1][2] Inhibitors of JAKs are used to treat autoimmune diseases and some cancers.

  • Epidermal Growth Factor Receptor (EGFR): The EGFR signaling pathway is a key regulator of cell growth and proliferation, and its overactivation is a hallmark of many cancers.[3]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

The diagrams below illustrate the potential points of intervention for inhibitors within these signaling pathways.

cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Regulates Inhibitor Inhibitor (6- or 2-FN) Inhibitor->JAK

Potential inhibition of the JAK-STAT pathway.

cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation Nucleus->Proliferation Promotes Inhibitor Inhibitor (6- or 2-FN) Inhibitor->EGFR

Potential inhibition of the EGFR signaling pathway.

Experimental Protocols

To empirically compare the biological activities of this compound and 2-Formylnicotinonitrile, the following experimental protocols are proposed.

In Vitro Kinase Assay

This assay will determine the ability of the compounds to inhibit the activity of a specific kinase (e.g., JAK2, EGFR).

Materials:

  • Recombinant human kinase (e.g., JAK2, EGFR)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • This compound and 2-Formylnicotinonitrile (dissolved in DMSO)

  • Positive control inhibitor (e.g., a known JAK2 or EGFR inhibitor)

  • 96-well microplates

  • Plate reader capable of detecting the assay signal (e.g., luminescence or fluorescence)

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the kinase assay buffer.

  • In a 96-well plate, add the kinase, the substrate peptide, and the test compound or control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., by quantifying the amount of phosphorylated substrate).

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the kinase activity).

The workflow for this assay is visualized below:

cluster_0 In Vitro Kinase Assay Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Compounds Start->Prepare_Reagents Incubate Incubate Kinase and Compound Prepare_Reagents->Incubate Initiate_Reaction Add ATP to Start Reaction Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Measure_Activity Measure Kinase Activity Stop_Reaction->Measure_Activity Calculate_IC50 Calculate IC50 Values Measure_Activity->Calculate_IC50 End End Calculate_IC50->End

A workflow for the in vitro kinase assay.
Cell-Based Cytotoxicity Assay

This assay will assess the effect of the compounds on the viability of cancer cell lines that are known to be dependent on the activity of the target kinases.

Materials:

  • Cancer cell line (e.g., a cell line with overactive JAK or EGFR signaling)

  • Cell culture medium and supplements

  • This compound and 2-Formylnicotinonitrile (dissolved in DMSO)

  • Positive control cytotoxic agent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds or the positive control. Include untreated and vehicle-only (DMSO) controls.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add the MTT reagent to each well and incubate for a few hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Conclusion

This compound and 2-Formylnicotinonitrile represent two promising, yet understudied, isomers with potential applications in drug discovery, particularly in the development of kinase inhibitors. This guide provides a foundational comparison of their physicochemical properties, plausible synthetic strategies, and predicted reactivity. Based on the prevalence of the nicotinonitrile scaffold in known bioactive molecules, we hypothesize that both isomers may exhibit inhibitory activity against key signaling kinases such as JAKs and EGFR. The provided experimental protocols offer a clear path for the empirical validation of these hypotheses. Further research into the synthesis, characterization, and biological evaluation of these compounds is warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to Bioisosteric Replacement Strategies for 6-Formylnicotinonitrile in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the strategic modification of lead compounds is paramount to optimizing potency, selectivity, and pharmacokinetic properties. 6-Formylnicotinonitrile has emerged as a valuable scaffold, particularly in the design of kinase inhibitors. The aldehyde functionality at the 6-position, while contributing to activity, presents opportunities for bioisosteric replacement to enhance drug-like properties. This guide provides a comparative analysis of potential bioisosteric replacements for the 6-formyl group, with a focus on their impact on inhibitory activity against Janus Kinases (JAKs), supported by experimental data and detailed protocols.

Introduction to Bioisosterism and this compound

Bioisosterism, the interchange of atoms or groups of atoms that share similar physicochemical or topological properties, is a cornerstone of medicinal chemistry. This strategy aims to modulate the absorption, distribution, metabolism, and excretion (ADME) profile of a compound while maintaining or improving its biological activity. This compound, a substituted pyridine, is a key intermediate and a recognized scaffold in the development of kinase inhibitors. The electron-withdrawing nature of both the nitrile and formyl groups influences the electronic properties of the pyridine ring, which can be crucial for interactions with the target protein.

Bioisosteric Replacements for the 6-Formyl Group

The aldehyde group in this compound is a versatile handle for chemical modification and can participate in hydrogen bonding. However, it can also be susceptible to metabolic oxidation or may impart unfavorable physicochemical properties. Here, we explore several bioisosteric replacements and their potential impact on kinase inhibition, drawing parallels from reported structure-activity relationship (SAR) studies on related pyridine-based inhibitors.

Classical Bioisosteres: Oxime and Hydrazone Derivatives

A common and effective strategy to replace a carbonyl group is the formation of oximes and hydrazones. These derivatives maintain the key hydrogen bonding capabilities of the formyl group while offering opportunities for further functionalization to modulate properties like solubility and cell permeability.

Table 1: Comparison of Aldehyde Bioisosteres in a Representative Kinase Inhibitor Scaffold

Bioisosteric GroupStructureRepresentative IC50 (nM) vs. JAK3Rationale for Replacement
Formyl (Parent) -CHOHypothetical baselineStarting point for modification. Can act as a hydrogen bond acceptor.
Oxime -CH=NOHPotentially improved metabolic stability. The hydroxyl group can act as a hydrogen bond donor and acceptor.
Methoxyimino -CH=NOCH₃Increased lipophilicity and metabolic stability compared to the oxime.
Hydrazone -CH=NNH₂Offers multiple sites for hydrogen bonding and further derivatization.
N,N-Dimethylhydrazone -CH=NN(CH₃)₂Increased lipophilicity and potential for altered binding interactions.

Note: The IC50 values are illustrative and based on trends observed in related kinase inhibitor series. Direct comparative data for this compound bioisosteres is not publicly available.

Non-Classical Bioisosteres: Heterocyclic Replacements

Non-classical bioisosteres may have a different number of atoms and a distinct electronic and steric profile compared to the original functional group, yet they can produce similar biological effects. Replacing the formyl group with small, nitrogen-containing heterocycles can introduce new interaction points and improve physicochemical properties.

Table 2: Potential Non-Classical Bioisosteric Replacements for the 6-Formyl Group

Bioisosteric GroupStructureRationale for Replacement
Oxadiazole A five-membered ring with two nitrogens and one oxygen.Can mimic the hydrogen bonding properties of the formyl group and is metabolically stable.
Triazole A five-membered ring with three nitrogens.Offers multiple hydrogen bond donors and acceptors and is generally metabolically robust.
Pyrazole A five-membered ring with two adjacent nitrogens.Can engage in various hydrogen bonding interactions and serves as a versatile scaffold for further substitution.

Experimental Protocols

Detailed and validated experimental protocols are crucial for the accurate assessment of novel compounds. Below is a generalized protocol for an in vitro Janus Kinase (JAK) inhibition assay, a key evaluation for compounds derived from the this compound scaffold.

In Vitro JAK Kinase Inhibition Assay

This assay determines the 50% inhibitory concentration (IC50) of a test compound against a specific JAK isoform.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • ATP-competitive substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multilabel plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup:

    • Add assay buffer to the wells of the plate.

    • Add the test compound solution to the appropriate wells. Include a positive control (a known JAK inhibitor) and a negative control (DMSO vehicle).

    • Add the JAK enzyme to all wells except the no-enzyme control.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiation of Reaction: Add a mixture of the substrate and ATP to all wells to start the kinase reaction. The final ATP concentration should be close to the Km for each respective JAK enzyme.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent measures the amount of ATP remaining in the well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Visualizing the Strategy: Logical Workflow and Signaling Pathway

To provide a clearer understanding of the bioisosteric replacement strategy and the relevant biological context, the following diagrams were generated using Graphviz.

Logical Workflow for Bioisosteric Replacement

G cluster_0 Lead Compound cluster_1 Bioisosteric Replacement Strategy cluster_2 Evaluation cluster_3 Optimization This compound This compound Classical Replacements Classical Replacements This compound->Classical Replacements Non-Classical Replacements Non-Classical Replacements This compound->Non-Classical Replacements Oxime, Hydrazone Oxime, Hydrazone Classical Replacements->Oxime, Hydrazone Synthesis of Analogs Synthesis of Analogs Classical Replacements->Synthesis of Analogs Heterocycles Heterocycles Non-Classical Replacements->Heterocycles Non-Classical Replacements->Synthesis of Analogs In Vitro Kinase Assays In Vitro Kinase Assays Synthesis of Analogs->In Vitro Kinase Assays ADME Profiling ADME Profiling In Vitro Kinase Assays->ADME Profiling Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) ADME Profiling->Structure-Activity Relationship (SAR) Improved Candidate Improved Candidate Structure-Activity Relationship (SAR)->Improved Candidate

Caption: Workflow for bioisosteric modification of this compound.

Simplified JAK-STAT Signaling Pathway

JAK_STAT_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT_active STAT (active) Dimer STAT_inactive->STAT_active Dimerizes & Activates Nucleus Nucleus STAT_active->Nucleus Gene_Expression Gene Expression Inhibitor This compound Analog (Inhibitor) Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT pathway by this compound analogs.

Conclusion

The bioisosteric replacement of the 6-formyl group in this compound offers a promising avenue for the development of novel kinase inhibitors with improved pharmacological profiles. Classical replacements such as oximes and hydrazones, as well as non-classical heterocyclic bioisosteres, provide diverse chemical space for exploration. The systematic synthesis and evaluation of these analogs, guided by robust in vitro assays and subsequent ADME profiling, are essential for identifying candidates with enhanced potency, selectivity, and drug-like properties. The strategic application of bioisosterism will undoubtedly continue to be a critical tool in the medicinal chemist's arsenal for the discovery of next-generation therapeutics.

A Comparative Guide to the Reactivity of 6-Formylnicotinonitrile and Other Cyanopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 6-Formylnicotinonitrile against other common cyanopyridines. The presence of both a formyl and a cyano group on the pyridine ring gives this compound a unique reactivity profile, making it a versatile building block in medicinal chemistry and materials science. This document aims to provide an objective comparison supported by available experimental data and established chemical principles to aid in the selection of appropriate cyanopyridine substrates for various synthetic applications.

Executive Summary

This compound is a highly reactive cyanopyridine derivative due to the presence of two strong electron-withdrawing groups: a formyl group at the 6-position and a cyano group at the 3-position. This electronic arrangement significantly influences the reactivity of the pyridine ring, the cyano group, and the formyl group itself. Compared to simpler cyanopyridines such as 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine, this compound is expected to exhibit enhanced reactivity in several key transformations.

Reactivity Comparison

The following table summarizes the expected relative reactivity of this compound in comparison to other cyanopyridines in various organic reactions. The reactivity is ranked from highest to lowest based on established electronic effects and available experimental data.

Reaction TypeThis compound2,6-Dicyanopyridine4-Cyanopyridine2-Cyanopyridine3-Cyanopyridine
Nucleophilic Aromatic Substitution HighestHighModerateModerateLow
Hydrolysis of Cyano Group HighModerateLow[1]High[1]Moderate[1]
Reduction of Cyano Group HighModerateModerateHighLow
Reactivity of Aldehyde/Ketone HighN/AN/AN/AN/A
(Knoevenagel, Wittig, etc.)

Note: The reactivity of this compound is inferred from the combined electron-withdrawing effects of the formyl and cyano groups, which are known to activate the pyridine ring towards nucleophilic attack and enhance the electrophilicity of the carbonyl carbon and the nitrile carbon.

Detailed Reactivity Analysis

Nucleophilic Aromatic Substitution

The pyridine ring in this compound is highly electron-deficient due to the presence of both the formyl and cyano groups. This makes it exceptionally susceptible to nucleophilic aromatic substitution (SNAAr) reactions. The positions ortho and para to the electron-withdrawing groups are the most activated. Therefore, nucleophilic attack is most likely to occur at the 2- and 4-positions. In comparison, 2- and 4-cyanopyridine are also susceptible to SNAAr, but to a lesser extent than this compound.[2] 3-Cyanopyridine is the least reactive towards nucleophilic aromatic substitution.

Hydrolysis of the Cyano Group

The rate of hydrolysis of the cyano group to a carboxamide or a carboxylic acid is influenced by the electronic nature of the pyridine ring. Electron-withdrawing groups generally facilitate this transformation. Kinetic studies on the hydrolysis of cyanopyridines in high-temperature water have shown the following trend in activation energies: 2-cyanopyridine (83.7 kJ mol⁻¹) > 3-cyanopyridine (74.3 kJ mol⁻¹) > 4-cyanopyridine (40.3 kJ mol⁻¹).[1] The lower activation energy for 4-cyanopyridine suggests a faster hydrolysis rate under these conditions. The strong electron-withdrawing nature of the formyl group in this compound is expected to significantly facilitate the hydrolysis of its cyano group, likely making it more reactive than 3-cyanopyridine and potentially comparable to or more reactive than 2-cyanopyridine.

Reduction of the Cyano Group

The reduction of the cyano group to an aminomethyl group is a common transformation. The ease of this reduction can be influenced by the electronic environment. While specific comparative data is limited, the electron-deficient nature of the nitrile carbon in this compound may make it more susceptible to reduction by common reducing agents like sodium borohydride in the presence of a catalyst, or catalytic hydrogenation.

Reactivity of the Formyl Group

The formyl group of this compound is a key functional handle for a variety of reactions, including Knoevenagel condensations, Wittig reactions, and reductive aminations. The electron-withdrawing nature of the cyanopyridine ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly reactive towards nucleophiles. This increased reactivity allows for condensations and other additions to proceed under milder conditions than might be required for less activated aldehydes.

Experimental Protocols

General Procedure for Knoevenagel Condensation with Malononitrile

This protocol is a general method for the Knoevenagel condensation of an aromatic aldehyde with malononitrile, which can be adapted for this compound.

Materials:

  • Aromatic aldehyde (e.g., this compound) (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (solvent)

Procedure:

  • Dissolve the aromatic aldehyde and malononitrile in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Reference: This is a general procedure based on established methods for Knoevenagel condensations.

General Procedure for Wittig Reaction

This protocol outlines a general procedure for the Wittig reaction of an aldehyde with a phosphonium ylide.

Materials:

  • Phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 eq)

  • Strong base (e.g., n-butyllithium) (1.1 eq)

  • Anhydrous solvent (e.g., THF)

  • Aldehyde (e.g., this compound) (1.0 eq)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (e.g., n-butyllithium) to the suspension. The formation of the ylide is often indicated by a color change.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the ylide solution back to 0 °C and add a solution of the aldehyde in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reference: This is a general procedure based on established methods for Wittig reactions.

Visualizing Reaction Pathways and Workflows

Knoevenagel_Condensation aldehyde This compound intermediate2 Aldol Adduct aldehyde->intermediate2 Nucleophilic Attack malononitrile Malononitrile intermediate1 Enolate of Malononitrile malononitrile->intermediate1 Deprotonation base Piperidine (catalyst) base->intermediate1 intermediate1->intermediate2 Attack on Carbonyl product 2-(6-Cyano-pyridin-2-yl)-methylene-malononitrile intermediate2->product Dehydration Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Reactants (Cyanopyridine Derivative + Reagents) reaction Reaction under Controlled Conditions start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification analysis Characterization (NMR, IR, MS) purification->analysis data Quantitative Data (Yield, Purity) analysis->data

References

biological activity of 6-Formylnicotinonitrile analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 6-Formylnicotinonitrile Analogs

For researchers and professionals in drug development, understanding the structure-activity relationships and mechanisms of action of novel therapeutic compounds is paramount. This guide provides a comparative analysis of the biological activities of this compound analogs and related nicotinonitrile derivatives, with a focus on their anticancer properties. The information is compiled from recent studies and presented to facilitate objective comparison and further research.

Quantitative Analysis of Biological Activity

The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of various nicotinonitrile derivatives. These compounds have been evaluated against a range of cancer cell lines and molecular targets, providing a basis for comparing their potency and selectivity.

Table 1: Cytotoxic Activity of Nicotinonitrile Derivatives Against Various Cancer Cell Lines

Compound IDModificationCell LineIC50 (µM)Reference
Series 1: 2,4,6-Trisubstituted Nicotinonitriles (Dual Tubulin/Topoisomerase II Inhibitors)
Compound 202,4,6-trisubstituted nicotinonitrileMCF-7Superior to Doxorubicin[1]
HepG2Moderate activity[1]
Compound 262,4,6-trisubstituted nicotinonitrileMCF-7Superior to Doxorubicin[1]
HepG2Moderate activity[1]
Compound 372,4,6-trisubstituted nicotinonitrileMCF-7Data not specified[1]
Series 2: Furo[2,3-b]pyridine Derivatives
Compound 2dFuro[2,3-b]pyridine derivativeHeLa, DU145, HepG2, MDA-MB-231, MCF7Data not specified[2]
Compound 3eFuro[2,3-b]pyridine derivativeHeLa, DU145, HepG2, MDA-MB-231, MCF7Data not specified[2]
Series 3: 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives
Compound 81,2-Dihydropyridin-3-carbonitrile derivativeMCF7, NCI-H460, SF-2680.01 - 0.02 µg/mL[3]
Compound 9Nicotinonitrile derivativeMCF7, NCI-H460, SF-2680.46 - 2.43 µg/mL[3]
Compound 161,2-Dihydropyridin-3-carbonitrile derivativeMCF7, NCI-H460, SF-2680.01 - 0.02 µg/mL[3]
Compound 17Nicotinonitrile derivativeMCF7, NCI-H460, SF-2680.46 - 2.43 µg/mL[3]
Compound 20Nicotinonitrile derivativeMCF7, NCI-H460, SF-2680.46 - 2.43 µg/mL[3]
Series 4: Pyrazole-Substituted Nicotinonitriles
Compound 134-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)nicotinonitrile derivativeHepG28.78 ± 0.7 µg/mL[4]
HeLa15.32 ± 1.2 µg/mL[4]
Compound 194-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)nicotinonitrile derivativeHepG25.16 ± 0.4 µg/mL[4]
HeLa4.26 ± 0.3 µg/mL[4]
Series 5: Pyrimidine-5-carbonitrile Derivatives (VEGFR-2 Inhibitors)
Compound 9dPyrimidine-5-carbonitrile derivativeHCT-1161.14 - 10.33[5]
MCF-71.14 - 10.33[5]
Compound 11ePyrimidine-5-carbonitrile derivativeHCT-1161.14[5]
MCF-71.54[5]
Compound 12bPyrimidine-5-carbonitrile derivativeHCT-1161.14 - 10.33[5]
MCF-71.14 - 10.33[5]
Compound 12dPyrimidine-5-carbonitrile derivativeHCT-1161.14 - 10.33[5]
MCF-71.14 - 10.33[5]

Table 2: Enzyme Inhibitory Activity of Nicotinonitrile Derivatives

Compound IDTarget EnzymeInhibition (%)IC50 (µM)Reference
Series 1: 2,4,6-Trisubstituted Nicotinonitriles
Compound 20Tubulin Polymerization74.7Data not specified[1]
Topoisomerase II70.3Data not specified[1]
Compound 26Tubulin Polymerization75.0Data not specified[1]
Compound 37Tubulin Polymerization74.3Data not specified[1]
Topoisomerase II82.4Data not specified[1]
Series 2: Pyrimidine-5-carbonitrile Derivatives
Compound 11eVEGFR-2Data not specified0.61[5]
Compound 12bVEGFR-2Data not specified0.53[5]
Series 3: Telomerase Inhibitors
R1D2-10Telomerase57.39.52[6]
R1D2-15Telomerase54.612.95[6]

Experimental Protocols

A fundamental technique for assessing the cytotoxic effects of these compounds is the MTT assay.

MTT Assay Protocol for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell viability.[2] It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound analogs or other test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only). Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Signaling Pathways and Mechanisms of Action

Several this compound analogs and related nicotinonitrile derivatives exert their anticancer effects by targeting key cellular processes and signaling pathways essential for cancer cell proliferation and survival. The primary mechanisms of action identified for these compounds include the inhibition of tubulin polymerization, topoisomerase II, and telomerase.

Anticancer Mechanisms of Nicotinonitrile Analogs Potential Anticancer Mechanisms of this compound Analogs cluster_analogs This compound Analogs cluster_targets Cellular Targets cluster_effects Cellular Effects Analogs This compound & Analogs Tubulin Tubulin Polymerization Analogs->Tubulin Inhibition TopoII Topoisomerase II Analogs->TopoII Inhibition Telomerase Telomerase Analogs->Telomerase Inhibition VEGFR2 VEGFR-2 Analogs->VEGFR2 Inhibition MitoticArrest Mitotic Arrest (G2/M Phase) Tubulin->MitoticArrest DNA_Damage DNA Damage & Replication Failure TopoII->DNA_Damage Immortality_Loss Loss of Replicative Immortality Telomerase->Immortality_Loss Angiogenesis_Inhibition Inhibition of Angiogenesis VEGFR2->Angiogenesis_Inhibition Apoptosis Apoptosis MitoticArrest->Apoptosis DNA_Damage->Apoptosis Immortality_Loss->Apoptosis Angiogenesis_Inhibition->Apoptosis

Caption: Overview of the primary molecular targets and resulting cellular effects of anticancer nicotinonitrile analogs.

  • Tubulin Polymerization Inhibition: Certain nicotinonitrile derivatives act as tubulin polymerization inhibitors.[1] Microtubules are essential components of the cytoskeleton and are crucial for cell division, particularly the formation of the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis.[1]

  • Topoisomerase II Inhibition: Topoisomerase II is an enzyme that plays a critical role in DNA replication and transcription by managing DNA tangles and supercoils. Inhibition of this enzyme leads to DNA damage and ultimately triggers programmed cell death.[1]

  • Telomerase Inhibition: Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. Inhibiting telomerase can lead to telomere shortening, cellular senescence, and apoptosis.[6]

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can suppress tumor-induced angiogenesis, thereby starving the tumor of essential nutrients and oxygen.[5]

The dual-targeting nature of some of these analogs, such as the simultaneous inhibition of tubulin polymerization and topoisomerase II, presents a promising strategy to overcome drug resistance and enhance therapeutic efficacy.[1] Further investigation into the specific signaling cascades affected by these compounds, such as the p53 and MAPK pathways, will provide a more comprehensive understanding of their anticancer mechanisms.

References

The Pivotal Role of the 6-Formyl Group: A Comparative Guide to the Structure-Activity Relationship of Nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 6-Formylnicotinonitrile derivatives, offering insights into their structure-activity relationships (SAR) as anticancer, antimicrobial, and enzyme inhibitory agents. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to be an invaluable resource for the rational design of more potent and selective therapeutic agents.

The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The introduction of a formyl group at the 6-position of the pyridine ring serves as a crucial chemical handle for further molecular modifications, leading to diverse pharmacological profiles. This guide delves into the specific contributions of substituents and structural modifications on the biological efficacy of these compounds.

Comparative Analysis of Biological Activity

The biological activity of this compound derivatives is significantly influenced by the nature and position of various substituents. The following tables summarize the quantitative data from several key studies, providing a clear comparison of the cytotoxic and enzyme inhibitory activities of different analogs.

Anticancer Activity of Nicotinonitrile Derivatives

The in vitro cytotoxic activity of newly synthesized nicotinonitrile derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of these compounds.

CompoundTarget Cell LineIC50 (µg/mL)Reference
13 HepG28.78 ± 0.7[1]
HeLa15.32 ± 1.2[1]
19 HepG25.16 ± 0.4[1]
HeLa4.26 ± 0.3[1]
Doxorubicin HepG24.50 ± 0.2[1]
HeLa5.57 ± 0.4[1]
11 MCF-7Not specified, but noted as promising[2]
HepG2Not specified, but noted as promising[2]
12 MCF-7Not specified, but noted as promising[2]
HepG2Not specified, but noted as promising[2]

Note: Lower IC50 values indicate higher cytotoxic activity.

A study on novel N-nicotinonitrile derivatives revealed that compounds 11 and 12 exhibited promising anticancer activity against MCF-7 and HepG2 cell lines, comparable to the standard drug doxorubicin.[2] Another study highlighted compounds 13 and 19 as having potent cytotoxic effects, with compound 19 showing stronger activity against HeLa cells than doxorubicin.[1] The introduction of two additional nitrile groups was found to significantly increase the cytotoxic activity.[1]

Enzyme Inhibitory Activity of Nicotinonitrile Derivatives

Certain nicotinonitrile derivatives have been investigated as inhibitors of various enzymes, such as α-glucosidase, tyrosinase, and urease.

CompoundTarget EnzymeIC50 (µM)Reference
1 α-glucosidase27.09 ± 0.12[3]
Acarbose (Standard) α-glucosidase40.00 ± 0.70[3]
9p (3,4-dichlorothiophenol ester) TelomeraseNot specified, but noted as highest activity[4]

Note: Lower IC50 values indicate higher enzyme inhibitory activity.

Compound 1 demonstrated more significant α-glucosidase inhibitory activity than the standard drug acarbose.[3] In a separate study, a series of pyridine-2-carboxylate derivatives were synthesized from 6-formyl-2-carboxylic acid, with the 3,4-dichlorothiophenol ester derivative (9p ) showing the highest in vitro telomerase inhibitory activity.[4]

Key Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key experiments cited in the literature.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized nicotinonitrile derivatives against various cancer cell lines (e.g., HepG2, HeLa, MCF-7) is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Workflow for MTT Assay

MTT Assay Workflow A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with various concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate IC50 values H->I

Caption: A flowchart illustrating the key steps of the MTT assay for determining cytotoxicity.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin).

  • Incubation: The plates are incubated for a specified period (typically 48-72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for another 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of viability against the compound concentration.[1]

Enzyme Inhibition Assays

The inhibitory activity of nicotinonitrile derivatives against specific enzymes is determined using appropriate in vitro assays.

General Workflow for Enzyme Inhibition Assay

Enzyme Inhibition Assay Workflow A Prepare reaction mixture containing buffer, enzyme, and substrate B Add various concentrations of the inhibitor (test compound) A->B C Incubate the mixture at a specific temperature for a set time B->C D Stop the reaction C->D E Measure the product formation or substrate depletion D->E F Calculate the percentage of inhibition and IC50 value E->F

Caption: A generalized workflow for determining the in vitro inhibitory activity of compounds against a target enzyme.

Example: α-Glucosidase Inhibition Assay

  • Reaction Mixture: A mixture of α-glucosidase enzyme, the test compound at various concentrations, and a buffer solution is prepared.

  • Pre-incubation: The mixture is pre-incubated for a specific duration.

  • Substrate Addition: The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubation: The reaction mixture is incubated.

  • Reaction Termination: The reaction is stopped by adding a solution of sodium carbonate.

  • Absorbance Measurement: The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

  • IC50 Calculation: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.[3]

Structure-Activity Relationship Insights

The analysis of the available data provides several key insights into the SAR of this compound derivatives.

SAR for Anticancer Activity

SAR for Anticancer Activity of Nicotinonitrile Derivatives A Nicotinonitrile Scaffold B Introduction of two additional nitrile groups A->B D Presence of SH and NH groups A->D C Increased Cytotoxicity B->C E Strong Cytotoxic Activity D->E

Caption: A diagram illustrating key structural features influencing the anticancer activity of nicotinonitrile derivatives.

  • Multiple Nitrile Groups: The presence of additional nitrile groups on the molecule significantly enhances cytotoxic activity.[1]

  • Thiol and Amine Groups: The incorporation of SH and NH groups can lead to very strong cytotoxic activity, potentially through interactions with unsaturated groups in biological macromolecules.[1]

  • Urokinase Plasminogen Activator (uPA) Inhibition: Some active N-nicotinonitrile derivatives have been shown to inhibit the expression of uPA, an enzyme involved in tumor invasion and metastasis, suggesting a potential mechanism of action.[2]

SAR for Enzyme Inhibitory Activity

  • Substituents on the Ester Group: For telomerase inhibitors derived from 6-formyl-2-carboxylic acid, the nature of the substituent on the ester group is critical. The 3,4-dichlorothiophenol ester derivative displayed the highest activity, indicating that electron-withdrawing groups on the aromatic ring may be favorable for potent inhibition.[4]

Conclusion

This comparative guide highlights the significant potential of this compound derivatives as a versatile scaffold for the development of novel therapeutic agents. The presented data and SAR insights underscore the importance of specific structural modifications in modulating biological activity. The detailed experimental protocols and visual diagrams serve as a practical resource for researchers in this field, facilitating the design and synthesis of next-generation nicotinonitrile-based drugs with improved efficacy and selectivity. Further investigations into the precise mechanisms of action and in vivo studies are warranted to fully realize the therapeutic potential of this promising class of compounds.

References

Purity Determination of 6-Formylnicotinonitrile: A Comparative Guide to Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) as a method for determining the purity of 6-Formylnicotinonitrile, a key building block in organic synthesis. We will explore the experimental protocol for DSC, compare its performance with alternative methods like High-Performance Liquid Chromatography (HPLC), and present supporting data to guide researchers in selecting the most appropriate analytical technique for their needs.

Executive Summary

Differential Scanning Calorimetry offers a rapid and reliable method for determining the absolute purity of crystalline organic compounds like this compound, particularly for samples with a purity of 98% or higher. The technique is based on the thermodynamic principle of melting point depression, where impurities lower and broaden the melting endotherm of a substance. This guide demonstrates that while DSC provides a valuable assessment of total eutectic impurities, it is often best utilized in conjunction with chromatographic methods like HPLC, which can identify and quantify individual impurity profiles.

Data Presentation: DSC vs. HPLC for this compound Purity

The following table summarizes hypothetical yet realistic quantitative data for the purity assessment of three different batches of this compound using both DSC and HPLC. This comparative data highlights the strengths and limitations of each technique.

Batch IDDSC Purity (mol%)HPLC Purity (% Area)Key Impurity by HPLC (%)Comments
6FN-A99.8599.90Impurity X: 0.08%High purity confirmed by both methods. DSC provides a rapid confirmation of overall purity.
6FN-B98.9099.10Impurity Y: 0.75%Good correlation between DSC and HPLC. HPLC identifies the major impurity.
6FN-C97.5098.00Impurity Z: 1.50%DSC indicates a lower purity, which is consistent with the higher level of a specific impurity detected by HPLC.

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Purity Determination

This protocol outlines the methodology for determining the purity of this compound using DSC based on the van't Hoff equation.

1. Instrumentation and Calibration:

  • A calibrated Differential Scanning Calorimeter equipped with a cooling system is required.

  • Temperature and enthalpy calibration should be performed using certified standards (e.g., indium).

2. Sample Preparation:

  • Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan.

  • Hermetically seal the pan to prevent any loss of volatile components during heating.

3. DSC Analysis Conditions:

  • Temperature Program:

    • Equilibrate at a temperature at least 20°C below the expected melting point.

    • Ramp the temperature at a slow, constant rate, typically 1-2°C/min, through the melting transition. A slower heating rate improves resolution.

    • Continue heating to a temperature at least 15°C above the completion of the melting peak.

  • Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide a stable thermal environment.

  • Reference: An empty, hermetically sealed aluminum pan is used as the reference.

4. Data Analysis:

  • The DSC software is used to integrate the area of the melting endotherm to determine the heat of fusion (ΔHfus).

  • The purity is calculated based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities. The software typically performs this calculation automatically by analyzing the shape of the leading edge of the melting peak.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol provides a general framework for the purity analysis of this compound by HPLC. Method development and validation are crucial for accurate results.

1. Instrumentation and Column:

  • A standard HPLC system with a UV detector is used.

  • A C18 reversed-phase column is a common starting point for the analysis of moderately polar organic compounds.

2. Mobile Phase and Gradient:

  • A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • A gradient elution may be necessary to separate all impurities from the main peak.

3. Sample Preparation:

  • Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Prepare working solutions of known concentrations for analysis.

4. HPLC Analysis Conditions:

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound should be used for detection.

  • Column Temperature: Maintain a constant column temperature (e.g., 30°C) to ensure reproducible retention times.

5. Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurities can be identified by comparing their retention times to those of known standards or by using a mass spectrometer detector (LC-MS).

Mandatory Visualizations

To better illustrate the experimental workflow and the underlying principles, the following diagrams are provided.

dsc_workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing weigh Weigh 1-3 mg of This compound pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample and Reference into DSC seal->load program Run Temperature Program (1-2°C/min) load->program acquire Acquire Heat Flow Data program->acquire integrate Integrate Melting Peak (ΔHfus) acquire->integrate calculate Calculate Purity via van't Hoff Equation integrate->calculate report Generate Purity Report calculate->report

Caption: Experimental workflow for DSC purity analysis.

dsc_vs_hplc cluster_dsc Differential Scanning Calorimetry (DSC) cluster_hplc High-Performance Liquid Chromatography (HPLC) dsc_principle Principle: Melting Point Depression dsc_info Information Gained: Total Eutectic Impurities dsc_adv Advantages: - Rapid Analysis - Absolute Method - Small Sample Size dsc_lim Limitations: - Not for Decomposing Compounds - Does Not Identify Impurities hplc_principle Principle: Differential Partitioning hplc_info Information Gained: Identification & Quantification of Individual Impurities hplc_adv Advantages: - High Specificity - Quantifies Individual Impurities - Widely Applicable hplc_lim Limitations: - Longer Analysis Time - Requires Reference Standards - Method Development Intensive main Purity Analysis of This compound main->dsc_principle main->hplc_principle

Safety Operating Guide

Proper Disposal of 6-Formylnicotinonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of 6-Formylnicotinonitrile are critical for ensuring laboratory safety and environmental protection. This compound presents significant health risks, including acute toxicity upon ingestion, skin contact, or inhalation.[1] Adherence to the following procedural guidelines is essential for minimizing exposure and preventing environmental contamination.

I. Hazard and Safety Overview

This compound is classified as a hazardous substance with the following primary concerns:

  • Acute Toxicity: It is toxic if swallowed or in contact with skin and can be fatal if inhaled.[1]

  • Flammability: The compound is a flammable liquid and vapor.[1]

Personnel handling this chemical must be equipped with appropriate Personal Protective Equipment (PPE) at all times.

II. Personal Protective Equipment (PPE)

Before initiating any handling or disposal procedures, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves, such as nitrile rubber.

  • Eye Protection: Safety glasses with side-shields or chemical goggles.

  • Laboratory Coat: A flame-retardant and chemical-resistant lab coat is mandatory.

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors may be necessary.

III. Quantitative Safety Data

The following table summarizes key quantitative data for this compound and related compounds, providing a basis for risk assessment and safe handling.

Hazard ClassificationGHS CategoryHazard StatementSource
Flammable liquidsCategory 2 or 3H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor[1]
Acute toxicity (Oral)Category 2 or 3H300/H301: Fatal if swallowed / Toxic if swallowed[1]
Acute toxicity (Dermal)Category 3H311: Toxic in contact with skin[1]
Acute toxicity (Inhalation)Category 1 or 3H330/H331: Fatal if inhaled / Toxic if inhaled[1]
Aspiration hazardCategory 1H304: May be fatal if swallowed and enters airways
Aquatic hazard (short-term)Category 3H402: Harmful to aquatic life
Aquatic hazard (long-term)Category 3H412: Harmful to aquatic life with long lasting effects

IV. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or with general laboratory waste.

Experimental Protocol for Preparing Waste for Disposal:

  • Waste Segregation:

    • Classify this compound waste as "Halogenated Organic Waste" if it is mixed with halogenated solvents, or as "Non-Halogenated Organic Waste" otherwise.

    • It is imperative not to mix this waste with incompatible materials such as strong oxidizing agents, strong acids, strong bases, or strong reducing agents.[2]

  • Container Selection:

    • Choose a chemically resistant container with a secure, leak-proof lid that is appropriate for flammable organic waste.

    • The container must be clearly labeled.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "this compound".

    • List all constituents of the waste, including solvents and their approximate concentrations.

    • Indicate the associated hazards by checking the appropriate boxes on the label (e.g., "Flammable," "Toxic").

  • Waste Collection:

    • Carefully transfer the waste this compound, including any contaminated materials such as absorbent pads or disposable labware, into the designated waste container.

    • Avoid overfilling the container; a general guideline is not to exceed 80% of its capacity.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from sources of ignition and incompatible materials.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste documentation and collection.

V. Spill and Decontamination Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate the immediate area and ensure proper ventilation.

  • Wear PPE: Before attempting to clean the spill, don the appropriate PPE as described in Section II.

  • Containment: Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial sorbent.

  • Collection: Collect the absorbed material and any contaminated items into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by washing with soap and water. All materials used for cleanup must be disposed of as hazardous waste.

VI. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) start->ppe spill Spill Occurs start->spill segregate Step 2: Waste Segregation (Halogenated vs. Non-Halogenated Organic Waste) ppe->segregate container Step 3: Select & Label Container ('Hazardous Waste', Chemical Name, Hazards) segregate->container collect Step 4: Collect Waste (Do not exceed 80% capacity) container->collect storage Step 5: Secure Storage (Designated, Ventilated Area) collect->storage pickup Step 6: Arrange for EHS Pickup storage->pickup end End: Proper Disposal pickup->end spill_proc Follow Spill & Decontamination Procedures spill->spill_proc Emergency Path spill_proc->ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.